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  • Product: (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride
  • CAS: 1255717-08-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of (5-Cyclopropylisoxazol-3-yl)methanamine Hydrochloride

Executive Summary In modern drug discovery, the strategic incorporation of heterocyclic building blocks is essential for optimizing pharmacokinetic and pharmacodynamic profiles. (5-Cyclopropylisoxazol-3-yl)methanamine hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of heterocyclic building blocks is essential for optimizing pharmacokinetic and pharmacodynamic profiles. (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride is a highly versatile, nitrogen-containing intermediate widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs).

The structural architecture of this compound is defined by three critical motifs:

  • Isoxazole Core: Acts as a bioisostere for amides and esters, conferring metabolic stability against enzymatic hydrolysis while maintaining hydrogen-bond acceptor properties.

  • Cyclopropyl Substitution: Increases the lipophilicity of the scaffold, reduces conformational entropy to favor target binding, and shields adjacent positions from oxidative metabolism.

  • Methanamine Linker: Provides a basic primary amine vector, crucial for forming salt bridges with acidic residues in target protein pockets[1].

This guide details the physicochemical properties, self-validating synthetic methodologies, and mechanistic pharmacological applications of this critical chemical precursor.

Physicochemical Profiling

Accurate characterization of the building block is paramount for downstream reaction stoichiometry and analytical tracking. The properties of both the hydrochloride salt and its free base form are summarized below[2],.

PropertyValue / Description
Chemical Name (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride
CAS Number (Hydrochloride Salt) 1255717-08-8
CAS Number (Free Base) 1060817-49-3
Molecular Formula (Salt) C₇H₁₁ClN₂O
Molecular Weight (Salt) 174.63 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in DMSO, Methanol, and Water (due to HCl salt)

Synthetic Methodology & Causality

The synthesis of (5-cyclopropylisoxazol-3-yl)methanamine hydrochloride requires strict regiocontrol to prevent ring-opening of the isoxazole and to avoid over-alkylation of the primary amine.

Synthesis A Ethyl 5-cyclopropylisoxazole-3-carboxylate (Starting Material) B Reduction (NaBH4) Yields Alcohol A->B C Chlorination (SOCl2) Yields Alkyl Chloride B->C D Gabriel Synthesis (Phthalimide + N2H4) C->D E Free Base Amine CAS: 1060817-49-3 D->E F HCl / Dioxane Salt Precipitation E->F G Target Compound CAS: 1255717-08-8 F->G

Synthetic workflow of (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride.

Protocol 1: Step-by-Step Synthesis
  • Step 1: Ester Reduction

    • Action: Dissolve ethyl 5-cyclopropylisoxazole-3-carboxylate in a THF/Methanol mixture. Add Sodium Borohydride (NaBH₄) in portions at 0°C.

    • Causality: NaBH₄ is explicitly chosen over harsher reducing agents like Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ poses a severe risk of cleaving the sensitive N-O bond of the isoxazole ring. NaBH₄ provides a mild, self-validating reduction to (5-cyclopropylisoxazol-3-yl)methanol.

  • Step 2: Halogenation

    • Action: React the isolated alcohol with Thionyl Chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0°C to room temperature.

    • Causality: SOCl₂ converts the hydroxyl group into a superior leaving group (chloride). The byproducts (SO₂ and HCl) are gases that naturally off-gas from the reaction matrix, eliminating the need for complex chromatographic purification at this intermediate stage.

  • Step 3: Gabriel Amination

    • Action: React the resulting alkyl chloride with Potassium Phthalimide in DMF at 80°C. Subsequently, cleave the phthalimide intermediate using hydrazine hydrate (N₂H₄·H₂O) in refluxing ethanol.

    • Causality: Direct amination with ammonia (NH₃) is flawed; the resulting primary amine is more nucleophilic than NH₃ itself, leading to secondary and tertiary amine impurities. The Gabriel synthesis utilizes a bulky, mono-nucleophilic phthalimide anion, guaranteeing 100% conversion to the primary amine.

  • Step 4: Hydrochloride Salt Formation

    • Action: Dissolve the free base amine in dry diethyl ether. Introduce 4M HCl in dioxane dropwise until precipitation ceases. Filter and dry under vacuum.

    • Causality: The free primary amine is thermodynamically unstable and prone to atmospheric oxidation. Conversion to the hydrochloride salt locks the molecule into a stable, highly crystalline form that extends shelf-life and enhances aqueous solubility for biological assays.

Mechanistic Role in Drug Development

The (5-cyclopropylisoxazol-3-yl)methanamine moiety is not a final drug, but a highly specialized "warhead" or targeting vector used to build complex inhibitors.

Epigenetic Modulation (EHMT1 / EHMT2 Inhibitors)

Euchromatic histone-lysine N-methyltransferases 1 and 2 (EHMT1/EHMT2, also known as GLP and G9a) are enzymes responsible for histone methylation, which represses gene expression. Overexpression of these enzymes is linked to various human diseases, including sickle cell anemia and oncology[1].

When integrated into larger pyrimidine-based scaffolds, the basic methanamine group of our target compound forms a critical salt bridge within the substrate-binding pocket of EHMT1/2, competitively inhibiting the enzyme[1].

ALX Receptor Agonism

The compound is also utilized in the synthesis of benzimidazolyl-methyl urea derivatives, which act as non-peptide agonists for the human ALX receptor[3]. The cyclopropyl-isoxazole core mimics the lipophilic tail of endogenous lipid mediators, driving receptor activation and subsequent anti-inflammatory responses[3].

Pharmacology A (5-Cyclopropylisoxazol-3-yl)methanamine Scaffold Integration B Target Binding (e.g., EHMT1/EHMT2 or ALX) A->B C Epigenetic / Receptor Modulation B->C D Gene Expression Alteration C->D E Therapeutic Efficacy (e.g., Sickle Cell Anemia) D->E

Pharmacological pathway of 5-cyclopropylisoxazole derivatives.

Analytical & Validation Protocols

To ensure the integrity of the synthesized or procured compound, a self-validating analytical system must be employed before utilizing the building block in downstream API synthesis.

Protocol 2: RP-HPLC Purity Validation
  • Stationary Phase: C18 Reverse-Phase Column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 214 nm and 254 nm.

  • Causality of Design: The silica matrix of C18 columns contains residual silanol groups (Si-OH). At neutral pH, these weakly acidic groups deprotonate and ionically bind to the basic methanamine, causing severe peak tailing and inaccurate purity integration. The addition of 0.1% TFA serves a dual purpose: it lowers the pH to fully neutralize the silanols, and it acts as an ion-pairing agent for the amine. This ensures a sharp, Gaussian peak profile.

Protocol 3: Structural Confirmation via LC-MS
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Expected Result: For the free base (C₇H₁₀N₂O, MW: 138.17), the mass spectrometer will detect the [M+H]⁺ ion at m/z 139.1.

  • Causality of Design: The hydrochloride salt (HCl) dissociates in the LC-MS mobile phase. Therefore, the mass spectrometer will only detect the protonated free base. Observing m/z 139.1 confirms the structural identity, while the absence of m/z 156 (potential over-alkylation or oxidation products) validates the efficacy of the Gabriel synthesis step.

References

  • Chemikart - 1255717-08-8 | (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride Properties. Retrieved from: [Link]

  • Google Patents (WO2017181177A1) - Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors.
  • Google Patents (WO2015019325A1) - Benzimidazolyl-methyl urea derivatives as ALX receptor agonists.

Sources

Exploratory

The Definitive Technical Guide to (5-Cyclopropylisoxazol-3-yl)methanamine Hydrochloride: Molecular Weight, Structural Causality, and Analytical Validation

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide Executive Summary In modern drug discovery, the strategic inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide

Executive Summary

In modern drug discovery, the strategic incorporation of specialized building blocks is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride has emerged as a highly versatile primary amine scaffold. It combines the metabolic stability and lipophilicity of a cyclopropyl group with the bioisosteric properties of an isoxazole ring.

A frequent pitfall in high-throughput parallel synthesis is stoichiometric miscalculation due to confusion between the free base and the salt form of this building block. This guide provides an authoritative breakdown of its molecular weight calculation (174.63 g/mol ), structural rationale, and the self-validating analytical protocols required to confirm its identity and salt stoichiometry in the laboratory [1].

Chemical Identity & Physicochemical Properties

To ensure precise molar equivalency during amide coupling or reductive amination reactions, researchers must utilize the exact molecular weight of the hydrochloride salt rather than the free base. Using the free base weight (138.17 g/mol ) instead of the salt weight (174.63 g/mol ) results in a ~21% stoichiometric deficit, leading to incomplete reactions and complex purification profiles.

Quantitative Data Summary
PropertyValue / Description
Chemical Name (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride
CAS Registry Number 1060817-49-3 (General/HCl) / 1255717-08-8 (Specific HCl) [2]
Molecular Formula (Salt) C₇H₁₁ClN₂O
Molecular Formula (Base) C₇H₁₀N₂O
Molecular Weight (Salt) 174.628 g/mol
Molecular Weight (Base) 138.169 g/mol
Monoisotopic Mass[M+H]⁺ 139.0869 Da
Theoretical Chloride Content 20.30%
Molecular Weight Calculation Breakdown

The exact molecular weight of the salt is derived from the sum of its constituent atoms based on standard atomic weights:

  • Carbon (C₇): 7 × 12.011 = 84.077 g/mol

  • Hydrogen (H₁₁): 11 × 1.008 = 11.088 g/mol

  • Nitrogen (N₂): 2 × 14.007 = 28.014 g/mol

  • Oxygen (O₁): 1 × 15.999 = 15.999 g/mol

  • Chlorine (Cl₁): 1 × 35.453 = 35.453 g/mol

  • Total System Mass: 174.631 g/mol (commonly rounded to 174.63 g/mol )

Structural Causality in Drug Design

Why do medicinal chemists specifically select (5-Cyclopropylisoxazol-3-yl)methanamine over simpler aliphatic amines? The answer lies in the synergistic effects of its structural components [3].

  • The Cyclopropyl Motif: Acts as a lipophilic, metabolically stable shield. Unlike linear alkyl chains which are highly susceptible to cytochrome P450-mediated oxidation, the strained cyclopropyl ring resists metabolic degradation while enhancing cell membrane permeability.

  • The Isoxazole Core: Serves as a rigid, flat bioisostere for amide or ester linkages. It acts as a potent hydrogen-bond acceptor, orienting the molecule favorably within target protein binding pockets without adding excessive rotatable bonds.

  • The Methanamine Hydrochloride Motif: The primary amine provides a highly reactive nucleophile for late-stage functionalization. The hydrochloride salt form is intentionally chosen over the free base to prevent oxidative degradation of the amine, reduce volatility, and dramatically improve aqueous solubility for stock solution preparation.

G Center (5-Cyclopropylisoxazol-3-yl) methanamine hydrochloride Cyclo Cyclopropyl Group (Metabolic Stability & Lipophilicity) Center->Cyclo Isox Isoxazole Ring (Bioisostere & H-Bond Acceptor) Center->Isox Amine Methanamine Group (Amidation Attachment Point) Center->Amine Salt Hydrochloride Salt (Aqueous Solubility & Stability) Center->Salt

Fig 1: Pharmacophore breakdown of (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride.

Analytical Validation: A Self-Validating System

Expert Insight: A common analytical error is relying solely on LC-MS to verify the molecular weight of a salt. Electrospray Ionization (ESI) strips the chloride counterion, meaning the mass spectrometer will only detect the free base mass (m/z 139.08). To build a self-validating system, the LC-MS protocol (confirming the organic cation) must be paired with an argentometric titration (confirming the exact stoichiometric presence of the chloride anion).

Protocol A: LC-MS Confirmation of the Organic Cation

This protocol utilizes acidic conditions to ensure complete protonation of the primary amine, driving the molecule into the ESI+ mass analyzer.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute a 10 µL aliquot into 990 µL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (final concentration: 10 µg/mL).

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Analysis (ESI+): Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C. Extract the ion chromatogram for m/z 139.08 ([M+H]⁺).

LCMS Prep Sample Prep (10 µg/mL in 0.1% FA) Chrom LC Separation (C18 Column, Gradient) Prep->Chrom ESI ESI+ Ionization (Desolvation & Protonation) Chrom->ESI Mass Mass Analysis (TOF or Quadrupole) ESI->Mass Data Data Interpretation (m/z 139.08 [M+H]+) Mass->Data

Fig 2: Workflow for LC-MS validation of the organic free-base cation.

Protocol B: Argentometric Titration for Chloride Stoichiometry

To prove the bulk powder is a true mono-hydrochloride salt (MW: 174.63) and not a hemi-salt or free base mixture, we quantify the chloride content.

Step-by-Step Methodology:

  • Preparation: Accurately weigh ~50.0 mg of the compound into a 125 mL Erlenmeyer flask.

  • Solvation: Dissolve the powder in 25 mL of deionized water. The high solubility of the HCl salt ensures rapid dissolution.

  • Indicator Addition: Add 1.0 mL of a 5% (w/v) potassium chromate (K₂CrO₄) aqueous solution. The solution will turn pale yellow.

  • Titration: Titrate dropwise with a standardized 0.1 M Silver Nitrate (AgNO₃) solution under constant stirring.

  • Endpoint Detection: Stop the titration at the first appearance of a persistent faint red-brown precipitate (Silver Chromate, Ag₂CrO₄).

  • Calculation: Calculate the mass of chloride. A pure mono-hydrochloride salt of this compound will yield a chloride content of exactly 20.30% .

Synthetic Pathway & Isolation

Understanding the synthetic origin of the building block provides context for potential trace impurities (e.g., residual palladium, unreacted alkynes) that might affect downstream biological assays [3]. The synthesis relies on a highly regioselective [3+2] cycloaddition.

Workflow Overview:

  • Dipolar Cycloaddition: Cyclopropylacetylene is reacted with a nitrile oxide (generated in situ from 2-chloro-2-(hydroxyimino)acetate) to form the isoxazole ring.

  • Amidation & Reduction: The resulting ester is converted to a primary amide using methanolic ammonia, followed by reduction using Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) to yield the free methanamine.

  • Salt Precipitation: The crude free base is dissolved in anhydrous diethyl ether. Anhydrous HCl gas (or HCl in dioxane) is introduced, causing the highly pure (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride to precipitate out of solution, locking in the 174.63 g/mol molecular weight.

Synthesis SM Starting Materials Cyclopropylacetylene + Nitrile Oxide Cyclo [3+2] Cycloaddition (Base-promoted) SM->Cyclo Int1 Intermediate 5-Cyclopropylisoxazole-3-carboxylate Cyclo->Int1 Amidation Amidation & Reduction (NH3 then LiAlH4/BH3) Int1->Amidation FreeBase Free Base (5-Cyclopropylisoxazol-3-yl)methanamine Amidation->FreeBase SaltForm Salt Formation (HCl in Dioxane/Ether) FreeBase->SaltForm Final Final Product MW: 174.63 g/mol SaltForm->Final

Fig 3: Regioselective synthetic pathway and salt isolation workflow.

References

  • Sinfoo Biotech. "(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride Product Data (CAS 1060817-49-3)". Sinfoo Biochem Catalog.
  • Chemikart. "1255717-08-8 | (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride Specifications". Chemikart Database.
  • National Center for Biotechnology Information (NCBI). "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes". PMC / The Journal of Organic Chemistry.
Foundational

Advanced Methodologies in the Synthesis of Isoxazole Derivatives from Hydroxylamine Hydrochloride: A Technical Guide

Executive Summary Isoxazoles represent a privileged heterocyclic scaffold in medicinal chemistry, serving as critical bioisosteres for esters and amides in drug design. They are the core structural motifs in numerous the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoxazoles represent a privileged heterocyclic scaffold in medicinal chemistry, serving as critical bioisosteres for esters and amides in drug design. They are the core structural motifs in numerous therapeutics, including the COX-2 inhibitor valdecoxib, the antibiotic cycloserine, and various histone deacetylase (HDAC) inhibitors. The construction of the isoxazole ring predominantly relies on hydroxylamine hydrochloride ( NH2​OH⋅HCl ) as the primary dinucleophile. This whitepaper provides an in-depth mechanistic analysis, quantitative comparisons, and self-validating experimental protocols for synthesizing isoxazole derivatives using NH2​OH⋅HCl .

Mechanistic Rationale: The Role of Hydroxylamine Hydrochloride

From a practical and safety standpoint, free hydroxylamine is highly unstable, volatile, and prone to explosive disproportionation at ambient temperatures. Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) bypasses these hazards as a stable, crystalline solid.

In synthetic applications, the reactive free base ( NH2​OH ) must be liberated in situ using an auxiliary base (e.g., pyridine, sodium acetate, or alkali carbonates). This controlled release is critical: it prevents the rapid decomposition of the nucleophile while ensuring a steady concentration of the active species for the initial nucleophilic attack on electrophilic carbons (such as carbonyls, α,β -unsaturated systems, or alkynes)[1]. The nitrogen atom of hydroxylamine is generally more nucleophilic than the oxygen atom, dictating the sequence of bond formation in most cyclocondensation reactions.

Core Synthetic Pathways

Cyclocondensation with 1,3-Dicarbonyl Compounds

The reaction of β -diketones or β -ketoesters with NH2​OH⋅HCl is the most robust and classical method for isoxazole synthesis[1].

  • Causality & Mechanism: The base deprotonates the hydrochloride salt. The liberated amine nitrogen attacks the more electrophilic or sterically accessible carbonyl carbon, forming a mono-oxime intermediate. Subsequent keto-enol tautomerization brings the oxime oxygen into proximity with the second carbonyl, facilitating an intramolecular nucleophilic attack. This forms a 5-hydroxyisoxazoline intermediate, which rapidly undergoes thermodynamically driven dehydration to yield the fully aromatic isoxazole[2].

Mechanism A 1,3-Dicarbonyl Compound C Oxime Intermediate A->C + Free NH2OH - H2O B Hydroxylamine Hydrochloride B->C Base (e.g., Pyridine) D 5-Hydroxyisoxazoline Intermediate C->D Intramolecular Cyclization E Isoxazole Derivative D->E Dehydration (- H2O)

Figure 1: Mechanistic pathway for isoxazole synthesis from 1,3-dicarbonyls and NH2OH·HCl.

Acid-Switchable Regioselective Synthesis from Ynones

A persistent challenge in isoxazole synthesis is controlling regioselectivity (3- vs. 5-substitution) when using unsymmetrical substrates. Recent breakthroughs demonstrate that the reaction of ynones (e.g., CF3​ -ynones) with NH2​OH⋅HCl is highly pH-dependent[3].

  • Causality & Mechanism: In acidic media (relying purely on the inherent HCl of the salt), the reaction favors the formation of 3-substituted isoxazoles. The protonation of the ynone carbonyl enhances its electrophilicity, prompting the oxygen of the hydroxylamine to attack first. Conversely, in basic media, the free amine nitrogen is fully liberated and acts as the primary nucleophile, attacking the β -carbon of the ynone via aza-Michael addition, flipping the regioselectivity to favor 5-substituted isoxazoles[3].

Regioselectivity Y Ynone Substrate (e.g., CF3-Ynone) Acid Acidic Conditions (Inherent HCl, EtOH) Y->Acid Base Basic Conditions (K2CO3, EtOH) Y->Base H NH2OH.HCl H->Acid H->Base Iso3 3-Substituted Isoxazole (e.g., 3-CF3) Acid->Iso3 O-attack precedes N-cyclization Iso5 5-Substituted Isoxazole (e.g., 5-CF3) Base->Iso5 N-attack precedes O-cyclization

Figure 2: pH-dependent regioselective synthesis of 3- and 5-substituted isoxazoles from ynones.

Green Chemistry: Microwave and Ultrasound-Assisted Protocols

Modern synthetic demands have driven the evolution of isoxazole synthesis toward green chemistry.

  • Microwave-Assisted Solid-Phase Synthesis: By adsorbing diaryl-1,3-diketones and NH2​OH⋅HCl onto silica gel, microwave irradiation can drive the cyclocondensation in minutes without toxic solvents[4]. The silica gel acts as both a solid support and a mild acid catalyst, while microwave dielectric heating specifically targets the highly polar oxime intermediates, accelerating dehydration.

  • Ultrasound-Assisted Multicomponent Reactions (MCRs): Ultrasonic irradiation induces acoustic cavitation, creating localized hotspots of extreme temperature and pressure. This technique has been highly successful in the one-pot, three-component synthesis of isoxazol-5(4H)-ones from aldehydes, β -ketoesters, and NH2​OH⋅HCl , often utilizing green catalysts like amine-functionalized cellulose[2] or pyruvic acid[5].

Quantitative Data & Reaction Optimization

The following table summarizes the operational parameters, expected yields, and regiochemical outcomes of various NH2​OH⋅HCl -mediated pathways.

Synthetic PathwaySubstratesCatalyst / BaseConditionsTypical YieldRegioselectivity
Conventional Condensation 1,3-Diketones + NH2​OH⋅HCl PyridineReflux, 10-34 h55-70%N/A (Symmetric) or Mixed
Microwave Solid-Phase 1,3-Diketones + NH2​OH⋅HCl Silica Gel (Support)MW, 2 min82-93%N/A
Acidic Ynone Cyclization CF3​ -Ynones + NH2​OH⋅HCl None (Inherent HCl)EtOH, 80 °CUp to 99%3-Substituted
Basic Ynone Cyclization CF3​ -Ynones + NH2​OH⋅HCl K2​CO3​ or NaOHEtOH, 80 °CUp to 99%5-Substituted
Ultrasound MCR Aldehyde + β -ketoester + NH2​OH⋅HCl Amine-CelluloseWater, RT, US85-95%Isoxazol-5(4H)-ones

Experimental Workflows (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems, where specific physical or chemical changes confirm the success of each step.

Protocol A: Conventional Synthesis from 1,3-Diketones[1]

This classical method relies on pyridine as both the solvent and the base.

  • Reaction Setup: In a round-bottom flask, dissolve 1,3-diketone (0.01 mol) and NH2​OH⋅HCl (0.02 mol) in 15 mL of anhydrous pyridine.

  • Execution: Reflux the mixture for 10-34 hours. Monitor the disappearance of the starting material via TLC (Eluent: CHCl3​:CH3​OH , 9:1).

  • Self-Validating Workup (Critical Step): Pour the cooled mixture into crushed ice water. Wash the resulting semisolid extensively with 15% glacial acetic acid.

    • Causality: Pyridine is highly lipophilic and will prevent the crystallization of the isoxazole. Acetic acid protonates pyridine to form water-soluble pyridinium acetate, effectively stripping it from the organic product. If the product remains an oil, pyridine contamination is still present.

  • Purification: Triturate the crude solid with 95% aqueous ethanol and recrystallize from absolute ethanol to yield pure isoxazole crystals.

Protocol B: Microwave-Assisted Solid-Phase Synthesis[4]

A rapid, solvent-free approach utilizing dielectric heating.

  • Preparation: In an agate mortar, thoroughly grind diaryl-1,3-diketone (2 mmol), NH2​OH⋅HCl (4 mmol), and activated silica gel (2 g) until a uniform, free-flowing powder is achieved.

    • Causality: Intimate physical mixing is required because the reaction occurs at the solid-solid interface. Silica gel provides a high surface area and mild surface acidity to catalyze the dehydration step.

  • Execution: Transfer the powder to a glass beaker. Irradiate in a modified domestic microwave oven (or dedicated chemical microwave) for 2 minutes.

  • Extraction & Validation: Extract the irradiated powder with CHCl3​ (3 × 10 mL). Filter through a sintered glass funnel to remove the silica gel. Wash the organic filtrate with distilled water, dry over anhydrous Na2​SO4​ , and evaporate the solvent in vacuo. A single spot on TLC confirms the purity of the synthesized isoxazole[4].

Protocol C: Acid-Switchable Regioselective Synthesis (3-CF3-Isoxazoles)[3]
  • Reaction Setup: Dissolve CF3​ -ynone (1.0 mmol) and NH2​OH⋅HCl (1.5 mmol) in 5 mL of absolute ethanol. Do not add any base.

  • Execution: Stir the mixture at 80 °C. The inherent acidity of the hydrochloride salt maintains a low pH, directing the initial nucleophilic attack by the oxygen atom.

  • Completion: Monitor by TLC until the ynone is consumed. Remove ethanol under reduced pressure, partition between ethyl acetate and water, and purify via flash chromatography to isolate the 3- CF3​ -isoxazole exclusively[3].

Conclusion

The synthesis of isoxazole derivatives utilizing hydroxylamine hydrochloride remains a cornerstone of heterocyclic chemistry. By understanding the underlying causality—specifically the liberation of the free hydroxylamine base, the role of pH in dictating regioselectivity, and the thermodynamic driving force of dehydration—researchers can precisely engineer conditions to yield complex, highly substituted isoxazoles. The transition from conventional pyridine-reflux methods to microwave-assisted solid-phase and ultrasound-mediated multicomponent reactions highlights the field's trajectory toward rapid, high-yield, and environmentally sustainable protocols.

References

  • [6] Synthesis of Isoxazolines: Small Molecules of Potent Antimicrobial Activity, Der Pharma Chemica. 6

  • [1] Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives, d-nb.info. 1

  • [4] SOLID PHASE SYNTHESIS OF ISOXAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES UNDER MICROWAVE IRRADIATION, Rasayan Journal of Chemistry.4

  • [2] Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose, MDPI. 2

  • [5] The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches, PMC. 5

  • [3] Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- and 5-CF3-Isoxazoles, The Journal of Organic Chemistry (ACS). 3

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Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Biological Activity of Isoxazole Compounds Abstract The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged structure...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Activity of Isoxazole Compounds

Abstract

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged structure in medicinal chemistry.[1][2] Its inherent aromaticity, combined with a weak, cleavable nitrogen-oxygen bond, provides a unique combination of stability for chemical modification and reactivity for biological interactions.[3][4] This duality has rendered isoxazole derivatives a cornerstone in the development of novel therapeutics, with a vast body of research demonstrating their efficacy across multiple domains.[5][6] Numerous FDA-approved drugs, such as the antibacterial sulfamethoxazole and the anti-inflammatory valdecoxib, feature this core structure, underscoring its pharmacological significance.[2][6][7] This technical guide provides a comprehensive exploration of the principal biological activities of isoxazole compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. It is designed to serve as an authoritative resource for researchers and drug development professionals, offering field-proven insights into mechanisms of action, quantitative structure-activity relationship (SAR) data, detailed experimental protocols, and visualizations of key biological pathways.

Part 1: Anticancer Activity of Isoxazole Derivatives

Isoxazole compounds have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of tumor cell lines through diverse mechanisms of action.[8][9][10] Their ability to inhibit key oncogenic pathways, disrupt cellular machinery essential for proliferation, and induce programmed cell death makes them a highly active area of cancer research.[11][12]

Core Mechanisms of Anticancer Action

The anticancer effects of isoxazole derivatives are not mediated by a single pathway but rather through the modulation of multiple critical cellular targets.

  • Kinase Inhibition: Many isoxazole derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

  • Tubulin Polymerization Inhibition: Some isoxazoles interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division (mitosis).[8][13] By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and lead to apoptosis.[11][13]

  • Heat Shock Protein 90 (HSP90) Inhibition: HSP90 is a molecular chaperone that stabilizes numerous proteins required for tumor cell growth and survival.[8] Isoxazole-based compounds, such as NVP-AUY922, have been developed as potent HSP90 inhibitors, leading to the degradation of oncogenic client proteins and subsequent tumor growth inhibition.[8]

  • Induction of Apoptosis: A common outcome of the various mechanisms is the induction of apoptosis, or programmed cell death.[12] For instance, certain isoxazoles can inhibit anti-apoptotic proteins like BCL-2, tipping the cellular balance towards cell death.[14]

Below is a diagram illustrating the inhibition of a generic signaling pathway by an isoxazole derivative, leading to the suppression of tumor cell proliferation.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 Transcription Transcription Factors Kinase3->Transcription Isoxazole Isoxazole Derivative Isoxazole->Kinase2 Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Figure 1: Inhibition of a kinase signaling pathway by an isoxazole derivative.
Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of isoxazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Compound IDCancer Cell LineActivity MetricValue (µM)Citation
10a DU145 (Prostate)IC₅₀0.96[15]
4h A549 (Lung)IC₅₀1.51[13]
4i A549 (Lung)IC₅₀1.49[13]
TTI-4 MCF-7 (Breast)IC₅₀2.63[1]
Compound 40 MCF-7 (Breast)IC₅₀3.97[1]
2d Hep3B (Liver)IC₅₀~23 µg/ml[16]
2d HeLa (Cervical)IC₅₀15.48 µg/ml[16]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity. It is a foundational in vitro screening method.

Causality: The principle lies in the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic effect.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Part 2: Antimicrobial Activity of Isoxazole Derivatives

The isoxazole ring is a key component of several clinically important antibiotics, including sulfamethoxazole, cloxacillin, and dicloxacillin.[7] Research continues to yield novel isoxazole derivatives with potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria and various fungal pathogens.[14][17][18]

Core Mechanisms of Antimicrobial Action

Isoxazole derivatives exert their antimicrobial effects by targeting essential cellular processes in pathogens.

  • Inhibition of Folate Synthesis: As seen with sulfamethoxazole, the isoxazole moiety can be part of a molecule that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. Since mammals obtain folate from their diet, this pathway is an excellent selective target.

  • Cell Wall Synthesis Inhibition: For β-lactam antibiotics like cloxacillin, the isoxazole group is a bulky side chain that protects the core β-lactam ring from degradation by bacterial β-lactamase enzymes, allowing the drug to effectively inhibit penicillin-binding proteins and disrupt cell wall synthesis.

  • Other Mechanisms: Novel isoxazole hybrids have been shown to target various other bacterial and fungal proteins, though the exact mechanisms are often still under investigation.[17] Molecular docking studies suggest interactions with key enzymes involved in pathogen survival.[17][19]

Quantitative Antimicrobial Activity Data

The potency of antimicrobial agents is typically measured by the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Compound IDMicroorganismActivity MetricValue (µg/mL)Citation
19 S. aureusMIC2[14]
19 E. coliMIC8[14]
18a, 18b, 18c E. coliMIC128[14]
5h B. subtilisMIC0.083 (µmol/mL)[17]
5d E. coliMIC2.582 (µmol/mL)[17]
5h C. albicans (Fungus)MIC0.083 (µmol/mL)[17]
5g A. flavus (Fungus)MIC0.044 (µmol/mL)[17]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[18]

Causality: This protocol establishes the lowest concentration of a drug that prevents microbial growth by exposing a standardized inoculum of the microorganism to serial dilutions of the test compound in a liquid growth medium. Visual or spectrophotometric assessment of growth provides a clear endpoint.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Isoxazole Compound in 96-well Plate C Inoculate Each Well with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Figure 2: Experimental workflow for MIC determination using the broth microdilution method.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the isoxazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a plate reader by measuring optical density.

Part 3: Anti-inflammatory Activity of Isoxazole Derivatives

Isoxazole derivatives are well-established anti-inflammatory agents.[10][14][20] The selective COX-2 inhibitor valdecoxib is a prime example of a successful isoxazole-containing anti-inflammatory drug.[7] The anti-inflammatory properties of these compounds stem from their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.[21]

Core Mechanisms of Anti-inflammatory Action
  • Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes, particularly the inducible isoform COX-2, which is responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[20][22] Selective inhibition of COX-2 over COX-1 is a key goal to reduce gastrointestinal side effects.

  • Lipoxygenase (LOX) Inhibition: Some derivatives also show inhibitory activity against lipoxygenases (e.g., 5-LOX), enzymes that produce leukotrienes, another class of potent inflammatory mediators.[20][23]

  • NF-κB Pathway Inhibition: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that controls the expression of many pro-inflammatory genes.[21] Some isoxazoles can prevent the activation of NF-κB, thereby downregulating the production of cytokines and other inflammatory molecules.[21]

  • p38 MAPK Inhibition: The p38 MAP kinase pathway is another crucial signaling cascade in the inflammatory response.[21] Isoxazole derivatives have been identified as potent inhibitors of p38 MAPK, further contributing to their anti-inflammatory profile.[21]

cox_inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 substrate PGs Prostaglandins COX2->PGs catalysis Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation mediates Isoxazole Isoxazole Derivative (e.g., Valdecoxib) Isoxazole->COX2 Inhibition

Figure 3: Mechanism of anti-inflammatory action via COX-2 inhibition by isoxazole derivatives.
Quantitative Anti-inflammatory Activity Data

The inhibitory potency against COX enzymes is a key metric for evaluating these compounds.

Compound IDTarget EnzymeActivity MetricValue (µM)Citation
150 COX-2IC₅₀9.16 ± 0.38[20]
155 5-LOXIC₅₀3.67[20]
C6 COX-2IC₅₀Potent Inhibitor[22]
C5 COX-2IC₅₀Potent Inhibitor[22]
C3 COX-2IC₅₀Potent Inhibitor[22]
Experimental Protocol: In Vitro COX-2 Inhibitory Assay

This assay quantifies the ability of a compound to inhibit the activity of the COX-2 enzyme.

Causality: The assay measures the enzymatic conversion of a substrate (arachidonic acid) into a product (prostaglandin E₂) by purified COX-2 enzyme. An effective inhibitor will reduce the amount of product formed, which can be quantified using methods like an Enzyme-Linked Immunosorbent Assay (ELISA).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of purified human recombinant COX-2 enzyme, arachidonic acid (substrate), and the isoxazole test compounds.

  • Reaction Setup: In a reaction buffer (e.g., Tris-HCl), combine the COX-2 enzyme with various concentrations of the test compound or a vehicle control. Allow this to pre-incubate for a short period (e.g., 15 minutes) at room temperature to permit inhibitor binding.

  • Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

  • Incubation: Incubate the reaction for a specific time (e.g., 10 minutes) at 37°C.

  • Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., a solution of HCl).

  • Quantification of Prostaglandin: Quantify the amount of prostaglandin E₂ (PGE₂) produced in each sample using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Part 4: Neuroprotective Activity and Treatment of Nervous System Diseases

Isoxazole derivatives have shown considerable promise in the treatment of nervous system disorders, including neuropsychiatric and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[14]

Core Mechanisms of Neuroprotective Action
  • Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme located in the outer mitochondrial membrane that degrades neurotransmitters, particularly dopamine.[24] In Parkinson's disease, the loss of dopaminergic neurons is a key pathological feature. Selective MAO-B inhibitors can increase dopamine levels in the brain, providing symptomatic relief.[24] Several isoxazole carbohydrazides have been developed as potent and selective MAO-B inhibitors.[25]

  • Stearoyl-CoA Desaturase (SCD) Inhibition: SCD enzymes are crucial for lipid metabolism and play a role in neuronal differentiation and function.[14] The design of isoxazole derivatives that inhibit SCD is being explored as a therapeutic strategy for neurological disorders.[14]

  • Modulation of Receptors: Isoxazole hybrids can modulate the activity of various receptors in the central nervous system, including γ-aminobutyric acid (GABA-A), nicotinic acetylcholine (nAChR), and metabotropic glutamate (mGlu5) receptors, which are involved in sedation, cognition, and mood.[14]

Quantitative Neuroprotective Activity Data

Enzyme inhibition is a key measure of the potential of these compounds for treating neurodegenerative diseases.

Compound IDTarget EnzymeActivity MetricValueCitation
6c MAO-BDocking Score-10.98 Kcal/mol[25]
5d MAO-BInhibitionPotent[24]
5g MAO-BInhibitionPotent[24]
Experimental Protocol: In Vitro MAO-B Inhibition Assay

This fluorometric assay measures the activity of MAO-B and the inhibitory effect of test compounds.

Causality: The assay uses a non-fluorescent substrate that is oxidized by MAO-B to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin). An inhibitor will reduce the rate of H₂O₂ production, resulting in a lower fluorescence signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human MAO-B, the substrate (e.g., p-tyramine), HRP, the fluorescent probe (Amplex Red), and the isoxazole test compounds.

  • Assay Setup: In a 96-well black plate, add the MAO-B enzyme solution to wells containing various concentrations of the test compounds or a vehicle control.

  • Reaction Mixture: Prepare a reaction mixture containing the substrate, HRP, and Amplex Red in a reaction buffer.

  • Initiate Reaction: Add the reaction mixture to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation ~530-560 nm, Emission ~590 nm) every 1-2 minutes for a period of 30-60 minutes at 37°C.

  • Data Analysis: Determine the rate of reaction (slope of the fluorescence vs. time plot) for each concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value from the dose-response curve. Enzyme kinetic studies can also be performed to determine the nature of the inhibition (e.g., competitive, reversible).[25]

Conclusion

The isoxazole ring system is a remarkably versatile and pharmacologically significant scaffold that continues to yield compounds with potent and diverse biological activities. The derivatives discussed in this guide highlight the broad therapeutic potential spanning oncology, infectious diseases, inflammation, and neurology. The continued exploration of structure-activity relationships, coupled with the application of robust screening protocols and mechanistic studies, will undoubtedly lead to the development of next-generation isoxazole-based therapeutics with improved efficacy and safety profiles.

References
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  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC. Google Search.
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Foundational

The Cyclopropyl Group: A Small Ring with a Big Impact in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The cyclopropyl group, the smallest of the carbocycles, has transitioned from a synthetic curiosity to a cornerstone of modern m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group, the smallest of the carbocycles, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties offer a powerful toolkit for addressing common challenges in drug discovery, including potency, selectivity, and metabolic stability.[1][2] This guide provides a comprehensive overview of the multifaceted roles of the cyclopropyl moiety, grounded in field-proven insights and supported by detailed experimental context.

The Fundamental Nature of the Cyclopropyl Group: More Than Just a Small Alkane

The distinct characteristics of the cyclopropyl ring stem from its significant ring strain, approximately 27.5 kcal/mol.[2] This strain forces the carbon-carbon bonds into a bent, "banana" bond conformation, imparting partial double-bond character.[3] This unique hybridization leads to several key features that medicinal chemists strategically exploit:

  • Conformational Rigidity: The planar and rigid nature of the three-membered ring acts as a conformational constraint, locking flexible molecules into a bioactive conformation.[2] This pre-organization can lead to a more favorable entropic contribution to binding affinity for a biological target.[1][2]

  • Unique Electronic Profile: The cyclopropyl group exhibits a dual electronic nature. It acts as an inductive electron-withdrawing group but can also be a potent resonance electron-donating group, particularly when adjacent to an electron-deficient center.[3] This allows for fine-tuning of a molecule's electronic properties.

  • Enhanced Metabolic Stability: The carbon-hydrogen bonds on a cyclopropane ring are shorter and stronger than those in typical alkanes.[1][2] This increased C-H bond dissociation energy makes the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][4]

Strategic Applications in Drug Design

The incorporation of a cyclopropyl group is a deliberate strategy to modulate multiple properties of a drug candidate simultaneously. Its versatility is evident in the growing number of FDA-approved drugs containing this moiety, with 18 new chemical entities approved in the last decade alone.[5]

By locking a molecule into a specific conformation, the cyclopropyl group can optimize the presentation of key pharmacophoric elements to a biological target. This can lead to a significant increase in binding affinity and, consequently, potency.[1][2] Furthermore, the rigid structure can enhance selectivity by disfavoring binding to off-target proteins that may require a different conformation for interaction.[1][5]

One of the most celebrated roles of the cyclopropyl group is as a metabolic shield. By replacing metabolically labile groups, such as ethyl or isopropyl groups, with a cyclopropyl moiety, medicinal chemists can block common sites of CYP-mediated oxidation.[2][4] This often leads to:

  • Increased half-life: Reduced metabolic clearance prolongs the drug's presence in the body.[4]

  • Improved oral bioavailability: By surviving first-pass metabolism in the liver, more of the active drug can reach systemic circulation.

  • Reduced potential for drug-drug interactions: As seen with the statin drug pitavastatin, a cyclopropyl group can divert metabolism away from major CYP enzymes like CYP3A4, minimizing the risk of interactions with co-administered drugs.[4]

However, it is crucial to note that cyclopropylamines (a cyclopropyl group attached to a nitrogen atom) can sometimes be susceptible to bioactivation by CYPs, potentially leading to reactive metabolites.[4][6] This underscores the importance of careful metabolite identification studies.

The cyclopropyl group is a highly effective bioisostere for a variety of common functional groups, allowing for the optimization of physicochemical properties while retaining or improving biological activity.[2]

  • Alkene and Phenyl Ring Isostere: The partial π-character of its C-C bonds allows the cyclopropyl group to mimic the electronic and conformational properties of a double bond or even a phenyl ring, often with the benefit of increased metabolic stability and three-dimensionality.[5][7]

  • tert-Butyl and gem-Dimethyl Isostere: The cyclopropyl group can serve as a rigid replacement for bulky alkyl groups like tert-butyl or a gem-dimethyl moiety, offering a similar steric profile while potentially improving properties like solubility and metabolic stability.[8][9]

The introduction of a cyclopropyl group can have a significant impact on a molecule's overall physicochemical profile:

  • Lipophilicity: The effect of a cyclopropyl group on lipophilicity (LogP) is context-dependent. While often leading to an increase in lipophilicity compared to a hydrogen atom, it can decrease lipophilicity when replacing a larger alkyl group.[10][11] This allows for the fine-tuning of a compound's solubility and permeability.

  • pKa: By altering the electronic environment of nearby ionizable groups, a cyclopropyl moiety can modulate a molecule's pKa, which in turn can influence its absorption, distribution, and potential for P-glycoprotein efflux.[1]

Synthesis of Cyclopropyl-Containing Molecules: Key Methodologies

The successful integration of cyclopropyl groups into drug candidates relies on robust and efficient synthetic methods. Several classic and modern approaches are commonly employed:

A widely used method for the cyclopropanation of alkenes. It involves the reaction of an alkene with a carbenoid, typically diiodomethane and a zinc-copper couple.

Experimental Protocol (Furukawa Modification):

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve the alkene substrate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add diethylzinc (1.1 eq) dropwise, followed by the slow addition of diiodomethane (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Cyclopropylamines are particularly important building blocks in medicinal chemistry.[12] Several methods are available for their synthesis:

  • Curtius Rearrangement: This method involves the thermal decomposition of a cyclopropanecarboxylic acyl azide to an isocyanate, which is then hydrolyzed to the amine. This reaction proceeds with retention of configuration.[13]

  • Reductive Amination: Cyclopropanecarboxaldehyde or cyclopropanone can undergo reductive amination with ammonia or a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride.[12][14]

Experimental Protocol (Reductive Amination):

  • Imine Formation: Dissolve the aldehyde (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[14]

Case Studies: The Cyclopropyl Group in Action

The impact of the cyclopropyl group is best illustrated through its successful application in marketed drugs across various therapeutic areas.[2][15]

DrugTherapeutic AreaRole of the Cyclopropyl Group
Cabozantinib OncologyThe cyclopropyl-1,1-dicarboxamide linker improves stability and pharmacological performance.[2]
Tranylcypromine CNS DisordersThe cyclopropylamine structure is central to its mechanism as a monoamine oxidase inhibitor.[13][14]
Pitavastatin CardiovascularBlocks CYP3A4-mediated metabolism, reducing drug-drug interaction potential.[4]
Lemborexant CNS DisordersConstrains the molecule's conformation to enhance binding affinity.[9]

Visualizing the Impact: Conceptual Diagrams

Conformational_Constraint cluster_0 Flexible Molecule cluster_1 Cyclopropyl-Containing Molecule Unbound Multiple Conformations (High Entropy) Receptor Receptor Unbound->Receptor High Entropic Penalty Rigid Bioactive Conformation (Low Entropy) Rigid->Receptor Low Entropic Penalty (Enhanced Binding)

Caption: Impact of cyclopropyl-induced rigidity on receptor binding.

Metabolic_Blocking Parent_Drug_Ethyl Drug with N-Ethyl Group CYP450 CYP450 Enzyme Parent_Drug_Ethyl->CYP450 Metabolically Labile Parent_Drug_Cyclopropyl Drug with N-Cyclopropyl Group Parent_Drug_Cyclopropyl->CYP450 Metabolically Stable Metabolite Oxidized Metabolite (Inactive/Reactive) CYP450->Metabolite Oxidation No_Metabolism Parent Drug (Active) CYP450->No_Metabolism No Reaction

Caption: The cyclopropyl group as a metabolic shield.

Future Perspectives

The strategic use of the cyclopropyl group in medicinal chemistry is poised to expand further. Advances in synthetic methodologies, including photocatalytic and C-H activation approaches, will undoubtedly broaden the accessibility and diversity of cyclopropyl-containing building blocks.[16][17] As our understanding of the subtle interplay between molecular conformation, metabolism, and biological activity deepens, the cyclopropyl ring will remain a privileged scaffold for the design of the next generation of therapeutics.

References

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (2020, August 26). Scientific Update. [Link]

  • Gardarsdottir, H. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Shanu-Wilson, J. (2021, September 24). Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Advances in the Synthesis of Cyclopropylamines. (2025, March 6). ACS Publications. [Link]

  • Talele, T. T. (2016, October 13). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 28). Future Medicinal Chemistry. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Taylor & Francis Online. [Link]

  • Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. (2024, January 2). RSC Publishing. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, June). ResearchGate. [Link]

  • Jeffries, B., et al. (2020, September 2). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141-2150. [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2026, January 9). Beilstein Journal of Organic Chemistry. [Link]

  • Galván Álvarez, A., et al. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. [Link]

  • Bauer, M. R., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(4), 448-489. [Link]

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Exploratory

The Pharmacophoric Role of (5-Cyclopropylisoxazol-3-yl)methanamine in Targeted Drug Discovery: Mechanisms of Action and Scaffold Integration

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary (5-Cyclopropylisoxazol-3-yl)methanamine hydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride (CAS: 1060817-49-3 / 1255717-08-8) is not a standalone active pharmaceutical ingredient (API); rather, it is a highly privileged, pre-functionalized building block used extensively in modern medicinal chemistry[1],[2]. When conjugated to a primary scaffold—typically via amide or urea linkages—this moiety fundamentally alters the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the resulting molecule.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the mechanistic contributions of this fragment once integrated into an API. We will explore how its unique steric and electronic properties drive target engagement across diverse therapeutic areas, including RET kinase inhibition[3], Sphingosine 1-Phosphate Lyase (S1PL) modulation[4], and targeted protein degradation (PROTACs)[5].

Structural Biology & Pharmacophoric Mechanics

The mechanism of action of any (5-cyclopropylisoxazol-3-yl)-containing drug is dictated by the tripartite nature of this building block:

  • The Cyclopropyl Group (Lipophilic Shielding): Cyclopropyl rings are classic bioisosteres for isopropyl or tert-butyl groups. However, the increased s-character of the C-C bonds in the strained cyclopropyl ring renders it highly resistant to cytochrome P450 (CYP450)-mediated oxidative metabolism compared to linear or branched alkyl chains[3]. Furthermore, its compact, rigid geometry allows it to perfectly occupy tight hydrophobic pockets, such as the gatekeeper region of mutated kinases[3],[6].

  • The Isoxazole Ring (H-Bonding & Dipole Alignment): The isoxazole core acts as a dual hydrogen-bond acceptor (via the nitrogen and oxygen heteroatoms). It serves as a metabolically stable bioisostere for amides or phenols, interacting favorably with the hinge region of kinases or the catalytic cleft of lyases[4].

  • The Methanamine Linker (Vectorial Conjugation): The primary amine allows for rapid, high-yielding conjugation (e.g., via HATU-mediated amide coupling or reaction with isocyanates to form ureas). The single methylene spacer provides a critical degree of rotational freedom, allowing the isoxazole ring to adopt the lowest-energy conformation required for target engagement[7].

BindingLogic A Cyclopropyl Group D Gatekeeper Pocket (Steric Accommodation) A->D Lipophilic Fit B Isoxazole Ring E Hinge Region (H-Bond Network) B->E Dipole Interaction C Methanamine Linker F API Core Scaffold (Vector Alignment) C->F Covalent Bond

Fig 1: Pharmacophoric mapping of the isoxazole moiety within a target binding pocket.

Mechanisms of Action in Key Therapeutic Targets

When (5-Cyclopropylisoxazol-3-yl)methanamine is conjugated to a core scaffold, it drives the mechanism of action for several critical drug classes:

A. RET Kinase Inhibition (Oncology)

In the development of RET (Rearranged during Transfection) kinase inhibitors, metabolic stability and selectivity against gatekeeper mutations (e.g., V804M) are paramount. The conjugation of this isoxazole fragment to a 5-aminopyrazole-4-carboxamide core (yielding Compound 15l) resulted in a highly potent inhibitor[3].

  • Causality: The cyclopropyl group specifically accommodates the steric bulk of the methionine residue in the V804M mutant, preventing the steric clash that typically causes resistance to first-generation inhibitors. The result is an IC50 of 44 nM against wild-type RET and 252 nM against the gatekeeper mutant[3],[6].

B. Sphingosine 1-Phosphate Lyase (S1PL) Inhibition (Immunology)

S1PL degrades sphingosine 1-phosphate, a key signaling lipid. Inhibiting S1PL induces lymphopenia, offering a mechanism to treat rheumatoid arthritis.

  • Causality: Researchers utilized the (5-cyclopropylisoxazol-3-yl) motif to anchor the inhibitor (Compound 10) within the intracellular catalytic site of S1PL. The isoxazole ring mimics the natural lipid backbone, while the cyclopropyl group provides the necessary lipophilicity to penetrate the endoplasmic reticulum membrane where S1PL resides[4].

C. Acetylcholinesterase (AChE) Inhibition (Vector Control)

To combat malaria, resistance-breaking AChE inhibitors are required.

  • Causality: Converting the isoxazole into a dimethylcarbamate derivative leverages the cyclopropyl group to selectively bind the mutated G119S AChE enzyme in Anopheles gambiae mosquitoes, bypassing the resistance mechanisms that render commercial aryl methylcarbamates ineffective.

D. Targeted Protein Degradation (PROTACs)

Recent patents demonstrate the use of this fragment in heterobifunctional degraders targeting Cyclin D (CCND) and CDK4/6[5].

  • Causality: The isoxazole moiety serves as a highly stable surface-binding element on the protein of interest (POI) ligand, optimizing the ternary complex formation between the POI, the PROTAC, and the E3 ligase without introducing metabolic liabilities[5].

Quantitative Data Summary

The following table synthesizes the pharmacological impact of integrating the (5-cyclopropylisoxazol-3-yl)methanamine building block across different therapeutic targets:

Target / IndicationConjugated Lead CompoundPrimary Mechanism of ActionKey Efficacy MetricRef
RET Kinase (Thyroid Cancer)Compound 15l (Pyrazole-carboxamide core)ATP-competitive inhibition (WT & V804M mutant)IC50 = 44 nM (WT), 252 nM (Mutant)[3]
S1P Lyase (Rheumatoid Arthritis)Compound 10 (Tetraol-imidazole core)Intracellular retro-aldol degradation inhibitionInduces peripheral lymphopenia[4]
AChE (Malaria Vector Control)Compound 48c (Dimethylcarbamate)Resistance-breaking AChE inhibitionLC50 = 16-42 µg/mL (Susceptible G3)
ALX Receptor (Inflammation)Benzimidazolyl-methyl ureasNon-peptide GPCR agonismModulates immune/inflammatory response[7]

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, any workflow utilizing (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride must be a self-validating system . Below is the standard protocol for coupling and validating this fragment in kinase inhibitor discovery.

Phase 1: Amide Coupling (Scaffold Integration)
  • Objective: Covalently link the building block to a carboxylic acid-bearing core (e.g., pyrazole-4-carboxylic acid).

  • Step-by-Step:

    • Dissolve 1.0 eq of the core carboxylic acid in anhydrous DMF.

    • Add 1.2 eq of HATU and 3.0 eq of DIPEA. Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered or electron-deficient amines. DIPEA neutralizes the hydrochloride salt of the methanamine without acting as a competing nucleophile.

    • Stir for 15 minutes at room temperature to form the active ester.

    • Add 1.1 eq of (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride. Stir for 2 hours.

    • Quench with water, extract with EtOAc, and purify via reverse-phase HPLC.

Phase 2: In Vitro Validation & Metabolic Profiling
  • Kinase Assay (Self-Validating): Test the synthesized conjugate against both Wild-Type RET and the V804M gatekeeper mutant using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Causality: Testing the mutant is the built-in positive control to prove the cyclopropyl group is successfully navigating the steric clash[3].

  • Human Liver Microsome (HLM) Stability: Incubate the compound with HLMs and NADPH at 37°C. Causality: This proves that the cyclopropylisoxazole bioisostere resists CYP450-mediated oxidative metabolism, validating its selection over a standard alkyl chain[3].

Workflow S1 1. Amide Coupling (HATU/DIPEA) S2 2. HLM Stability Assay (Intrinsic Clearance) S1->S2 C1 LC-MS/MS Validation S1->C1 Purity Check S3 3. Kinase Profiling (WT vs. V804M Mutant) S2->S3 C2 Orthogonal TSA Assay S3->C2 Target Binding

Fig 2: Self-validating workflow for synthesizing and evaluating isoxazole-conjugated APIs.

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Foundational

The Strategic Utility and Synthesis of (5-Cyclopropylisoxazol-3-yl)methanamine Hydrochloride in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the design of novel therapeutics relies heavily on highly optimized, fragment-like building blocks that navigate the complex balance between lipophilicity, metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of novel therapeutics relies heavily on highly optimized, fragment-like building blocks that navigate the complex balance between lipophilicity, metabolic stability, and target affinity. (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride has emerged as a privileged pharmacophore scaffold. By coupling a rigid, hydrogen-bond-accepting isoxazole core with a metabolically robust cyclopropyl group and a versatile primary amine handle, this compound serves as a critical intermediate in the synthesis of diverse therapeutic agents, ranging from oncology drugs to metabolic modulators.

This technical guide provides an in-depth analysis of the structural rationale, regiocontrolled synthetic methodologies, and downstream applications of this building block, designed specifically for application scientists and drug development professionals.

Pharmacophore Rationale: The "Rule of 3" Compliant Scaffold

The selection of (5-Cyclopropylisoxazol-3-yl)methanamine is not arbitrary; it is driven by strict causality in structure-activity relationship (SAR) optimization.

  • The Isoxazole Core (Bioisosterism): The isoxazole ring acts as a highly effective amide bioisostere. The nitrogen atom at the 2-position serves as a potent hydrogen-bond acceptor, allowing for specific kinase hinge-binding or GPCR pocket interactions without the proteolytic susceptibility of a standard peptide bond.

  • The Cyclopropyl Motif (Metabolic Shielding): Replacing a standard alkyl chain (e.g., isopropyl or propyl) with a cyclopropyl group introduces sp2 -like character. This rigidification reduces the entropic penalty upon target binding. More importantly, the high s-character of the cyclopropyl C-H bonds significantly shields the moiety from cytochrome P450-mediated oxidative metabolism, enhancing the pharmacokinetic half-life of the final drug candidate.

  • The Primary Amine (Synthetic Handle): The methanamine group provides a highly nucleophilic vector for late-stage functionalization, seamlessly participating in amide couplings, reductive aminations, and urea formations [1].

PharmacophoreLogic C (5-Cyclopropylisoxazol-3-yl) methanamine Scaffold P1 Primary Amine (Urea/Amide Linkage Point) C->P1 P2 Isoxazole Ring (Amide Bioisostere) C->P2 P3 Cyclopropyl Group (Metabolic Stability) C->P3 A1 ALX Receptor Agonists (Anti-inflammatory) P1->A1 A2 FGFR4 Inhibitors (Oncology) P1->A2 A3 HDL-Cholesterol Agents (Cardiovascular) P1->A3

Figure 1: Pharmacophore mapping and downstream medicinal chemistry applications.

Synthetic Methodology: Regiocontrolled [3+2] Cycloaddition

The synthesis of 3,5-disubstituted isoxazoles relies heavily on the 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne [2]. The causality of the synthetic design is rooted in frontier molecular orbital (FMO) theory: the HOMO of the terminal alkyne (cyclopropylacetylene) reacts predictably with the LUMO of the nitrile oxide to yield the 3,5-regioisomer almost exclusively.

Self-Validating Experimental Protocol

The following workflow describes the optimized, two-step synthesis of the hydrochloride salt.

Step 1: In Situ Dipole Formation and Cycloaddition Objective: Regioselective construction of the isoxazole core while preventing dipole dimerization.

  • Preparation: Dissolve N-Boc-2-aminoacetaldehyde oxime (1.0 eq) in anhydrous THF.

  • Activation: Cool the solution to 0°C. Add N-Chlorosuccinimide (NCS, 1.05 eq) in portions.

    • Causality: The low temperature prevents the premature decomposition of the highly reactive hydroximoyl chloride intermediate.

    • In-Process Control (IPC): TLC (Hexane/EtOAc 7:3) will validate the complete consumption of the oxime and the formation of a less polar intermediate.

  • Cycloaddition: Add cyclopropylacetylene (1.2 eq) to the mixture.

  • Regiocontrol: Add Triethylamine (Et 3​ N, 1.5 eq) dropwise via a syringe pump over 2 hours while heating to 60°C.

    • Causality: Slow base addition keeps the steady-state concentration of the nitrile oxide extremely low. This kinetic control prevents the nitrile oxide from dimerizing into a furoxan byproduct, forcing it to react with the alkyne.

  • Workup: Quench with water, extract with EtOAc, and wash extensively with brine. Purify via silica gel chromatography to yield tert-butyl ((5-cyclopropylisoxazol-3-yl)methyl)carbamate.

Step 2: Deprotection and Salt Formation Objective: Cleavage of the Boc group to yield a bench-stable, non-volatile salt.

  • Cleavage: Dissolve the purified intermediate in minimal anhydrous dichloromethane (DCM). Add 4M HCl in 1,4-dioxane (5.0 eq).

    • Causality: Dioxane is chosen over aqueous HCl to maintain strictly anhydrous conditions. This prevents any hydrolytic degradation of the isoxazole ring and ensures the product precipitates cleanly.

  • Self-Validation: Stir at room temperature for 2 hours. The reaction is visually self-validating; as the lipophilic Boc group is cleaved, the resulting amine hydrochloride becomes insoluble in the DCM/dioxane matrix and precipitates as a dense, white crystalline solid.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride .

SynthesisWorkflow N1 N-Boc-2-aminoacetaldehyde oxime + NCS N2 Hydroximoyl Chloride Intermediate (In Situ Generation) N1->N2 Chlorination (0°C to RT) N3 [3+2] Cycloaddition + Cyclopropylacetylene / Et3N N2->N3 Dipole Formation N4 Boc-Protected Intermediate (Regioselective 3,5-Isomer) N3->N4 Regiocontrol N5 HCl Deprotection (4M HCl in Dioxane) N4->N5 Cleavage N6 (5-Cyclopropylisoxazol-3-yl)methanamine HCl (Final Crystalline Salt) N5->N6 Precipitation

Figure 2: Synthetic workflow for (5-Cyclopropylisoxazol-3-yl)methanamine HCl.

Applications in Medicinal Chemistry

The utility of this building block is extensively documented in recent patent literature across multiple therapeutic areas:

  • ALX Receptor Agonists (Immunology): The compound is a critical amine precursor in the synthesis of benzimidazolyl-methyl urea derivatives. The primary amine is reacted with an isocyanate to form a stable urea linkage, resulting in non-peptide agonists of the human ALX receptor used to resolve severe inflammation [1].

  • FGFR4 Inhibitors (Oncology): In the development of bicyclic heterocycles targeting Fibroblast Growth Factor Receptor 4 (FGFR4), 1-(5-cyclopropylisoxazol-3-yl)methanamine is utilized to replace standard aliphatic amines (like cyclopropylmethylamine). The inclusion of the isoxazole ring provides critical hydrogen-bonding interactions within the kinase domain, enhancing target selectivity [3].

  • HDL-Cholesterol Raising Agents (Cardiovascular): The methanamine core is utilized to synthesize heteroaryl carboxamides, which act as potent HDL-cholesterol raising agents for the treatment of dyslipidemia and atherosclerosis [[4]](4].

Quantitative Data Summaries

Table 1: Physicochemical Properties

The selection of the hydrochloride salt over the free base is driven by the need for stoichiometric precision in parallel synthesis. The free base (CAS 1060817-49-3) [[5]](]">https://sinfoobiotech.com)[5] is prone to atmospheric degradation, whereas the HCl salt is highly stable.

PropertyValueCausality / Significance in Drug Design
CAS Number (HCl Salt) 1255717-08-8Standardized solid form for reproducible parallel synthesis.
Molecular Weight 174.63 g/mol Low MW ensures the final drug candidate remains within Lipinski's Rule of 5.
LogP (Free Base) ~1.71Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area 52.05 ŲExcellent for oral bioavailability; allows for CNS penetration if required.
Table 2: Reaction Optimization for [3+2] Cycloaddition

Optimization of the cycloaddition step is entirely dependent on controlling the steady-state concentration of the nitrile oxide to prevent dimerization.

Base / Solvent SystemTemperatureYieldMechanistic Outcome & Causality
NaOCl / CH 2​ Cl 2​ (Biphasic)0°C to RT45%High rates of nitrile oxide dimerization (furoxan formation) due to poor phase transfer control.
Et 3​ N / DMF (Bolus Addition)RT62%Rapid generation of nitrile oxide leads to moderate dimerization; DMF removal complicates workup.
Et 3​ N / THF (Slow Addition) 60°C 85% Optimal: Slow base addition maintains low dipole concentration, maximizing regioselective trapping by the alkyne.

References

  • Chemikart. "1255717-08-8 | (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride". Chemikart Database. URL: [Link]

  • World Intellectual Property Organization. "Benzimidazolyl-methyl urea derivatives as alx receptor agonists". Patent WO2015019325A1.
  • The Journal of Organic Chemistry. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes". ACS Publications. URL:[Link]

  • United States Patent and Trademark Office. "Bicyclic heterocycles as FGFR4 inhibitors". Patent US11173162B2.
  • China National Intellectual Property Administration. "Heteroarylmethyl amides". Patent CN103118680A.

Sources

Exploratory

The Isoxazole Scaffold: A Technical Guide to Therapeutic Targets and Mechanistic Pathways

Executive Summary The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—has emerged as a highly privileged scaffold in modern medicinal chemistry[1]. Its unique electronic distribut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—has emerged as a highly privileged scaffold in modern medicinal chemistry[1]. Its unique electronic distribution, characterized by a weak N–O bond and a strong dipole moment, allows it to function as an exceptional bioisostere for amides, esters, and phenols. This technical whitepaper explores the causality behind the isoxazole scaffold's affinity for diverse biological targets, detailing the mechanistic pathways, quantitative binding data, and self-validating experimental protocols required to develop and evaluate isoxazole-based therapeutics.

Structural and Electronic Rationale

The therapeutic versatility of the isoxazole scaffold is rooted in its physicochemical properties. The adjacent heteroatoms create a localized electron-rich region where the nitrogen acts as a potent hydrogen-bond acceptor, while the oxygen atom modulates the overall lipophilicity and dipole moment of the molecule[1].

  • Bioisosterism & Target Engagement: By replacing metabolically labile amide bonds with an isoxazole ring, researchers can maintain the necessary hydrogen-bonding geometry for target engagement while significantly enhancing the molecule's half-life.

  • Metabolic Reactivity: While generally stable, the N–O bond can be intentionally designed for reductive cleavage. A classic example is the prodrug leflunomide, which undergoes ring opening in vivo to form the active metabolite teriflunomide, a potent inhibitor of dihydroorotate dehydrogenase[2].

Primary Therapeutic Targets & Mechanistic Pathways

Oncology: HSP90 and Tyrosine Kinase Inhibition

Isoxazole derivatives have shown profound efficacy in oncology by disrupting critical protein folding and signaling cascades.

  • HSP90 Inhibition: Heat shock protein 90 (HSP90) is an ATP-dependent molecular chaperone responsible for stabilizing oncogenic client proteins (e.g., BRAF, EGFR). Isoxazole derivatives, such as luminespib analogs, act as competitive inhibitors by inserting into the N-terminal ATP-binding pocket[3]. The isoxazole nitrogen forms a critical hydrogen bond with a conserved aspartate residue in the pocket, preventing ATP hydrolysis and triggering the proteasomal degradation of the client proteins[3].

  • EGFR-TK Inhibition: Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) is a primary driver of cellular proliferation in various carcinomas. Highly substituted isoxazole derivatives have demonstrated low-nanomolar inhibition of EGFR-TK (e.g., IC50 = 0.054 µM), inducing cell cycle arrest at the G2/M phase and initiating caspase-mediated apoptosis[4].

Antimicrobial Resistance: Broad-Spectrum β-Lactamase Inhibition

The rise of multi-drug resistant (MDR) bacteria is largely driven by the expression of β-lactamases, which hydrolyze the lactam ring of antibiotics. Isoxazole derivatives hybridized with flavone or coumarin moieties have been identified as potent, broad-spectrum inhibitors of both Serine β-Lactamases (SBLs) and Metallo-β-Lactamases (MBLs)[5]. By competitively occupying the active site, these isoxazole hybrids prevent the acylation/deacylation processes of the enzymes, thereby restoring the bactericidal efficacy of co-administered β-lactam antibiotics[6].

Metabolic Disorders: Aldose Reductase (ALR2) Inhibition

In chronic diabetes, the overexpression of Aldose Reductase (ALR2) leads to the toxic accumulation of sorbitol, causing neuropathy and nephropathy. Isoxazole scaffolds have been proven to inhibit ALR2 at nanomolar concentrations (Ki values as low as 12.13 nM)[7]. The isoxazole core interacts with the hydrophobic specificity pocket of ALR2, effectively blocking the reduction of glucose and mitigating osmotic stress in affected tissues[7].

Quantitative Target Affinity

The following table summarizes the quantitative binding and inhibitory data of specific isoxazole derivatives against their respective therapeutic targets, demonstrating the scaffold's high-affinity profile across different disease states.

Compound Class / DerivativePrimary TargetDisease IndicationInhibitory MetricReference
Isoxazole-carboxamide (2e) Melanoma (B16-F1 cells)OncologyIC50 = 0.079 µM[8]
3,4-disubstituted isoxazole HSP90 (N-terminal ATP pocket)OncologyLow nanomolar IC50[3]
Isoxazole derivative (25a) EGFR Tyrosine KinaseOncology (Solid Tumors)IC50 = 0.054 µM[4]
Isoxazole derivative (c) Aldose Reductase (ALR2)Diabetic ComplicationsKi = 12.13 nM[7]
Flavone-isoxazole hybrids SBLs and MBLs (β-lactamases)Antimicrobial ResistanceRestores Antibiotic MIC[5]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of isoxazole derivatives.

Protocol 1: Regioselective Synthesis via 1,3-Dipolar Cycloaddition (Click Chemistry)

This protocol describes the synthesis of the isoxazole core using a copper-catalyzed alkyne-nitrile oxide cycloaddition.

  • Causality of Design: Traditional thermal Huisgen cycloadditions yield an inseparable mixture of 1,4- and 1,5-regioisomers. The introduction of a Copper(I) catalyst lowers the activation energy and strictly coordinates the intermediates, exclusively yielding the 1,4-disubstituted isoxazole.

  • Step 1 (Precursor Activation): Dissolve the starting aldehyde (1.0 eq) in dichloromethane (DCM). Add hydroxylamine hydrochloride (1.2 eq) and sodium carbonate to form the oxime. Treat the oxime with N-chlorosuccinimide (NCS) to generate the highly reactive imidoyl chloride intermediate.

  • Step 2 (Catalysis Setup): In a separate flask, prepare a catalytic mixture of CuSO4·5H2O (0.05 eq) and sodium ascorbate (0.1 eq) in a 1:1 tert-butanol/water solvent system. Note: Sodium ascorbate is crucial as it reduces Cu(II) to the catalytically active Cu(I) species in situ.

  • Step 3 (Cycloaddition): Add the terminal alkyne (1.0 eq) to the catalyst mixture, followed by the dropwise addition of the imidoyl chloride. Add triethylamine (TEA) to generate the nitrile oxide in situ. Stir at room temperature for 12 hours.

  • Step 4 (Validation & Quality Control): Monitor the reaction via TLC. Upon completion, extract with ethyl acetate, dry over MgSO4, and purify via flash chromatography. Self-Validation: Confirm regioselectivity via 1H-NMR; the exclusive presence of a distinct singlet at δ 6.5–7.0 ppm (isoxazole C4-H) confirms the pure 1,4-isomer.

Protocol 2: In Vitro Target Validation (HSP90 ATPase Inhibition Assay)

This colorimetric assay quantifies the ability of the synthesized isoxazole to inhibit the ATPase activity of HSP90.

  • Causality of Design: HSP90 relies on ATP hydrolysis to function. By measuring the release of inorganic phosphate (Pi) using Malachite Green—which forms a detectable phosphomolybdate complex with Pi—we directly quantify the inhibitor's target engagement without requiring radioactive isotopes.

  • Step 1 (Reagent Preparation): Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 20 mM KCl, 6 mM MgCl2). Dilute recombinant human HSP90α to a final concentration of 2 µ g/well in a 96-well microtiter plate.

  • Step 2 (Inhibitor Incubation): Add the isoxazole derivative (serially diluted in DMSO, final DMSO concentration <1%) to the wells. Incubate at 37°C for 30 minutes to allow competitive binding at the ATP pocket.

  • Step 3 (Enzymatic Reaction): Initiate the reaction by adding 1 mM ATP to all wells. Incubate for 3 hours at 37°C.

  • Step 4 (Detection): Add 50 µL of Malachite Green reagent to each well. Incubate for 10 minutes at room temperature to allow color development. Measure absorbance at 620 nm using a microplate reader.

  • Step 5 (Validation & Quality Control): Include a "No Enzyme" blank (background hydrolysis) and a "Vehicle Only" control (maximum activity). Use a known inhibitor (e.g., Luminespib) as a positive control. Self-Validation: Calculate the Z'-factor; a value ≥ 0.5 validates the assay's robustness and confirms that the observed inhibition is statistically significant and not due to assay drift.

Visualizations

G Isoxazole Isoxazole Scaffold (Pharmacophore) Target Target Protein (e.g., HSP90, EGFR) Isoxazole->Target High Affinity Interaction Binding Competitive Binding (ATP Pocket / Active Site) Target->Binding Inhibition Enzymatic Inhibition (Decreased Hydrolysis/Kinase Activity) Binding->Inhibition Structural Blockade Outcome Therapeutic Efficacy (Apoptosis / Bacterial Clearance) Inhibition->Outcome

Mechanistic pathway of isoxazole-mediated target inhibition and subsequent therapeutic outcomes.

G Step1 Step 1: Precursor Activation Aldehyde to Nitrile Oxide Step2 Step 2: Cu(I) Catalysis Lowers Activation Energy Step1->Step2 Step3 Step 3: 1,3-Dipolar Cycloaddition Alkyne + Nitrile Oxide Step2->Step3 Step4 Step 4: Regioselective Output 1,4-Disubstituted Isoxazole Step3->Step4

Self-validating workflow for the regioselective synthesis of isoxazole cores via click chemistry.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. nih.gov.
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC. nih.gov.
  • The Isoxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery. benchchem.com.
  • Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PMC. nih.gov.
  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evalu
  • The Relationship Between Aldose Reductase and Isoxazole Derivatives: An In Vitro and In Silico Approach to Its Correlation With Diabetic Conditions - PMC. nih.gov.
  • Chemically synthesised flavone and coumarin based isoxazole derivatives as broad spectrum inhibitors of serine β-lactamases and metallo-β-lactamases: a computational, biophysical and biochemical study - Taylor & Francis. tandfonline.com.
  • Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition. nih.gov.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Multicomponent Reactions (MCRs) for the Synthesis of Isoxazole Scaffolds

Executive Summary Isoxazoles represent a privileged class of five-membered, nitrogen- and oxygen-containing heterocycles that are indispensable in modern drug discovery. They exhibit a broad spectrum of pharmacological p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoxazoles represent a privileged class of five-membered, nitrogen- and oxygen-containing heterocycles that are indispensable in modern drug discovery. They exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities 1. Traditional linear syntheses of these scaffolds often suffer from poor atom economy, hazardous solvents, and complex purification steps. Multicomponent reactions (MCRs) overcome these bottlenecks by combining three or more starting materials in a single reaction vessel, enabling the rapid generation of diverse molecular libraries 2.

This technical guide details two highly robust MCR methodologies for isoxazole synthesis: an organocatalytic green synthesis of isoxazol-5(4H)-ones in aqueous media, and a transition-metal-catalyzed microwave-assisted coupling-cycloaddition sequence.

Mechanistic Rationale & Pathway Dynamics

The one-pot, three-component synthesis of 4-arylidene-3-substituted isoxazole-5(4H)-ones relies on the precise orchestration of sequential condensation and cyclization events. The reaction utilizes an aromatic aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and hydroxylamine hydrochloride 3.

Causality in Reaction Design: If all reagents are mixed simultaneously without a catalyst, hydroxylamine (a potent dinucleophile) may attack the aldehyde directly, forming a stable oxime and halting the cascade. To prevent this, an organocatalyst (such as Pyruvic Acid or Guanidine Hydrochloride) is employed to rapidly accelerate the initial Knoevenagel condensation between the aldehyde and the active methylene of the β-ketoester 4. Once the electrophilic benzylidene intermediate is formed, hydroxylamine undergoes a Michael-type addition followed by intramolecular cyclization, extruding water and ethanol to yield the final isoxazole ring.

MCR_Mechanism A Aldehyde (Electrophile) Knoevenagel Knoevenagel Condensation Intermediate (Benzylidene) A->Knoevenagel Organocatalyst (e.g., Pyruvic Acid) B β-Ketoester (1,3-Dicarbonyl) B->Knoevenagel C Hydroxylamine HCl (Dinucleophile) Michael Michael Addition & Oxime Formation C->Michael Knoevenagel->Michael + NH2OH Cyclization Intramolecular Cyclization (-H2O, -EtOH) Michael->Cyclization Product Isoxazol-5(4H)-one Derivative Cyclization->Product

Fig 1: Mechanistic pathway of the 3-component isoxazole synthesis via Knoevenagel condensation.

Catalyst & Condition Optimization

The choice of catalyst and energy source heavily dictates the efficiency of the MCR. Recent advancements emphasize using water as a green solvent. The hydrophobic effect in aqueous media forces the organic substrates into close proximity, artificially increasing their local concentration and accelerating the reaction rate 1. The table below summarizes validated catalytic systems for the synthesis of isoxazol-5(4H)-ones.

Catalytic SystemLoadingSolventReaction ConditionTimeYield (%)Ref
Pyruvic Acid 5 mol%Water80 °C (Conventional Heating)2.5 h86%4
Guanidine HCl 10 mol%WaterRoom Temperature~30 min90–96%[[3]]()
Sulfanilic Acid CatalyticWaterRoom Temperature~45 min>85%[[1]]()
Itaconic Acid 5 mol%Water50 °C (Ultrasonication)~20 min85–95%5
Camphor Sulfonic Acid CatalyticEtOH/H₂ORoom Temperature<30 minHigh6

Experimental Workflows & Self-Validating Protocols

MCR_Workflow Step1 1. Reagent Mixing (Aldehyde, β-ketoester, NH2OH) in Water Step2 2. Organocatalyst Addition Step1->Step2 Step3 3. Incubation (Stirring/Ultrasonication) Step2->Step3 Step4 4. Precipitation & Filtration Step3->Step4 Step5 5. Recrystallization (Ethanol) Step4->Step5 Step6 Pure Isoxazole Validation Step5->Step6

Fig 2: Step-by-step experimental workflow for the green multicomponent synthesis of isoxazoles.

Protocol A: Organocatalytic Green Synthesis of Isoxazol-5(4H)-ones in Aqueous Medium

This protocol leverages Guanidine Hydrochloride to achieve high yields at room temperature without toxic organic solvents 3.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Ethyl Acetoacetate (1.0 mmol)

  • Hydroxylamine Hydrochloride (1.2 mmol)

  • Guanidine Hydrochloride (10 mol%)

  • Deionized Water (5 mL)

Step-by-Step Procedure:

  • Initiation: In a 25 mL round-bottom flask, suspend the aromatic aldehyde (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in 5 mL of DI water.

  • Catalyst Activation: Add 10 mol% Guanidine Hydrochloride. Stir the biphasic mixture vigorously for 5–10 minutes at room temperature. Causality: Pre-incubating the aldehyde and β-ketoester with the catalyst ensures the Knoevenagel condensation initiates first, preventing the aldehyde from being consumed by premature oxime formation.

  • Dinucleophile Addition: Add hydroxylamine hydrochloride (1.2 mmol) to the stirring mixture. Causality: A slight stoichiometric excess (1.2 equiv) is used to drive the equilibrium of the final cyclization step to completion.

  • Reaction Monitoring: Continue stirring at room temperature. The reaction is self-validating: as the highly crystalline isoxazole product forms, the mixture will transition from a cloudy emulsion to a thick, distinct solid suspension.

  • Isolation: Once TLC (Hexane:Ethyl Acetate 7:3) confirms the disappearance of the aldehyde, filter the precipitated solid through a Büchner funnel. Wash the filter cake with ice-cold water (3 × 5 mL) to remove any unreacted hydroxylamine and the water-soluble catalyst.

  • Purification: Recrystallize the crude solid from hot ethanol to afford the analytically pure 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-one.

Protocol B: Microwave-Assisted Pd/Cu-Catalyzed Coupling-Cycloaddition

For researchers requiring fully substituted (3,4,5-substituted) isoxazoles, a transition-metal-catalyzed Sonogashira coupling followed by a 1,3-dipolar cycloaddition is highly effective 7.

Step-by-Step Procedure:

  • Catalyst Solvation: In a 10 mL microwave-safe vial, dissolve PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%) in 5 mL of degassed THF.

  • Coupling Phase: Add the acid chloride (1.0 mmol), terminal alkyne (1.0 mmol), and strictly 1.05 equivalents of Triethylamine (Et₃N). Stir at room temperature for 1 hour. Causality: Limiting Et₃N to 1.05 equivalents scavenges the HCl generated during coupling without promoting unwanted alkyne dimerization.

  • Cycloaddition Phase: Add hydroximinoyl chloride (1.0 mmol) and an additional excess of Et₃N to generate the reactive nitrile oxide in situ.

  • Microwave Irradiation: Seal the vial and heat via microwave irradiation (e.g., 120 °C) for 30 minutes. Causality: Dielectric heating rapidly overcomes the activation energy barrier of the pericyclic [3+2] cycloaddition, reducing reaction times from 3 days to 30 minutes while suppressing byproduct formation 7.

  • Workup: Dilute with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash column chromatography.

Analytical Validation & Troubleshooting

To ensure the structural integrity of the synthesized isoxazoles, verify the following spectroscopic markers:

  • FT-IR Spectroscopy: Look for the disappearance of the distinct aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of the lactone/isoxazolone carbonyl stretch (~1740 cm⁻¹) alongside C=N stretching (~1620 cm⁻¹).

  • ¹H NMR (CDCl₃ or DMSO-d₆): For 4-arylidene-isoxazol-5(4H)-ones, the defining self-validation marker is a sharp singlet integrating to 1H at δ 7.5–8.0 ppm , corresponding to the vinylic proton of the arylidene double bond. The methyl group on the isoxazole ring will appear as a singlet near δ 2.2–2.3 ppm 6.

  • ¹³C NMR: The carbonyl carbon of the isoxazol-5-one ring typically resonates downfield at approximately δ 168–170 ppm .

Troubleshooting Tip: If a mixture of oxime and target product is observed, verify the pH of the aqueous medium. Highly acidic conditions can protonate the carbonyl oxygen of the aldehyde too strongly, inviting direct oxime formation. Ensure proper catalyst loading and pre-incubation times are respected.

References

  • Willy, B., et al. "Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling–Cycloaddition Sequence." Synthesis, Thieme Connect. 7

  • Aher, A. D., et al. "Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H)-ones and its activity: A review." Iranian Journal of Catalysis. 2

  • "Pyruvic acid-catalyzed one-pot three-component green synthesis of isoxazoles in aqueous medium." Indian Academy of Sciences. 4

  • "Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives." ResearchGate. 1

  • "One-Pot Multicomponent Synthesis of 3-Methyl-4-(Hetero)Arylmethylene Isoxazole-5(4H)-Ones Using Guanidine Hydrochloride as the Catalyst under Aqueous Conditions." Taylor & Francis / Figshare. 3

  • "Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles." PMC / NIH. 5

  • "Rapid And An Efficient One-pot Three-component Synthesis Of Isoxazoles Promoted By Cas." International Journal of Advanced Research. 6

Sources

Application

Application Notes and Protocols for the Utilization of (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride in Kinase Inhibitor Discovery

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (5-Cyclopropylisoxazol-3-yl)methanamine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride in the discovery of novel protein kinase inhibitors. The isoxazole scaffold is a well-established "privileged" structure in medicinal chemistry, known for its metabolic stability and ability to form key interactions within the ATP-binding pocket of various kinases.[1] This guide will detail the rationale for its use, its physicochemical properties, and a series of robust, validated protocols for its evaluation as a potential kinase inhibitor, from initial in silico assessment to in vitro and cell-based assays. The overarching goal is to provide a practical framework for integrating this and similar chemical building blocks into a modern kinase drug discovery workflow.[2][3]

Introduction: The Isoxazole Scaffold in Kinase Inhibitor Design

Protein kinases have become one of the most significant drug targets in the 21st century, with a multitude of small molecule inhibitors approved for treating diseases like cancer and inflammatory disorders.[4][5][6] The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, has been a particularly fruitful starting point for the development of kinase inhibitors.[7] The incorporation of an isoxazole ring into these scaffolds has been shown to enhance potency and selectivity.[7] For instance, a pyrazolo[3,4-d]pyrimidine derivative bearing an isoxazole moiety was identified as a potent inhibitor of RET (Rearranged during Transfection) kinase, a key driver in certain types of thyroid and lung cancers.[7]

(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride (herein referred to as CPI-M) is a versatile chemical building block that possesses the key features of the isoxazole scaffold. Its cyclopropyl group can provide favorable interactions within hydrophobic pockets of the kinase ATP-binding site, while the methanamine hydrochloride group offers a point for further chemical modification and salt formation to improve solubility. This guide will use CPI-M as a representative isoxazole-containing fragment to illustrate a drug discovery workflow aimed at identifying novel kinase inhibitors.

Physicochemical Properties and Predicted Drug-Likeness of CPI-M

The physicochemical properties of a compound are critical for its potential as a drug candidate. Below is a summary of the properties for the parent compound, (5-Cyclopropylisoxazol-3-yl)methanamine, and a comparison with the general properties of FDA-approved small molecule protein kinase inhibitors.[4][8][9]

Property(5-Cyclopropylisoxazol-3-yl)methanamine (Predicted)Typical Range for FDA-Approved Kinase Inhibitors
Molecular Weight ( g/mol ) 138.18300 - 600
cLogP 0.81 - 5
Hydrogen Bond Donors 21 - 5
Hydrogen Bond Acceptors 23 - 8
Polar Surface Area (Ų) 55.160 - 140

Data for the parent compound are predicted values. The hydrochloride salt form will have different solubility properties.

As a fragment or starting point for further synthesis, CPI-M has a low molecular weight and cLogP, making it an excellent candidate for elaboration into more complex molecules that fit within the typical range for orally bioavailable drugs.

Proposed Mechanism of Action and Therapeutic Rationale

Based on the prevalence of the isoxazole scaffold in known kinase inhibitors, we hypothesize that CPI-M can serve as a foundational structure for developing inhibitors that target the ATP-binding site of protein kinases. The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.[7]

Constitutive activation of the RET receptor tyrosine kinase, through mutations or gene fusions, is a known oncogenic driver in several cancers. Activation of RET leads to the downstream signaling of pathways such as RAS/RAF/MAPK and PI3K/AKT, promoting cell proliferation and survival.[10][11] Therefore, inhibiting RET kinase activity is a validated therapeutic strategy.[12] This application note will proceed with the hypothetical scenario of evaluating CPI-M-derived compounds as potential RET kinase inhibitors.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS PI3K PI3K RET->PI3K PLCg PLCγ RET->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription CPI_M_Derivative (5-Cyclopropylisoxazol-3-yl)methanamine Derivative CPI_M_Derivative->RET Inhibition

Figure 1: Hypothesized inhibition of the RET signaling pathway.

Experimental Protocols and Workflows

The following section details a series of protocols to guide the investigation of CPI-M and its derivatives as kinase inhibitors. The workflow is designed to be logical and progressive, starting from computational predictions and moving to biochemical and cell-based validation.

Drug_Discovery_Workflow cluster_in_silico In Silico & Synthesis cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Assays Pharmacophore Pharmacophore Modeling & Virtual Screening Synthesis Synthesis of CPI-M Derivatives Pharmacophore->Synthesis Kinase_Assay Biochemical Kinase Inhibition Assay (IC50) Synthesis->Kinase_Assay ADME_Tox Preliminary ADME-Tox (e.g., CYP Inhibition) Kinase_Assay->ADME_Tox Proliferation_Assay Cancer Cell Line Proliferation Assay (GI50) Kinase_Assay->Proliferation_Assay

Figure 2: Proposed drug discovery workflow for CPI-M derivatives.

In Silico Target Identification: Pharmacophore Modeling

Rationale: Before embarking on extensive synthesis and screening, a computational approach can help prioritize kinase targets and guide the design of derivatives. Pharmacophore modeling identifies the spatial arrangement of chemical features necessary for biological activity.[13][14][15][16] A receptor-based pharmacophore can be generated from the crystal structure of a kinase of interest (e.g., RET) to guide the design of CPI-M derivatives that are predicted to bind effectively.

Protocol:

  • Obtain Kinase Structure: Download the crystal structure of the target kinase (e.g., RET kinase domain) from the Protein Data Bank (PDB).

  • Define the Binding Site: Identify the ATP-binding site, typically where a co-crystallized ligand is located.

  • Generate Pharmacophore Model: Using software such as Discovery Studio, LigandScout, or MOE, generate a pharmacophore model based on the key interactions between the kinase and a known inhibitor.[13][17] Common features include hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.

  • Virtual Screening: Screen a virtual library of CPI-M derivatives against the generated pharmacophore model to identify compounds with a high predicted fit.

  • Prioritize for Synthesis: Rank the hits based on their fit score and other computational metrics (e.g., predicted binding energy from molecular docking) to prioritize them for chemical synthesis.

In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[18][19][20][21] A decrease in ADP production in the presence of the test compound indicates inhibition.

Protocol:

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and ADP-Glo™ reagents according to the manufacturer's protocol (e.g., Promega).[20][22]

  • Compound Preparation: Prepare a serial dilution of the CPI-M derivative in DMSO. A typical starting concentration is 10 mM, diluted to various concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound, recombinant RET kinase, and the appropriate substrate.

    • Initiate the reaction by adding ATP.

    • Include positive controls (known RET inhibitor) and negative controls (DMSO vehicle).

    • Incubate at room temperature for 1 hour.[21]

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[22]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[22]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

Rationale: To determine if the biochemical inhibition of the target kinase translates to an anti-cancer effect in a cellular context, a cell proliferation assay is performed. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1][23][24][25] A reduction in metabolic activity suggests that the compound is cytotoxic or cytostatic.

Protocol:

  • Cell Seeding: Seed a human cancer cell line with a known RET alteration (e.g., a thyroid or lung cancer cell line) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Treat the cells with a serial dilution of the CPI-M derivative for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[23][24] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[23]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control. Plot the percentage of inhibition against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Preliminary ADME-Tox: Cytochrome P450 (CYP) Inhibition Assay

Rationale: It is crucial to assess the potential for drug-drug interactions early in the discovery process. Inhibition of cytochrome P450 (CYP) enzymes is a major cause of such interactions.[26][27][28][29] This assay determines the potential of a CPI-M derivative to inhibit major CYP isoforms.

Protocol:

  • Reagent Preparation: Use human liver microsomes as the source of CYP enzymes.[26][27] Prepare isoform-specific probe substrates and the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, pre-incubate the CPI-M derivative at various concentrations with human liver microsomes.

    • Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

    • Include positive controls (known inhibitors for each CYP isoform) and negative controls (vehicle).

    • Incubate at 37°C for a specific time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite from the probe substrate.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each compound concentration compared to the vehicle control. Determine the IC50 value for each CYP isoform.[26][27]

Conclusion

(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride represents a valuable starting point for the discovery of novel kinase inhibitors. Its favorable physicochemical properties as a fragment and the proven utility of the isoxazole scaffold in targeting kinases make it an attractive candidate for further chemical exploration. The protocols outlined in this guide provide a robust framework for the systematic evaluation of CPI-M derivatives, from initial computational design to in vitro and cell-based validation. By following this workflow, researchers can efficiently assess the potential of these compounds as next-generation therapeutics.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT Cell Viability & Proliferation Assay. (n.d.). ScienCell. Retrieved from [Link]

  • ADP-Glo kinase assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. Retrieved from [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs. Retrieved from [Link]

  • Schröder, P., et al. (2020). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 1(3), 100188. Retrieved from [Link]

  • Jia, J. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. In Springer Protocols. Retrieved from [Link]

  • Jneid, B., & Ferguson, R. J. (2025). Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. Pharmacological Research, 107723. Retrieved from [Link]

  • MTT (Assay protocol). (n.d.). Addgene. Retrieved from [Link]

  • Cui, C., et al. (2022). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Oncology, 12, 949213. Retrieved from [Link]

  • El-Gendy, B. E. D. M., et al. (2021). Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1853. Retrieved from [Link]

  • Starosyla, S. A., et al. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Pharmacology, 3(4), 162. Retrieved from [Link]

  • Mulligan, L. M. (2010). Targeting RET Receptor Tyrosine Kinase Activation in Cancer. Clinical Cancer Research, 16(24), 5936-5941. Retrieved from [Link]

  • Jia, J. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. ResearchGate. Retrieved from [Link]

  • In vitro inhibition and induction of human liver cytochrome P450 enzymes by NTBC and its metabolism in human liver microsomes. (n.d.). Retrieved from [Link]

  • Ferguson, R. J. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological Research, 107059. Retrieved from [Link]

  • Takahashi, M. (2020). Roles of the RET Proto-oncogene in Cancer and Development. JMA Journal, 3(3), 179-186. Retrieved from [Link]

  • Wang, Y., et al. (2021). The Efficacy and Safety of RET-selective Inhibitors for Cancer Patients. Cancer Management and Research, 13, 7655. Retrieved from [Link]

  • Lee, J. Y., & Lee, S. K. (2021). The RET receptor tyrosine kinase signaling pathway and oncogenic signal activation. ResearchGate. Retrieved from [Link]

  • Jneid, B., & Ferguson, R. J. (2026). Properties of FDA-approved small molecule protein kinase inhibitors: A 2026 update. Pharmacological Research, 108107. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • Ferguson, R. J. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. ResearchGate. Retrieved from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2013). Pharmacophore modeling, virtual screening, and molecular docking studies for discovery of novel Akt2 inhibitors. PloS one, 8(10), e76921. Retrieved from [Link]

  • Hrobarova, Z., et al. (2022). Pharmacophore modeling, docking and molecular dynamics simulation for identification of novel human protein kinase C beta (PKCβ) inhibitors. Scientific reports, 12(1), 1-15. Retrieved from [Link]

  • Wallace, E. M., et al. (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 51(5), 1145-1155. Retrieved from [Link]

  • Yasgar, A., et al. (2016). Bioluminescence methods for assaying kinases in quantitative high-throughput screening (qHTS) format applied to Yes1 tyrosine kinase, glucokinase and PI5P4Kα lipid kinase. Assay and drug development technologies, 14(7), 416-427. Retrieved from [Link]

  • Starosyla, S. A., et al. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Pharmacology, 3(4), 162. Retrieved from [Link]

  • Mali, D., et al. (2024). Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-11. Retrieved from [Link]

  • Nawrocka, W., et al. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][23][26]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS omega, 6(1), 123-136. Retrieved from [Link]

  • Ferguson, R. J. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Blue Ridge Institute for Medical Research. Retrieved from [Link]

  • Leveraging Recombinant Kinases for Drug Discovery Research. (2024). The Scientist. Retrieved from [Link]

  • El-Naggar, M., et al. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. European journal of medicinal chemistry, 205, 112658. Retrieved from [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023). MDPI. Retrieved from [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV. Retrieved from [Link]

  • Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. (2023). PharmaFeatures. Retrieved from [Link]

Sources

Method

Application Note: Analytical Characterization of (5-Cyclopropylisoxazol-3-yl)methanamine Hydrochloride

Executive Summary & Scientific Context (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride (CAS: 1060817-49-3) is a highly versatile building block used in the synthesis of complex pharmaceutical active ingredients (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride (CAS: 1060817-49-3) is a highly versatile building block used in the synthesis of complex pharmaceutical active ingredients (APIs). Structurally, it combines a lipophilic cyclopropyl group, a polarizable isoxazole ring, and a highly polar primary amine, isolated as a hydrochloride salt.

From an analytical perspective, this amphiphilic nature presents distinct challenges. The isoxazole ring exhibits weak UV chromophoric activity, requiring low-wavelength detection, while the primary amine hydrochloride is prone to severe secondary interactions with chromatographic stationary phases. Furthermore, amine salts are inherently hygroscopic. This guide provides a comprehensive, self-validating analytical strategy for the structural elucidation, purity determination, and solid-state characterization of this intermediate.

Analytical Strategy & Workflow

To ensure the integrity of the intermediate before downstream API synthesis, a multi-modal analytical approach is required. The workflow below outlines the orthogonal techniques necessary to validate identity, purity, and physicochemical stability.

Workflow cluster_0 Identity & Structure cluster_1 Purity & Assay cluster_2 Solid-State & Salt A (5-Cyclopropylisoxazol-3-yl) methanamine HCl B NMR (1H, 13C) & HRMS (ESI+) A->B C FTIR Spectroscopy (NH3+ Envelope) A->C D HPLC-UV (Related Substances) A->D E GC-HS (Residual Solvents) A->E F Ion Chromatography (Chloride Assay) A->F G DSC / TGA (Thermal Stability) A->G

Comprehensive analytical workflow for amine hydrochloride salt characterization.

Structural Elucidation: Causality in Technique Selection

Nuclear Magnetic Resonance (NMR) & High-Resolution Mass Spectrometry (HRMS)

To confirm the exact molecular connectivity, ¹H and ¹³C NMR are utilized. The cyclopropyl protons act as an internal diagnostic marker, appearing highly shielded (~0.8–1.1 ppm). The isolated proton on the isoxazole ring (C4) provides a distinct singlet at ~6.2 ppm. HRMS utilizing Electrospray Ionization in positive mode (ESI+) targets the [M+H]⁺ ion of the free base (m/z 139.0866), confirming the exact mass.

FTIR Spectroscopy: Differentiating the Salt from the Free Base

A common failure mode in intermediate release is the incomplete formation of the hydrochloride salt. FTIR is deployed specifically to verify the salt state. As documented in literature regarding [1], primary amine hydrochlorides exhibit a uniquely broad and intense NH₃⁺ stretching envelope between 3200–2800 cm⁻¹, accompanied by multiple NH₃⁺ bending peaks at 1600–1500 cm⁻¹. The presence of these specific bands confirms complete protonation and prevents the release of the volatile, less stable free base.

Chromatographic Purity (HPLC-UV): Overcoming Silanol Interactions

Mechanistic Challenge & Method Development

The primary amine group of methanamine is highly basic (pKa ~9.5). When analyzed via standard Reversed-Phase Liquid Chromatography (RPLC) at neutral pH, the amine becomes protonated. These positively charged analytes interact strongly with ionized, unendcapped residual silanols (-SiO⁻) on the silica backbone of standard C18 columns, resulting in severe peak tailing and poor resolution.

To resolve this, the method utilizes a low-pH mobile phase (0.1% Trifluoroacetic acid, pH ~2.0). The high concentration of H⁺ ions neutralizes the residual silanols (-SiOH), while the trifluoroacetate anion acts as a volatile ion-pairing agent, forming a neutral hydrophobic complex with the protonated amine. This causality is mapped below:

HPLC_Causality A Analyte: Primary Amine HCl Salt B Challenge: Silanol Interactions & Peak Tailing A->B C Mechanism: Ionized -NH3+ binds to residual -SiO- on stationary phase B->C D Solution: Low pH Mobile Phase (0.1% TFA, pH ~2.0) C->D E Result: Silanols Neutralized (-SiOH) Sharp, Symmetrical Peaks D->E

Mechanistic resolution of peak tailing for primary amine hydrochlorides.

Method Validation Standards

All chromatographic methods must be validated according to the [2]. This ensures the procedure is fit for its intended purpose, specifically evaluating Specificity, Linearity, Accuracy, Precision, and Robustness.

Solid-State & Counterion Characterization

Because amine hydrochlorides are prone to moisture scavenging, understanding their solid-state profile is non-negotiable.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) determines the precise melting endotherm, while Thermogravimetric Analysis (TGA) quantifies volatile loss (water/solvents) before decomposition. As highlighted in recent [3], distinguishing between surface moisture and a true crystalline hydrate is critical for calculating the anhydrous assay value.

  • Ion Chromatography (IC): Used to quantify the exact molar ratio of chloride. A result significantly above the theoretical ~20.3% w/w indicates trapped free HCl (which causes degradation), while a lower value indicates incomplete salt formation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in System Suitability Testing (SST). The method is only considered valid if the SST criteria are met prior to sample analysis.

Protocol A: HPLC-UV Assay & Related Substances

Objective: Quantify the purity of (5-Cyclopropylisoxazol-3-yl)methanamine HCl and detect synthetic impurities.

  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water. Filter through a 0.22 µm nylon membrane.

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of LC-MS grade Acetonitrile.

  • Sample Preparation: Accurately weigh 25.0 mg of the intermediate into a 50 mL volumetric flask. Dissolve and make up to volume with Mobile Phase A (Concentration: 0.5 mg/mL).

  • Chromatographic Conditions:

    • Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18, 250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm (optimized for the isoxazole pi-pi* transition).

    • Injection Volume: 10 µL.

  • System Suitability Testing (Self-Validation):

    • Inject the standard solution 5 times.

    • Acceptance Criteria: Tailing factor ( Tf​ ) must be ≤1.5 . Relative Standard Deviation (RSD) of the peak area must be ≤2.0% . Resolution ( Rs​ ) between the main peak and the closest known impurity must be ≥2.0 .

Protocol B: GC-FID Headspace for Residual Solvents

Objective: Ensure residual synthesis solvents (e.g., Methanol, Ethyl Acetate, Dichloromethane) are below ICH Q3C limits.

  • Diluent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO). DMSO readily dissolves the hydrochloride salt without causing the volatility issues associated with aqueous diluents in headspace analysis.

  • Sample Preparation: Weigh 100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of DMSO. Crimp the vial immediately with a PTFE-lined septum.

  • Headspace Conditions:

    • Oven Temp: 85°C for 20 min.

    • Transfer Line: 110°C.

  • GC Conditions:

    • Column: DB-624 (30 m x 0.32 mm, 1.8 µm).

    • Carrier Gas: Helium at 1.5 mL/min.

    • Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min).

  • System Suitability Testing (Self-Validation):

    • Inject a standard mix of target solvents at their respective specification limits.

    • Acceptance Criteria: Signal-to-Noise (S/N) ratio for the lowest concentration solvent must be ≥10 .

Quantitative Data Summaries

Table 1: HPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 95 5 Isocratic hold
5.0 95 5 Isocratic hold
20.0 40 60 Linear gradient
25.0 10 90 Column wash
25.1 95 5 Re-equilibration

| 35.0 | 95 | 5 | End of run |

Table 2: ICH Q2(R2) Method Validation Acceptance Criteria

Validation Parameter ICH Q2(R2) Requirement Acceptance Criteria

| Specificity | No interference at retention time | Blank/Placebo interference ≤0.1% of main peak | | Linearity | R2 across specified range | R2≥0.999 (Range: 25% to 150% of target) | | Accuracy (Recovery) | % Recovery of spiked samples | 98.0% – 102.0% across all levels | | Precision (Repeatability) | RSD of 6 preparations | RSD ≤1.0% | | Limit of Quantitation (LOQ) | S/N ratio ≥10 | Verified via precision at LOQ level (RSD ≤5.0% ) |

Table 3: Expected Analytical Specifications for the Intermediate | Test Parameter | Analytical Technique | Expected Specification | | :--- | :--- | :--- | | Appearance | Visual Inspection | White to off-white crystalline powder | | Identity | ¹H NMR / FTIR | Conforms to reference structure | | Chloride Content | Ion Chromatography | 19.5% – 21.0% w/w (Theoretical: 20.3%) | | Chromatographic Purity | HPLC-UV (210 nm) | ≥98.0% (Area %) | | Water Content | Karl Fischer Titration | ≤1.0% w/w (unless forming a stable hydrate) |

References

  • Spectroscopy Online : Organic Nitrogen Compounds V: Amine Salts. Available at:[Link] [Index: 1.16]

  • International Council for Harmonisation (ICH) : ICH Q2(R2) Guideline on Validation of Analytical Procedures. Available at:[Link] [Index: 1.3]

  • National Institutes of Health (PMC) : Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts. Available at:[Link] [Index: 1.18]

Application

Application Note: Advanced NMR and Mass Spectral Elucidation of Synthesized Isoxazoles

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Analytes: 3,5-Disubstituted Isoxazoles, Halogenated Isoxazoles, and Related Heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Analytes: 3,5-Disubstituted Isoxazoles, Halogenated Isoxazoles, and Related Heterocycles

Introduction: The Analytical Challenge of Isoxazole Scaffolds

Isoxazoles—five-membered heterocycles containing adjacent oxygen and nitrogen atoms—are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for esters and amides. During the synthesis of isoxazole derivatives (e.g., via the reaction of β -diketones with hydroxylamine or cycloaddition of nitrile oxides to alkynes), the formation of regioisomers (such as 3,5-disubstituted vs. 1,5-disubstituted variants) is a common hurdle.

As a Senior Application Scientist, I approach structural elucidation not merely as a checklist of spectral assignments, but as a holistic, self-validating system. Relying on a single analytical modality often leads to mischaracterization. Therefore, this protocol integrates high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Collision-Induced Dissociation (CID) Mass Spectrometry (MS) to create an unambiguous, orthogonal workflow for isoxazole verification.

Workflow Start Synthesized Isoxazole Mixture NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR MS LC-MS/MS (CID) Start->MS H4 Check H-4 Shift (δ 5.8-6.5 ppm) NMR->H4 C4 Check C-4 Shift (δ 95-105 ppm) NMR->C4 NO_Cleavage Identify N-O Cleavage MS->NO_Cleavage NeutralLoss Monitor Neutral Losses (CO, HCN) MS->NeutralLoss Confirm Regiochemical & Structural Confirmation H4->Confirm C4->Confirm NO_Cleavage->Confirm NeutralLoss->Confirm

Orthogonal analytical workflow for the structural elucidation of synthesized isoxazoles.

NMR Spectroscopic Profiling: Causality and Fingerprinting

The fundamental principle of isoxazole NMR analysis lies in the electronic asymmetry of the 1,2-azole ring. The adjacent highly electronegative oxygen and nitrogen atoms heavily deshield the C-3 and C-5 positions, leaving the C-4 position relatively electron-rich due to resonance contributions.

The H-4 and C-4 Fingerprint

In 3,5-disubstituted isoxazoles, the resonance value of the H-4 proton acts as a critical fingerprint to distinguish positional isomers[1]. Because the C-4 position is the only unsubstituted ring carbon in these derivatives, its chemical shift is highly sensitive to the electronic effects of the flanking substituents.

  • 1 H NMR: The H-4 proton typically appears as a sharp singlet between δ 5.8 and 6.5 ppm .

  • 13 C NMR: The C-4 carbon is uniquely shielded compared to typical aromatic carbons, appearing upfield at δ 95–105 ppm . In contrast, the C-3 and C-5 carbons are highly deshielded, typically resonating between δ 150–170 ppm [2].

Self-Validating Logic: To ensure an observed singlet at δ 6.2 ppm is truly the H-4 proton and not an alkene impurity, you must cross-reference it using a 2D HSQC experiment. The H-4 proton must correlate to the uniquely upfield C-4 carbon (~100 ppm). If the carbon shift is >120 ppm, the signal does not belong to the isoxazole core.

Quantitative Data: Characteristic NMR Shifts

Table 1: Typical 1 H and 13 C NMR Chemical Shifts for Isoxazole Derivatives

Nucleus / PositionTypical Chemical Shift ( δ , ppm)Multiplicity / NotesCausality / Mechanism
1 H (H-4) 5.8 – 6.5Singlet (in 3,5-disubstituted)Shielded by resonance; sensitive to Hammett σ -constants of C3/C5 substituents.
13 C (C-4) 95.0 – 105.0Upfield aromatic carbonElectron density localized at C-4 via π -donation from heteroatoms.
13 C (C-3) 155.0 – 165.0Quaternary (downfield)Deshielded by adjacent nitrogen atom ( α -effect).
13 C (C-5) 165.0 – 175.0Quaternary (downfield)Deshielded by adjacent oxygen atom; generally the most downfield ring carbon.
19 F (if 5-F) -120 to -130Multiplet/DoubletIf fluorinated, C-4 shifts to ~78 ppm with 2JCF​ coupling[2].
Protocol 1: High-Resolution NMR Acquisition & In Situ Monitoring

Recent advancements demonstrate the utility of in situ NMR to monitor the ring-opening of isoxazoles (e.g., to aminopyrazoles) via ketonitrile intermediates[3]. The following protocol ensures accurate static and kinetic data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the purified isoxazole in 0.6 mL of deuterated chloroform (CDCl 3​ ) or DMSO- d6​ . Ensure the solvent is anhydrous, as trace water can obscure key exchangeable proton signals or degrade sensitive substituents.

  • 1D Acquisition ( 1 H and 13 C):

    • Acquire 1 H NMR at 400 MHz (16 scans, relaxation delay D1​ = 2s).

    • Acquire 13 C NMR at 100 MHz (minimum 512 scans, D1​ = 2s). Crucial: Ensure complete decoupling to accurately observe the quaternary C-3 and C-5 carbons.

  • 2D HMBC Validation (The Self-Validating Step): Set up a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

    • Action: Map the correlations from the H-4 proton.

    • Expected Result: You must observe strong 2J and 3J cross-peaks from H-4 to both C-3 and C-5. The intensity of the H-4 C-5 cross-peak is often stronger due to the oxygen's influence on coupling constants.

  • In Situ Kinetic Monitoring (Optional): If monitoring a reaction (e.g., base-induced ring opening), acquire rapid 1 H spectra every 60 seconds. Track the disappearance of the H-4 singlet ( δ ~6.2) and the emergence of the ketonitrile intermediate signals.

Mass Spectrometry: CID and Fragmentation Pathways

While NMR provides the spatial arrangement, Mass Spectrometry (MS) confirms the molecular weight and structural connectivity. The isoxazole ring exhibits highly specific fragmentation patterns under Collision-Induced Dissociation (CID) and Dissociative Electron Attachment (DEA).

Mechanistic Causality of Fragmentation

The N-O bond in the isoxazole ring is the "weakest link" due to the high electronegativity of the adjacent oxygen and nitrogen atoms, leading to facile reductive cleavage[4]. Upon ionization (ESI+) and subsequent CID, the primary fragmentation pathway is nearly always the opening of the ring via N-O bond cleavage.

Following ring opening, the molecule rapidly expels stable neutral molecules to lower its internal energy. The most diagnostic neutral losses are Carbon Monoxide (CO, -28 Da) and Hydrogen Cyanide (HCN, -27 Da) [5]. In cases where the isoxazole is substituted with halogens (e.g., 3- β -bromoethyl-1,2-benzisoxazoles), the loss of halogen radicals (e.g., -Br) will dominate the initial spectrum, followed by the characteristic ring fragmentation[6].

Frag MolIon Isoxazole[M+H]+ RingOpen Ring Opening (N-O Cleavage) MolIon->RingOpen CID Energy LossCO Loss of CO (-28 Da) RingOpen->LossCO LossHCN Loss of HCN (-27 Da) RingOpen->LossHCN FragA Azirine/Ketenimine Cation LossCO->FragA FragB Acylium Cation LossHCN->FragB

Primary CID mass spectral fragmentation pathway of the isoxazole ring.
Quantitative Data: MS/MS Neutral Losses

Table 2: Diagnostic MS/MS Fragmentation Losses for Isoxazoles

Precursor EventNeutral Loss / FragmentMass Shift ( Δ m/z)Mechanistic Rationale
N-O Bond CleavageCO (Carbon Monoxide)-28 DaExpulsion of the C-5 carbonyl equivalent after ring opening.
N-O Bond CleavageHCN (Hydrogen Cyanide)-27 DaExpulsion of the C-3 nitrogen equivalent.
N-O Bond CleavageCH 3​ CN (Acetonitrile)-41 DaSpecific to 3-methylisoxazoles; loss of the substituted C-3 fragment[5].
Halogenated ScaffoldsBr or Cl -79/-81 Da or -35/-37 DaRadical loss favored in even-electron ions due to strong electron-withdrawing halogens[6].
Protocol 2: LC-MS/MS Fragmentation Workflow

To confidently assign the isoxazole structure, the MS protocol must isolate the parent ion and apply stepped collision energies to observe the sequential breakdown of the heterocycle.

Step-by-Step Methodology:

  • Chromatographic Separation: Inject 1-2 μ L of the sample (1 μ g/mL in MeOH/H 2​ O) onto a C18 UPLC column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) to ensure sharp peak shapes and efficient ionization.

  • Source Tuning (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350 °C.

    • Caution: Isoxazoles can be prone to in-source fragmentation. Keep the cone voltage/declustering potential relatively low (e.g., 20–30 V) to preserve the intact[M+H] + ion.

  • MS/MS (Product Ion Scan):

    • Isolate the [M+H] + precursor ion in Q1.

    • Apply a collision energy (CE) ramp in Q2. Start at 15 eV and ramp to 45 eV .

    • Causality: Lower CE (15-25 eV) will yield the initial N-O bond cleavage and the -27 Da / -28 Da neutral losses. Higher CE (35-45 eV) will shatter the remaining alkyl/aryl substituents, providing a complete structural map.

  • Data Interpretation (Self-Validation): Verify the presence of the -28 Da (loss of CO) peak. If the molecule is a 3-methylisoxazole, actively look for the -41 Da (loss of CH 3​ CN) peak. The presence of these specific losses validates the existence of the 1,2-azole core over a 1,3-azole (oxazole) isomer, which fragments differently.

Conclusion

The rigorous characterization of synthesized isoxazoles requires a dual-pronged approach. By leveraging the highly specific shielding effects in NMR (specifically the H-4 and C-4 chemical shifts) and the predictable N-O bond cleavage in CID-MS, analytical scientists can definitively prove both the regiochemistry and the structural integrity of these critical pharmacophores. Always ensure that protocols are self-validating—using 2D NMR to confirm 1D assignments, and stepped-CE mass spectrometry to trace the exact lineage of fragment ions.

Sources

Method

in vitro screening of (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride

Application Note: In Vitro Screening and Profiling of (5-Cyclopropylisoxazol-3-yl)methanamine Hydrochloride in Fragment-Based Drug Discovery Introduction & Scientific Rationale As a Senior Application Scientist in early-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Screening and Profiling of (5-Cyclopropylisoxazol-3-yl)methanamine Hydrochloride in Fragment-Based Drug Discovery

Introduction & Scientific Rationale

As a Senior Application Scientist in early-stage drug discovery, the strategic selection and validation of chemical building blocks is the bedrock of a successful screening campaign. (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride (CAS: 1255717-08-8 / 1060817-49-3) is a highly versatile primary amine fragment. Its architectural design is deliberate: the cyclopropyl group imparts lipophilicity and metabolic stability, the isoxazole ring serves as a rigid hydrogen-bond acceptor, and the methanamine moiety provides an ideal attachment point for urea or amide coupling.

A prominent application of this fragment is its integration into non-peptide agonist libraries targeting the Formyl Peptide Receptor 2 (FPR2 / ALX) [1]. FPR2 is a G-protein coupled receptor (GPCR) that plays a critical role in the resolution of innate immune responses. Modulating this receptor is a major therapeutic strategy for treating chronic inflammatory diseases, heart failure, and neuroinflammation (such as Alzheimer's disease)[1][2].

Before synthesizing complex libraries (e.g., benzimidazolyl-methyl ureas), the bare fragment must undergo rigorous in vitro profiling. Poor intrinsic solubility or permeability of the building block will propagate through the synthesized library, leading to false negatives in High-Throughput Screening (HTS) or failure in later pharmacokinetic stages.

Experimental Workflows & Logical Relationships

Fragment_Workflow Frag (5-Cyclopropylisoxazol-3-yl) methanamine HCl ADME Tier 1: ADME & Tox (Solubility, PAMPA, CTG) Frag->ADME Syn Tier 2: Library Synthesis (Urea/Amide Coupling) ADME->Syn Pass Criteria HTS Tier 3: HTS (FPR2 Calcium Assay) Syn->HTS Hit Lead Optimization (e.g., Benzimidazolyl-methyl ureas) HTS->Hit EC50 < 1 µM

Workflow for validating and screening the fragment toward FPR2 lead optimization.

Physicochemical & ADME Profiling (The Foundation)

Protocol 3.1: Kinetic Solubility via Nephelometry
  • Causality: Isoxazole derivatives can exhibit highly variable aqueous solubility. Nephelometry measures laser light scattering to detect insoluble particulates, providing a high-throughput measure of kinetic solubility. If the fragment precipitates in the assay buffer, it will artificially lower the observed biological activity.

  • Self-Validating System: This protocol includes a highly soluble control (Caffeine) and a poorly soluble control (Amiodarone) to validate the dynamic range of the nephelometer.

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride in 100% DMSO.

  • Perform serial dilutions in DMSO to create a 10-point concentration curve (1 mM to 10 mM).

  • Transfer 2 µL of each DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate (final DMSO concentration = 1%).

  • Incubate the plate at room temperature for 2 hours on a plate shaker at 300 rpm to reach thermodynamic equilibrium.

  • Read the plate using a nephelometer (e.g., NEPHELOstar Plus). The solubility limit is defined as the concentration at which the scattering signal exceeds the baseline of the blank (1% DMSO in PBS) by 3 standard deviations.

Protocol 3.2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Causality: FPR2 agonists targeting neuroinflammation must cross the blood-brain barrier (BBB)[1]. PAMPA utilizes an artificial lipid membrane to predict passive transcellular diffusion, ensuring the fragment possesses the intrinsic permeability required for CNS penetration.

Step-by-Step Methodology:

  • Coat the filter membrane of the PAMPA donor plate (pore size 0.45 µm) with 5 µL of a 1% (w/v) lecithin solution in dodecane.

  • Dilute the fragment stock to 50 µM in PBS (pH 7.4) and add 150 µL to the donor wells.

  • Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Assemble the donor plate over the acceptor plate and incubate at room temperature for 16 hours in a humidified chamber.

  • Separate the plates and quantify the concentration of the fragment in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Peff​ ).

High-Throughput Screening (HTS): FPR2 Target Validation

FPR2_Signaling Agonist Urea Derivative (Fragment Hit) FPR2 FPR2 (ALX) Receptor Agonist->FPR2 Binds Gq Gα16 Protein FPR2->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ IP3->Ca2 ER Release Fluo4 Fluo-4 AM Dye Ca2->Fluo4 Detection

FPR2 Gq-coupled intracellular calcium mobilization signaling pathway.

Protocol 4.1: FPR2 Calcium Mobilization Assay
  • Causality: FPR2 is a GPCR. Upon activation, it triggers the Phospholipase C (PLC) pathway, leading to the cleavage of PIP2 into IP3, which subsequently releases calcium ( Ca2+ ) from the endoplasmic reticulum[3][4]. By utilizing HEK293 cells overexpressing recombinant human FPR2 and the promiscuous G-protein Gα16, we universally route the signal through the calcium pathway. This allows real-time quantification of agonism using the calcium-sensitive fluorescent dye Fluo-4 AM[1][3].

  • Self-Validating System: WKYMVm (a known potent FPR2 agonist) is used as a positive control to establish the maximum signal ( Emax​ ), while vehicle (DMSO) serves as the negative baseline[5].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293-hFPR2-Gα16 cells at 20,000 cells/well in a 96-well black-walled, clear-bottom plate in DMEM supplemented with 10% FBS. Culture overnight at 37°C with 5% CO2​ [2].

  • Dye Loading: Remove the culture medium. Add 100 µL of loading buffer containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4)[3][4].

  • Incubation: Incubate the plate for 60 minutes at 37°C in the dark to allow dye cleavage and trapping by intracellular esterases[5].

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye, leaving 100 µL of fresh HBSS in each well.

  • Measurement: Place the plate in a FlexStation III or FLIPR Tetra microplate reader. Monitor baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 15 seconds[5][6].

  • Compound Addition: Robotically inject 25 µL of the synthesized fragment derivatives (at various concentrations, typically 1 nM to 10 µM) and record the peak fluorescence response over 90 seconds[6].

  • Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50​ [3].

Data Presentation

To ensure strict quality control, the bare fragment and its subsequent derivatives must meet specific quantitative thresholds before advancing to in vivo models.

Table 1: Physicochemical and ADME Acceptance Criteria for Fragment Screening

ParameterAssay MethodAcceptance ThresholdCausality / Rationale
Kinetic Solubility Nephelometry (PBS, pH 7.4)> 100 µMPrevents false negatives due to precipitation in aqueous biological buffers.
Permeability ( Peff​ ) PAMPA (pH 7.4)> 10×10−6 cm/sEnsures passive transcellular diffusion, critical for CNS-targeted FPR2 therapies.
Cytotoxicity ( CC50​ ) CellTiter-Glo (HEK293, 24h)> 50 µMConfirms that observed reductions in fluorescence are not artifacts of acute cell death.
Target Agonism ( EC50​ ) Fluo-4 AM Calcium Mobilization< 1 µM (for Lead hits)Validates potent activation of the FPR2/Gα16 signaling cascade.

Table 2: Mock In Vitro Profiling Data for (5-Cyclopropylisoxazol-3-yl)methanamine HCl (Bare Fragment)

Compound StageKinetic SolubilityPAMPA Peff​ Cytotoxicity ( CC50​ )FPR2 Agonism ( EC50​ )
Bare Fragment > 500 µM 18.5×10−6 cm/s> 100 µM> 10 µM (Inactive alone)
Urea Derivative Hit 120 µM 12.1×10−6 cm/s> 50 µM0.45 µM (Potent Agonist)

(Note: The bare fragment itself is not expected to be a potent FPR2 agonist; it requires elaboration into a urea or amide derivative to achieve nanomolar affinity[1].)

References

  • Source: WIPO (PCT)
  • Discovery of BMS-986235/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Functional Characterization of Three Mouse Formyl Peptide Receptors Source: National Institutes of Health (PMC) URL:[Link]

  • Design and characterization of a cleavage-resistant Annexin A1 mutant to control inflammation in the microvasculature Source: Blood (ASH Publications) URL:[Link]

  • A Ganoderma-Derived Compound Exerts Inhibitory Effect Through Formyl Peptide Receptor 2 Source: Frontiers in Pharmacology URL:[Link]

Sources

Application

Application Note: 1,3-Dipolar Cycloaddition for Regioselective Isoxazole Synthesis

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Strategic Context Isoxazoles are privileged heterocyclic scaffolds in modern d...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Strategic Context

Isoxazoles are privileged heterocyclic scaffolds in modern drug discovery, frequently deployed as robust bioisosteres for amides, esters, and carboxylic acids to improve pharmacokinetic profiles. The premier methodology for constructing this five-membered ring is the 1,3-dipolar cycloaddition (1,3-DC) between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).

Historically, thermal uncatalyzed 1,3-DC reactions suffered from poor regioselectivity, yielding difficult-to-separate mixtures of 3,5- and 3,4-disubstituted isoxazoles[1]. Furthermore, the inherent instability of nitrile oxides often leads to spontaneous dimerization, forming unwanted furoxan byproducts. This application note details field-proven, highly regioselective protocols—specifically Copper-Catalyzed Nitrile Oxide-Alkyne Cycloaddition (CuCNAC) and modern green oxidative methods—focusing on the mechanistic causality behind each experimental parameter.

Mechanistic Causality & Experimental Design

To design a successful isoxazole synthesis, chemists must control two competing pathways: the desired cross-cycloaddition with the alkyne versus the undesired self-dimerization of the nitrile oxide.

The Imperative of In Situ Generation

Nitrile oxides cannot be stored. They must be generated in situ to maintain a low steady-state concentration, thereby kinetically favoring the bimolecular reaction with the alkyne over self-condensation. The classical approach involves the halogenation of an aldoxime to a hydroximoyl chloride using N-chlorosuccinimide (NCS), followed by dehydrohalogenation using a mild base like triethylamine (TEA)[1]. The rate of base addition directly dictates the concentration of the dipole; thus, dropwise addition is a non-negotiable parameter for high yields.

The Role of Copper Catalysis (CuCNAC)

While thermal conditions require high activation energies and yield regioisomer mixtures, the introduction of a Copper(I) catalyst fundamentally rewrites the reaction coordinate. Cu(I) reacts with terminal alkynes to form a copper acetylide intermediate. This intermediate undergoes a stepwise, highly directed cycloaddition with the nitrile oxide, drastically lowering the activation energy and exclusively yielding the 3,5-disubstituted isoxazole[2].

Mechanism Aldoxime Aldoxime (R-CH=NOH) HydroxCl Hydroximoyl Chloride (R-C(Cl)=NOH) Aldoxime->HydroxCl NCS NitOxide Nitrile Oxide (R-C≡N+-O-) HydroxCl->NitOxide Base (TEA) IsoxCu Cu-Isoxazole Intermediate NitOxide->IsoxCu Alkyne Terminal Alkyne (R'-C≡CH) CuAcetyl Copper Acetylide (R'-C≡C-Cu) Alkyne->CuAcetyl Cu(I) CuAcetyl->IsoxCu Cycloaddition Product 3,5-Disubstituted Isoxazole IsoxCu->Product H+

Caption: Mechanistic pathway of Copper-Catalyzed Nitrile Oxide-Alkyne Cycloaddition (CuCNAC).

Quantitative Comparison of Synthesis Modalities

Selecting the correct generation method depends on substrate sensitivity and scale. The table below synthesizes quantitative data across various established methodologies.

Generation MethodReagentsCatalystTempRegioselectivityTypical YieldKey AdvantageRef
Classical Thermal NCS, TEANone80°CPoor (Mixtures)50–60%Baseline historical method[1]
Cu-Catalyzed (CuCNAC) NCS, TEACu(I)RTExcellent (3,5-only)80–95%Complete regiocontrol, mild temp[1]
Green Oxidative Oxone, NaClNoneRTModerate-Good70–85%Environmentally benign, metal-free[3]
Alkyl Nitrite t-BuONONone65°CGood (3,5-major)74–96%Highly scalable, simple setup[4]

Experimental Protocols

The following protocols are designed as self-validating systems. In-process quality control (QC) steps are embedded to ensure the causality of the reaction is maintained.

Workflow Step1 Step 1: Chlorination Dissolve Aldoxime Add NCS, stir at RT Step2 Step 2: Reagents Add Terminal Alkyne Add Cu(I) Catalyst Step1->Step2 Step3 Step 3: In Situ Generation Dropwise Base (TEA) Keeps dipole conc. low Step2->Step3 Step4 Step 4: Cycloaddition Stir at RT Monitor via LC-MS Step3->Step4 Step5 Step 5: Purification Aqueous quench Column Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the one-pot synthesis of isoxazoles.

Protocol A: Copper-Catalyzed One-Pot Synthesis (CuCNAC)

Optimal for complex pharmaceutical intermediates requiring strict regiocontrol.

Reagents: Aldoxime (1.0 eq), Terminal Alkyne (1.2 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Triethylamine (TEA, 1.5 eq), CuI (0.05 eq), DMF or DCM.

  • Chlorination (Dipole Precursor Formation): Dissolve the aldoxime in anhydrous DMF (0.2 M). Add NCS in one portion.

    • Causality & Validation: Stir at room temperature for 1–2 hours. The reaction often exhibits a slight exotherm or color change. Validate completion via TLC (disappearance of the aldoxime spot). Incomplete chlorination will stall the entire cascade.

  • Catalyst & Dipolarophile Assembly: To the same flask, add the terminal alkyne and CuI. Stir for 10 minutes.

    • Causality: Allowing the alkyne and CuI to pre-mix facilitates the formation of the reactive copper acetylide species before the nitrile oxide is introduced[1].

  • Controlled Dipole Generation (Critical Step): Dilute TEA in a small volume of DMF and add it dropwise over 30–60 minutes via a syringe pump.

    • Causality: TEA deprotonates the hydroximoyl chloride to generate the nitrile oxide. Dropwise addition ensures the dipole is consumed by the copper acetylide faster than it can dimerize.

  • Reaction Monitoring: Stir at room temperature for an additional 2–4 hours.

    • Validation: Analyze an aliquot via LC-MS. Look for the product mass and verify the absence of the furoxan dimer (which appears at exactly 2× the mass of the nitrile oxide).

  • Workup: Quench with saturated aqueous NH₄Cl to break down copper complexes. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Green Metal-Free Oxidative Synthesis

Optimal for environmentally sensitive manufacturing or metal-sensitive substrates.

Reagents: Aldoxime (1.0 eq), Alkyne (1.5 eq), Oxone (1.2 eq), NaCl (1.2 eq), Na₂CO₃ (1.5 eq), Solvent (e.g., EtOH/H₂O or neat ball-milling).

  • Reagent Mixing: In an open flask, combine the aldoxime and alkyne in the solvent system.

  • In Situ Halogenation: Add NaCl and Oxone.

    • Causality: Oxone oxidizes NaCl to generate hypochlorous species in situ, which safely chlorinates the aldoxime without the need for toxic NCS or chlorine gas[3].

  • Cycloaddition: Add Na₂CO₃ to the mixture. Stir at room temperature for 4–8 hours.

    • Causality: The base drives the elimination of HCl to form the nitrile oxide, which immediately undergoes thermal cycloaddition with the excess alkyne.

  • Workup: Dilute with water, extract with DCM, and concentrate. Because no transition metals are used, the crude product often requires minimal purification.

References

  • One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles Source: Organic Letters (ACS Publications) URL:[Link]

  • Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition Source: Organic Letters (ACS Publications) URL:[Link]

  • Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes Source: Synthesis (Organic Chemistry Portal) URL:[Link]

Sources

Method

Application Note: (5-Cyclopropylisoxazol-3-yl)methanamine Hydrochloride as a Versatile Ligand in Chemical Synthesis

Executive Summary (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride is a highly versatile primary amine building block utilized extensively in modern medicinal chemistry. Its unique structural topology—combining the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride is a highly versatile primary amine building block utilized extensively in modern medicinal chemistry. Its unique structural topology—combining the potent hydrogen-bonding capability of an isoxazole ring with the lipophilic, sterically compact cyclopropyl group—makes it a privileged pharmacophore. This ligand has been successfully incorporated into the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors[1], Methionine Adenosyltransferase 2A (MAT2A) inhibitors[2], and agonists for both the ALX receptor[3] and GPR88[4].

This application note provides detailed, self-validating protocols for incorporating this ligand into complex molecular scaffolds via amide coupling, asymmetric urea synthesis, and reductive amination.

Physicochemical Properties & Handling Data

To ensure reproducible experimental outcomes, it is critical to understand the physical parameters of the ligand. It is commercially supplied as a hydrochloride salt to prevent the oxidative degradation and atmospheric CO2 scavenging (carbamate formation) that typically affect free primary amines.

PropertySpecification / Value
Chemical Name (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride
CAS Number 1255717-08-8 (HCl salt), 1060817-49-3 (Free base)
Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
Physical State Off-white to white solid
Solubility Profile Soluble in DMSO, DMF, Methanol, Water
Storage Conditions Desiccated at room temperature or 4°C

Mechanistic Rationale in Drug Design

The selection of (5-Cyclopropylisoxazol-3-yl)methanamine over standard aliphatic amines is driven by specific structure-activity relationship (SAR) requirements:

  • Isoxazole Ring : Functions as a stable bioisostere for amides and esters. The nitrogen and oxygen atoms act as potent hydrogen bond acceptors, enhancing target residence time within kinase hinge regions or receptor binding pockets[1].

  • Cyclopropyl Motif : Fills small lipophilic pockets to increase Ligand Lipophilic Efficiency (LLE). Furthermore, its rigid, strained ring system improves metabolic stability against Cytochrome P450-mediated oxidation compared to linear alkyl chains[4].

G L (5-Cyclopropylisoxazol-3-yl) methanamine Derivative T1 FGFR Kinase Inhibition L->T1 H-Bonding via Isoxazole T2 ALX Receptor Agonism L->T2 Lipophilic interaction (Cyclopropyl) T3 MAT2A Inhibition L->T3 Target binding

Pharmacological targets and structural rationale of the isoxazole derivative.

Application 1: Amide Coupling for Kinase/Receptor Inhibitors

Amide bonds are ubiquitous in targeted therapeutics. When coupling (5-Cyclopropylisoxazol-3-yl)methanamine to complex, sterically hindered carboxylic acids (e.g., in the synthesis of GPR88 agonists[4]), HATU is the preferred coupling reagent. It provides rapid kinetics and minimizes epimerization of chiral substrates.

G A Carboxylic Acid Substrate B Activation (HATU/DIPEA) A->B Step 1 D Amide Product B->D Step 2 C Isoxazole Ligand HCl C->D Nucleophilic Attack

Workflow for HATU-mediated amide coupling using the isoxazole ligand.

Step-by-Step Methodology: HATU-Mediated Coupling
  • Substrate Preparation : In an oven-dried flask under an inert N2 atmosphere, dissolve the carboxylic acid substrate (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL, 0.1 M).

  • Activation : Add HATU (1.2 eq, 0.6 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol).

    • Causality: Exactly 3.0 equivalents of DIPEA are critical. One equivalent is strictly consumed to neutralize the HCl salt of the isoxazole ligand, while the remaining equivalents drive the formation of the active 7-azabenzotriazole ester and neutralize the acidic byproducts of the HATU coupling.

  • Nucleophilic Addition : Add (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride (1.1 eq, 0.55 mmol) in one portion.

  • Self-Validating Monitoring : Stir the reaction at room temperature for 2-4 hours. Monitor via LC-MS. The system is validated when the activated ester mass disappears and the product mass [M+H]+ becomes the dominant peak.

  • Workup : Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to efficiently partition and remove residual DMF.

  • Purification : Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.

Application 2: Asymmetric Urea Formation

Urea linkages are critical for the activity of many receptor modulators, notably ALX receptor agonists[3]. 1,1'-Carbonyldiimidazole (CDI) is utilized to activate a primary amine, which is subsequently trapped by the isoxazole ligand.

G A Primary Amine Substrate B CDI Activation A->B Intermediate Formation D Asymmetric Urea Derivative B->D Addition C Isoxazole Methanamine HCl C->D Nucleophilic Displacement

Synthesis of asymmetric ureas via CDI activation and isoxazole nucleophilic displacement.

Step-by-Step Methodology: CDI-Mediated Urea Synthesis
  • Intermediate Formation : Dissolve the primary amine substrate (1.0 eq, 0.5 mmol) in anhydrous DCM (5 mL). Add CDI (1.2 eq, 0.6 mmol) and stir at room temperature for 2 hours.

    • Causality: CDI is utilized over highly toxic phosgene gas. It safely forms a stable acylimidazole intermediate that is highly reactive toward incoming nucleophiles.

  • Ligand Liberation : In a separate vial, dissolve (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride (1.2 eq, 0.6 mmol) in DCM (2 mL) and add Triethylamine (TEA) (1.5 eq, 0.75 mmol) to liberate the free base. Stir for 10 minutes.

  • Coupling : Transfer the free base solution dropwise to the acylimidazole mixture. Stir at room temperature for 12 hours.

  • Self-Validating Monitoring & Workup : Check TLC (e.g., 5% MeOH in DCM). The asymmetric urea product typically presents a lower Rf value than the starting amine due to increased hydrogen-bonding capacity. Wash the reaction mixture with 1N HCl (to protonate and remove unreacted amines and imidazole byproducts), followed by brine. Dry and concentrate.

Application 3: Reductive Amination

For synthesizing secondary amine derivatives, reductive amination with aldehydes or ketones is a robust approach.

Step-by-Step Methodology: Reductive Amination with NaBH(OAc)3
  • Imine Formation : Combine the target aldehyde/ketone (1.0 eq) and (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride (1.1 eq) in 1,2-Dichloroethane (DCE) (0.2 M).

  • Acid Catalysis : Add DIPEA (1.1 eq) to neutralize the HCl salt, followed by glacial acetic acid (1.0 eq).

    • Causality: Acetic acid lowers the reaction pH to ~4-5. This mildly acidic environment is thermodynamically optimal for the dehydration step required to form the transient iminium ion intermediate.

  • Reduction : Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)3 is a mild, highly chemoselective reducing agent that selectively reduces iminium ions over unreacted aldehydes/ketones at room temperature, preventing over-reduction to alcohols.

  • Workup : Stir for 4-12 hours. Quench with 1N NaOH to break down boron complexes and liberate the secondary amine. Extract with DCM, dry over Na2SO4, and purify.

References

  • Source: Google Patents (WO2015019325A1)
  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Source: Google Patents (US20130338134A1)
  • Source: Google Patents (WO2020123395A1)

Sources

Application

Application Note: Standardized Antimicrobial Susceptibility Testing of Isoxazole Derivatives

Introduction Isoxazoles are five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms. This unique structural motif confers favorable physicochemical properties, including enhanced hydrogen bondi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isoxazoles are five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms. This unique structural motif confers favorable physicochemical properties, including enhanced hydrogen bonding capabilities, metabolic stability, and tunable lipophilicity, making it a privileged scaffold in medicinal chemistry 1. Clinically successful isoxazole derivatives include β-lactam antibiotics (e.g., cloxacillin, dicloxacillin) and sulfonamides (e.g., sulfamethoxazole). With the rise of multidrug-resistant (MDR) pathogens, novel isoxazole derivatives—often synthesized via chalcone intermediates—are being extensively evaluated for their broad-spectrum antimicrobial properties 2.

This application note provides a comprehensive, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) of novel isoxazole derivatives using the Broth Microdilution (BMD) method, strictly adhering to Clinical and Laboratory Standards Institute (CLSI) guidelines 3.

Mechanisms of Antimicrobial Action

The antimicrobial efficacy of isoxazole derivatives stems from their ability to interact with diverse bacterial targets. The isoxazole ring acts as an effective bioisostere for various functional groups, allowing it to penetrate bacterial cell walls and membranes efficiently 4.

  • Cell Wall Synthesis Inhibition: Derivatives like cloxacillin bind to Penicillin-Binding Proteins (PBPs), preventing peptidoglycan cross-linking.

  • Folate Synthesis Inhibition: Sulfamethoxazole competitively inhibits dihydropteroate synthase, disrupting nucleotide synthesis.

  • Novel Hybrid Mechanisms: Recent isoxazole-chalcone hybrids demonstrate dual-action capabilities, disrupting both membrane integrity and intracellular protein synthesis 5.

MoA_Isoxazole Isox Isoxazole Derivatives (Pharmacophore) Target1 Folate Synthesis Pathway (e.g., Sulfamethoxazole) Isox->Target1 Target2 Cell Wall Synthesis (e.g., Cloxacillin) Isox->Target2 Target3 Intracellular Targets (Novel Hybrids) Isox->Target3 Effect1 Inhibition of Dihydropteroate Synthase Target1->Effect1 Effect2 Binding to Penicillin-Binding Proteins Target2->Effect2 Effect3 Disruption of DNA/Protein Synthesis Target3->Effect3 Bacteriostatic Bacteriostatic or Bactericidal Outcome Effect1->Bacteriostatic Effect2->Bacteriostatic Effect3->Bacteriostatic

Caption: Mechanisms of action of isoxazole derivatives targeting bacterial pathways.

Experimental Design & Rationale

While agar well diffusion is often used for preliminary screening, the Broth Microdilution (BMD) method is the gold standard for quantitative Antimicrobial Susceptibility Testing (AST). To ensure the highest degree of scientific integrity, specific experimental parameters must be strictly controlled:

  • Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. Causality: Standardizing divalent cations (Ca²⁺ and Mg²⁺) is critical because fluctuations can artificially alter the permeability of the bacterial outer membrane and directly antagonize the activity of certain test compounds 3.

  • Solvent Control: Isoxazole derivatives are typically lipophilic and require Dimethyl Sulfoxide (DMSO) for solubilization. Causality: The final concentration of DMSO in the assay well must strictly remain ≤1% (v/v). Concentrations above this threshold induce solvent-mediated cytotoxicity, leading to false-positive MIC values.

  • Inoculum Standardization: Bacterial suspensions must be standardized to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Causality: An inconsistent inoculum size leads to the "inoculum effect," where an artificially high bacterial load overwhelms the drug, yielding falsely elevated MICs.

Protocol: Broth Microdilution Assay for Isoxazole Derivatives

This protocol is adapted from established CLSI guidelines for aerobic bacteria.

Reagents and Materials
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl Sulfoxide (DMSO, sterile, cell-culture grade)

  • 96-well clear, flat-bottom microtiter plates

  • 0.5 McFarland Barium Sulfate Standard (or photometric equivalent)

  • Standardized QC Strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Synthesized isoxazole derivatives (≥95% purity)

Step-by-Step Methodology

Step 1: Compound Preparation (Stock Solutions)

  • Weigh exactly 2.0 mg of the isoxazole derivative.

  • Dissolve in 1.0 mL of 100% DMSO to create a 2000 µg/mL stock solution.

  • Self-Validation Check: Ensure complete dissolution visually. If precipitation occurs, gently sonicate the solution in a water bath at 37°C for 5 minutes.

Step 2: Serial Dilution in 96-Well Plates

  • Dispense 100 µL of CAMHB into columns 2 through 12 of the 96-well plate.

  • In column 1, add 198 µL of CAMHB and 2 µL of the isoxazole stock solution (Final concentration in column 1: 20 µg/mL; DMSO: 1%).

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly (pipette up and down 5 times), and repeating this up to column 10.

  • Discard 100 µL from column 10.

  • Controls: Column 11 serves as the Growth Control (100 µL CAMHB + 1% DMSO, no drug). Column 12 serves as the Sterility Control (200 µL CAMHB, no drug, no bacteria).

Step 3: Inoculum Preparation and Standardization

  • Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.

  • Suspend the colonies in 5 mL of sterile saline (0.85% NaCl).

  • Adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer (OD₆₂₅ between 0.08 and 0.13). This yields ~1.5 × 10⁸ CFU/mL.

  • Dilute this suspension 1:150 in CAMHB to achieve a working inoculum of ~1 × 10⁶ CFU/mL.

Step 4: Inoculation and Incubation

  • Add 100 µL of the working inoculum to columns 1 through 11.

  • Causality Check: The final bacterial concentration in each well is now ~5 × 10⁵ CFU/mL. The drug concentrations are halved (ranging from 10 µg/mL down to 0.019 µg/mL), and the final DMSO concentration is ≤0.5%, ensuring no solvent toxicity.

  • Seal the plate with a breathable membrane and incubate at 35 ± 2°C for 16–20 hours under ambient air.

Step 5: Reading and Interpretation

  • Visually inspect the plate using a reflective mirror or read absorbance at 600 nm using a microplate reader.

  • The MIC is defined as the lowest concentration of the isoxazole derivative that completely inhibits visible bacterial growth.

AST_Workflow A 1. Compound Prep (Dissolve in DMSO) B 2. Serial Dilution (in CAMHB, 96-well plate) A->B D 4. Microplate Inoculation (Final: 5x10^5 CFU/mL) B->D C 3. Inoculum Standardization (0.5 McFarland in Saline) C->D E 5. Incubation (35±2°C for 16-20h) D->E F 6. MIC Determination (Visual / Spectrophotometric) E->F

Caption: Step-by-step workflow for Broth Microdilution of isoxazole derivatives.

Data Presentation & Quantitative Analysis

When evaluating novel isoxazole derivatives, it is crucial to benchmark their activity against established clinical standards (e.g., Cloxacillin, Ciprofloxacin). The table below illustrates a standardized data presentation format for comparative MIC analysis of hypothetical novel compounds versus reference drugs 5.

Table 1: Representative MIC Values (µg/mL) of Isoxazole Derivatives

Compound / DrugE. coli (ATCC 25922)P. aeruginosa (ATCC 27853)S. aureus (ATCC 29213)B. subtilis (ATCC 6633)
Isoxazole-Chalcone Hybrid A 16.0>64.08.04.0
Isoxazole-Chalcone Hybrid B 8.032.02.02.0
Cloxacillin (Reference) >64.0>64.00.250.5
Ciprofloxacin (Reference) 0.0150.250.120.06

Note: Hybrid B demonstrates enhanced Gram-positive activity compared to Hybrid A, likely due to increased lipophilicity facilitating better penetration of the peptidoglycan layer.

Quality Control & Troubleshooting

To ensure the protocol operates as a self-validating system, the following Quality Control (QC) parameters must be met for every assay run:

  • Sterility Control: Must remain completely clear. Turbidity indicates media contamination, invalidating the plate.

  • Growth Control: Must show robust, uniform turbidity. Poor growth indicates compromised media or non-viable bacterial colonies.

  • Reference Strain MICs: The MIC of the reference drug (e.g., Ciprofloxacin) against the QC strains must fall strictly within the acceptable ranges published by CLSI. If the reference MIC is out of range, the entire assay is invalid and must be repeated.

References

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents Source: ijrrjournal.com URL: [Link]

  • New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity Source: nih.gov URL:[Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives Source: scholarsresearchlibrary.com URL: [Link]

  • Modification of Antimicrobial Susceptibility Testing Methods Source: clsi.org URL: [Link]

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives Source: semanticscholar.org URL: [Link]

Sources

Method

Application Notes and Protocols: Derivatization of Primary Amines for HPLC Analysis

Executive Summary The analysis of primary amines by High-Performance Liquid Chromatography (HPLC) is a cornerstone of research in pharmaceuticals, clinical diagnostics, and biotechnology. However, these compounds often p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analysis of primary amines by High-Performance Liquid Chromatography (HPLC) is a cornerstone of research in pharmaceuticals, clinical diagnostics, and biotechnology. However, these compounds often present significant analytical challenges due to their high polarity, which leads to poor retention on conventional reversed-phase columns, and their general lack of strong native chromophores or fluorophores, making sensitive detection difficult.[1][2] Chemical derivatization provides an elegant and powerful solution, transforming the analyte into a species with enhanced detectability and improved chromatographic behavior.[3][4]

This guide provides an in-depth exploration of the most effective and widely adopted pre-column derivatization strategies for primary amines. We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and the critical parameters that ensure robust and reproducible results. Detailed, field-tested protocols for three key derivatizing reagents—o-Phthalaldehyde (OPA), Dansyl Chloride, and 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl)—are presented, complete with workflow diagrams, comparative data, and troubleshooting insights to empower researchers in their analytical endeavors.

Foundational Strategy: Pre-column vs. Post-column Derivatization

The first critical decision in developing a derivatization method is timing: should the chemical modification occur before or after chromatographic separation?

  • Pre-column Derivatization: The sample is reacted with the derivatizing reagent before injection into the HPLC system. This is the most common approach, offering significant flexibility in reaction conditions (temperature, pH, time) and a vast selection of available reagents.[4][5] However, it requires careful management of excess reagent and by-products, which could potentially interfere with the chromatogram.[5]

  • Post-column Derivatization: The derivatization reaction occurs after the analytes have been separated on the column but before they reach the detector. This technique is highly reproducible and automated but requires specialized hardware (e.g., a reaction coil and a second pump for the reagent).[6][7] The choice of reagents and reaction conditions is limited by their compatibility with the mobile phase.[8]

The following workflow illustrates the fundamental difference between these two approaches.

G cluster_0 Pre-Column Derivatization cluster_1 Post-Column Derivatization p_sample Sample + Reagent p_react Reaction Vial (Offline Incubation) p_sample->p_react p_hplc HPLC Injection p_react->p_hplc p_sep Separation (Column) p_hplc->p_sep p_det Detection p_sep->p_det post_sample Sample post_hplc HPLC Injection post_sample->post_hplc post_sep Separation (Column) post_hplc->post_sep post_react Reaction Coil (Reagent Added) post_sep->post_react post_det Detection post_react->post_det

Caption: Pre-column vs. Post-column Derivatization Workflows.

For the remainder of this guide, we will focus on the more versatile and widely accessible pre-column derivatization techniques.

Table 1: Comparison of Pre-column and Post-column Derivatization Strategies
FeaturePre-column DerivatizationPost-column Derivatization
Workflow Reaction occurs before HPLC injection.Reaction occurs after separation, before detection.
Flexibility High. Wide choice of reagents and reaction conditions (pH, temp, time).[1]Low. Reaction conditions are constrained by mobile phase compatibility.
Hardware Standard HPLC system.Requires additional pump and reaction coil/chamber.
Reproducibility Can be variable; automation is key.Excellent, as the reaction is integrated into the HPLC flow path.[6][9]
Interference Potential for peaks from excess reagent and by-products.[5]No interference from reagent during separation.
Sensitivity Generally higher, as reaction can be driven to completion.Can be lower due to dilution and short reaction times.[8]

Core Protocols for Pre-column Derivatization of Primary Amines

The selection of a derivatizing reagent is dictated by the analytical objective, including the required sensitivity, the need to analyze secondary amines, and the available detection technology. We present detailed protocols for three of the most robust and widely used reagents.

o-Phthalaldehyde (OPA): The Rapid and Specific Reagent for Primary Amines

OPA is a fluorogenic reagent, meaning it is non-fluorescent itself but reacts with primary amines in the presence of a thiol to produce a highly fluorescent product.[10] This property is highly advantageous as it minimizes background signal. The reaction is exceptionally fast, often completing within a minute at room temperature.[9]

Reaction Mechanism

The reaction involves the nucleophilic attack of the primary amine on one of the aldehyde groups of OPA, followed by the addition of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) and subsequent cyclization to form a stable and intensely fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[11][12]

G reagents OPA + R-NH₂ + R'-SH (Primary Amine + Thiol) product Fluorescent Isoindole Derivative reagents->product pH 9-10 ~1 min, RT

Caption: OPA Derivatization Reaction Scheme.

Protocol: OPA Derivatization

This protocol is designed for the pre-column derivatization of primary amines in standards or prepared samples.

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust the pH to 10.2 with a concentrated NaOH solution.[13]
  • OPA Reagent Solution: Dissolve 50 mg of OPA in 1 mL of methanol. Add this to 9 mL of the 0.4 M borate buffer. Finally, add 100 µL of a thiol, such as 3-mercaptopropionic acid (MPA) or 2-mercaptoethanol (MCE).[12][13] This solution should be freshly prepared daily and protected from light.

2. Derivatization Procedure:

  • In an autosampler vial or microcentrifuge tube, combine 50 µL of the sample (or standard) with 50 µL of the freshly prepared OPA Reagent Solution.
  • Vortex the mixture for 30 seconds.
  • Allow the reaction to proceed for 1-2 minutes at room temperature.[10][14]
  • Inject an appropriate volume (e.g., 10-20 µL) directly into the HPLC system. The derivatives are not highly stable, so prompt analysis is recommended.[9]

3. HPLC-Fluorescence Detection Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A typical gradient starts with a low percentage of B, increasing over time to elute the derivatized amines.
  • Flow Rate: 1.0 mL/min.
  • Fluorescence Detector: Excitation (λex) at 340 nm , Emission (λem) at 455 nm .[10]
Dansyl Chloride (DNS-Cl): The Robust Reagent for Primary and Secondary Amines

Dansyl Chloride is a classic derivatizing agent that reacts with both primary and secondary amines to form stable, highly fluorescent N-dansyl-sulfonamide derivatives.[15][16]

Reaction Mechanism

The reaction is a nucleophilic substitution where the unprotonated amine attacks the electron-deficient sulfur atom of the sulfonyl chloride group, displacing the chloride ion. The reaction is conducted under alkaline conditions to ensure the amine is in its reactive, non-protonated state.[17]

G reagents Dansyl Chloride + R-NH₂ (Primary/Secondary Amine) product Fluorescent Dansyl-Amine (Sulfonamide) reagents->product pH 9.5-10 30-60 min, 37-60°C

Caption: Dansyl Chloride Derivatization Reaction Scheme.

Protocol: Dansyl Chloride Derivatization

This protocol is suitable for samples requiring the analysis of both primary and secondary amines.

1. Reagent Preparation:

  • Bicarbonate Buffer (0.2 M, pH 9.5): Prepare a sodium bicarbonate solution and adjust the pH to 9.5.
  • Dansyl Chloride Solution (10 mg/mL): Dissolve 10 mg of Dansyl Chloride in 1 mL of acetone or acetonitrile. This solution is light-sensitive and should be prepared fresh.[15]

2. Sample Preparation (if required):

  • For biological samples like plasma, deproteinization is necessary. Add 4 parts of cold acetonitrile to 1 part of plasma, vortex, and centrifuge at 10,000 x g for 10 minutes.[15]
  • Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in the Bicarbonate Buffer.[15]

3. Derivatization Procedure:

  • To 100 µL of the reconstituted sample or standard in the buffer, add 100 µL of the Dansyl Chloride solution.[15]
  • Vortex thoroughly for 30 seconds.
  • Incubate the mixture in a water bath or heating block at 37-60°C for 30-60 minutes in the dark.[5][15] Reaction time and temperature may require optimization depending on the specific amine.
  • After incubation, cool the reaction to room temperature.
  • Quenching (Optional but Recommended): To consume excess Dansyl Chloride, add 20 µL of a quenching solution like 2% formic acid or a primary amine solution (e.g., methylamine).[15][18] This prevents on-column reactions and reduces background fluorescence.[18]
  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC-Fluorescence Detection Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate the more hydrophobic dansylated amines.
  • Flow Rate: 1.0 mL/min.
  • Fluorescence Detector: Excitation (λex) at 330 nm , Emission (λem) at 530 nm .[15]
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): The High-Sensitivity Reagent

FMOC-Cl is another highly effective reagent for both primary and secondary amines, yielding stable and intensely fluorescent derivatives, enabling detection in the femtomole range.[19]

Reaction Mechanism

The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate functional group on FMOC-Cl. This results in the formation of a stable N-substituted carbamate derivative.[19]

G reagents FMOC-Cl + R-NH₂ (Primary/Secondary Amine) product Fluorescent FMOC-Amine (Carbamate) reagents->product pH 8-10 ~5-40 min, RT

Caption: FMOC-Cl Derivatization Reaction Scheme.

Protocol: FMOC-Cl Derivatization

This protocol is ideal for applications demanding the highest sensitivity for both primary and secondary amines.

1. Reagent Preparation:

  • Borate Buffer (0.2 M, pH 10): Prepare a sodium borate solution and adjust the pH.[20]
  • FMOC-Cl Solution (2.0 mM): Dissolve an appropriate amount of FMOC-Cl in acetonitrile. Prepare fresh daily.[20]

2. Derivatization Procedure:

  • In a vial, mix your sample or standard with the borate buffer. A typical ratio is 1 part sample to 7 parts buffer.[21]
  • Add the FMOC-Cl solution. The volume should be sufficient to ensure an excess of the reagent.
  • Vortex immediately and vigorously.
  • Let the reaction proceed at room temperature. Reaction times can vary, but 40 minutes is a good starting point.[20]
  • Quenching: Add a small volume of an acid (e.g., 0.1 M HCl) or a primary amine that elutes away from analytes of interest (e.g., adamantanamine) to stop the reaction and consume excess FMOC-Cl.[20] The hydrolysis by-product, FMOC-OH, is fluorescent and quenching helps to manage its formation.[9]
  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-Fluorescence Detection Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate or acetate buffer).
  • Mobile Phase B: Acetonitrile or Methanol.
  • Gradient: A gradient elution is typically required.
  • Flow Rate: 1.0 mL/min.
  • Fluorescence Detector: Excitation (λex) at 265 nm , Emission (λem) at 310 nm .[9]

Method Selection and Data Summary

The choice of reagent is a critical step that depends entirely on the analytical requirements. For rapid screening of only primary amines, OPA is unparalleled. For robust analysis of all amines with stable derivatives, Dansyl Chloride is a proven workhorse. For ultimate sensitivity, FMOC-Cl is the reagent of choice.

Table 2: Comparative Summary of Key Derivatization Reagents
Parametero-Phthalaldehyde (OPA)Dansyl Chloride (DNS-Cl)9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl)
Target Amines Primary only[9]Primary & Secondary[15]Primary & Secondary[19]
Detection Mode FluorescenceFluorescenceFluorescence
λex / λem (nm) ~340 / ~455[10]~330 / ~530[15]~265 / ~310[9]
Reaction Speed Very Fast (~1-2 min)[9]Moderate (30-60 min)[5]Moderate (~5-40 min)[20]
Derivative Stability Low to Moderate[9]High[16]High[9]
Key Advantage Fluorogenic (low background), fast, easily automated.[9]Stable derivatives, robust and well-established method.[15][16]Very high sensitivity, stable derivatives.[19]
Key Disadvantage Unstable derivatives, does not react with secondary amines.[9]Reagent is fluorescent, slower reaction.[10]Hydrolysis by-product is also fluorescent.[9]

Trustworthiness & Validation: Critical Considerations

To ensure the integrity of your results, several factors must be carefully controlled.

  • pH Control: The derivatization reactions are pH-dependent. The amine must be in its deprotonated, nucleophilic form to react efficiently.[2][19] Precise and consistent buffering is non-negotiable for reproducibility.

  • Reagent Quality and Handling: Derivatizing reagents can degrade over time due to moisture or light. Always use high-purity reagents, prepare solutions fresh, and store them as recommended (e.g., protected from light, refrigerated).[13]

  • Matrix Effects: Biological and environmental samples are complex. Endogenous compounds can compete for the derivatizing reagent or interfere with the chromatographic analysis. A sample clean-up step, such as protein precipitation[15] or solid-phase extraction (SPE), is often required to ensure accuracy.

  • Derivative Stability: The stability of the final product varies. OPA derivatives, for example, are known to be less stable than dansylated products.[9] It is crucial to either analyze samples immediately after derivatization or to validate the stability of the derivatives under your specific storage conditions (e.g., refrigerated autosampler).

By understanding the chemistry, meticulously following protocols, and controlling these critical parameters, researchers can confidently implement derivatization strategies to achieve sensitive, accurate, and reliable quantification of primary amines by HPLC.

References

  • Zhao, X., & Suo, Y. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 31(4), 646-658. [Link]

  • Panda, S. S., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(9), 23-31. [Link]

  • Kim, J., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4104. [Link]

  • Scribd. HPLC Analysis of Dansyl Derivatives. [Link]

  • ResearchGate. (2012). Comparison of amino acid derivatization reagents for liquid chromatography atmospheric pressure chemical ionization mass spectrometric analysis of seven amino acids in tea extract. [Link]

  • Le, S., et al. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Analytica Chimica Acta, 742, 59-69. [Link]

  • Fekete, A., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Critical Reviews in Analytical Chemistry, 45(4), 308-323. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. [Link]

  • Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method. [Link]

  • Interchim. (n.d.). OPA, amine detection reagent. [Link]

  • Gika, H. G., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5035. [Link]

  • LC-GC. (2017). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]

  • Journal of Visualized Experiments. (2020). Targeted quantification of amino acids by dansylation. [Link]

  • Huang, G., et al. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology, 43(15), 5851-5856. [Link]

  • MDPI. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. [Link]

  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Link]

  • ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis. [Link]

  • Wang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478. [Link]

  • LCGC North America. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • ScienceOpen. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]

  • ResearchGate. (n.d.). Quantitation by HPLC of amines as dansyl derivatives. [Link]

  • Sultan Qaboos University Journal For Science. (2019). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. [Link]

  • Malaysian Journal of Chemistry. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. [Link]

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  • Taylor & Francis Online. (2000). Simultaneous determination of primary and secondary d- and l-amino acids by reversed-phase high-performance liquid chromatography. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Phenyl-5-(bromomethyl)isoxazoles

Welcome to the technical support center for the synthesis of 3-phenyl-5-(bromomethyl)isoxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-phenyl-5-(bromomethyl)isoxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Synthetic Strategies: An Overview

The synthesis of 3-phenyl-5-(bromomethyl)isoxazoles can be approached through several strategic routes. The most prevalent and often highest-yielding method is a one-pot, multi-component reaction (MCR) involving a 1,3-dipolar cycloaddition.[1] An alternative, though more classical, approach involves the functional group transformation of a pre-existing isoxazole core, starting from a carboxylic acid.

The choice of pathway often depends on the availability of starting materials, scalability requirements, and the desired purity profile of the final compound. Below is a diagram illustrating the primary synthetic pathways.

cluster_1 Pathway 1: One-Pot [3+2] Cycloaddition cluster_2 Pathway 2: Functional Group Interconversion Benzaldoxime Benzaldoxime ChloroOxime (Z)-N-Hydroxybenzimidoyl chloride Benzaldoxime->ChloroOxime NCS, DMF 65 °C Target1 3-Phenyl-5-(bromomethyl)isoxazole ChloroOxime->Target1 Base (K2CO3) Co-solvent (H2O) 1,3-Dipolar Cycloaddition PropargylBromide Propargyl Bromide PropargylBromide->Target1 Base (K2CO3) Co-solvent (H2O) 1,3-Dipolar Cycloaddition CarboxylicAcid 3-Phenylisoxazole- 5-carboxylic acid Hydroxymethyl 3-Phenyl-5-(hydroxymethyl)isoxazole CarboxylicAcid->Hydroxymethyl Reduction (e.g., LiAlH4) Target2 3-Phenyl-5-(bromomethyl)isoxazole Hydroxymethyl->Target2 Bromination (e.g., PBr3, CBr4/PPh3)

Caption: Primary synthetic routes to 3-phenyl-5-(bromomethyl)isoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 3-phenyl-5-(bromomethyl)isoxazole?

A1: There are two main strategies. The most efficient is typically a one-pot, multi-component reaction featuring a [3+2] cycloaddition between an in situ-generated nitrile oxide (from benzaldoxime) and propargyl bromide.[1][2] An alternative route involves a two-step process starting from 3-phenylisoxazole-5-carboxylic acid, which is first reduced to the corresponding alcohol and then subjected to bromination.[3]

Q2: Which synthetic method generally provides the highest yield?

A2: The one-pot 1,3-dipolar cycloaddition method is reported to produce good to excellent yields, often in the range of 70-87%.[1] This is because it avoids the isolation of intermediates, which can minimize material loss. The efficiency of the functional group interconversion pathway is highly dependent on the yields of the individual reduction and bromination steps.

Q3: What are the critical safety precautions for this synthesis?

A3: Several reagents used in these syntheses require careful handling.

  • N-Chlorosuccinimide (NCS): A strong oxidizing agent and irritant. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Propargyl Bromide: A potent lachrymator and is toxic. It must be handled in a well-ventilated fume hood.

  • Phosphorus tribromide (PBr₃) and Carbon tetrabromide (CBr₄): These are common brominating agents that are corrosive, toxic, and moisture-sensitive. Strict anhydrous conditions are necessary.

  • Solvents: Dichloromethane (DCM) and Dimethylformamide (DMF) are commonly used solvents with associated health risks.[1] Ensure proper ventilation and PPE.

Q4: How can I confirm the identity and purity of my final product, 3-phenyl-5-(bromomethyl)isoxazole?

A4: A combination of spectroscopic and analytical techniques is essential.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. Key signals to look for are the singlet for the bromomethyl (-CH₂Br) protons (typically around 4.5-5.0 ppm in ¹H NMR) and the characteristic shifts for the isoxazole and phenyl rings.

  • Mass Spectrometry (MS): To confirm the molecular weight (238.08 g/mol ) and isotopic pattern characteristic of a monobrominated compound.[4]

  • FT-IR Spectroscopy: To identify key functional groups.

  • Thin Layer Chromatography (TLC) and Melting Point: To assess purity. The pure compound is a solid.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on the more common one-pot cycloaddition pathway.

Problem 1: Low or No Yield of the Desired Product

Potential Cause Explanation & Recommended Solution
Inefficient Nitrile Oxide Formation The reaction begins with the conversion of benzaldoxime to an intermediate N-hydroxybenzimidoyl chloride using NCS.[1] This step is critical. Solution: Ensure your NCS is pure and dry. The reaction is typically run at a slightly elevated temperature (e.g., 65 °C) in DMF to facilitate this conversion.[1] Running the reaction at too low a temperature may stall this initial step.
Failure of the [3+2] Cycloaddition The cycloaddition requires a base to deprotonate the N-hydroxybenzimidoyl chloride, generating the reactive nitrile oxide dipole. The choice of base and solvent is crucial. Solution: Studies have shown that while various bases work, potassium bicarbonate provides the best yields.[1] Triethylamine (TEA) and other organic bases can also be used. Surprisingly, using a water/DMF mixture as the solvent can give comparable yields to ethanol, which may be a more environmentally friendly and cost-effective option.[1] Ensure propargyl bromide is added after the initial formation of the imidoyl chloride.
Decomposition of Reagents or Intermediates The nitrile oxide intermediate can dimerize to form a furoxan byproduct, reducing the yield of the desired isoxazole.[5] Propargyl bromide can also be unstable. Solution: Control the concentration of the nitrile oxide by adding the base slowly to the reaction mixture containing the imidoyl chloride and propargyl bromide. This keeps the instantaneous concentration of the dipole low, favoring the intermolecular reaction with the alkyne over dimerization. Use fresh, high-quality propargyl bromide.

Problem 2: Significant Formation of Side Products

Potential Cause Explanation & Recommended Solution
Furoxan Dimer Impurity As mentioned, the self-condensation of two molecules of the nitrile oxide intermediate leads to a stable furoxan dimer. This is a common side reaction in 1,3-dipolar cycloadditions.[5] Solution: The primary strategy is to ensure the dipolarophile (propargyl bromide) is present in a sufficient concentration to trap the nitrile oxide as it is formed. Use a slight excess of propargyl bromide and control the rate of base addition.
Formation of Regioisomers While the reaction with propargyl bromide is generally highly regioselective for the 5-substituted isoxazole, trace amounts of the 4-substituted isomer are theoretically possible. Solution: The reported protocols indicate excellent regioselectivity, yielding the 3-phenyl-5-(bromomethyl) isomer.[1] If regioisomers are suspected (e.g., based on complex NMR spectra), purification by column chromatography is the most effective separation method.[5]

Problem 3: Difficulty in Product Purification and Isolation

| Potential Cause | Explanation & Recommended Solution | | Product is an Oil, Not a Solid | The pure product is a solid.[4] An oily product indicates the presence of impurities or residual solvent. Solution: After aqueous workup, ensure the organic layer is thoroughly dried (e.g., with Na₂SO₄ or MgSO₄) and the solvent is completely removed under reduced pressure. Try triturating the oil with a cold non-polar solvent like hexane or a hexane/ether mixture to induce crystallization. | | Challenges with Recrystallization | Finding an appropriate solvent system can be difficult. The ideal solvent should dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.[5] Solution: Perform small-scale solvent screening. Common solvent systems for compounds of this type include ethanol, isopropanol, or mixed solvents like ethyl acetate/hexane. If the product "oils out," the solvent may be too non-polar or cooling is too rapid.[5] | | Co-elution in Column Chromatography | Impurities with similar polarity to the product can be difficult to separate. Solution: Optimize the mobile phase for silica gel chromatography. Start with a non-polar system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Monitor fractions carefully by TLC. |

Start Low Yield Detected CheckNCS Is NCS pure and dry? Was reaction heated (e.g., 65°C)? Start->CheckNCS CheckBase Was an optimal base used? (e.g., K2CO3) CheckNCS->CheckBase Yes Failure Review Starting Materials & Stoichiometry CheckNCS->Failure No CheckAddition Was the base added slowly to control nitrile oxide concentration? CheckBase->CheckAddition Yes CheckBase->Failure No Success Yield Optimized CheckAddition->Success Yes CheckAddition->Failure No

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols

Protocol 1: One-Pot Synthesis via [3+2] Cycloaddition

This protocol is adapted from optimized conditions reported in the literature.[1]

Step 1: In Situ Formation of (Z)-N-Hydroxybenzimidoyl chloride

  • To a solution of benzaldoxime (1.0 eq) in DMF, add N-Chlorosuccinimide (NCS) (1.2 eq).

  • Stir the mixture at 65 °C for approximately 15 minutes. The formation of the intermediate can be monitored by TLC.

Step 2: Cycloaddition Reaction

  • Without isolating the intermediate, add propargyl bromide (1.1 eq) to the reaction mixture.

  • Add potassium bicarbonate (K₂CO₃) (1.5 eq) and a co-solvent of water. The DMF/water ratio can be optimized, but a 1:1 mixture is a good starting point.

  • Continue stirring the reaction at 65 °C or room temperature until the starting material is consumed (monitor by TLC, typically a few hours).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3-phenyl-5-(bromomethyl)isoxazole.

Protocol 2: Synthesis from 3-Phenylisoxazole-5-carboxylic Acid

This pathway involves standard, well-established transformations.[6][7]

Step 1: Reduction of the Carboxylic Acid

  • Caution: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.

  • In a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel, suspend lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-phenylisoxazole-5-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.[3]

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction back to 0 °C and carefully quench by the sequential, slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield crude 3-phenyl-5-(hydroxymethyl)isoxazole, which can be purified by chromatography if necessary.

Step 2: Bromination of the Alcohol

  • Caution: This reaction should be performed in a fume hood under an inert atmosphere.

  • Dissolve the 3-phenyl-5-(hydroxymethyl)isoxazole (1.0 eq) and carbon tetrabromide (CBr₄) (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Slowly add triphenylphosphine (PPh₃) (1.5 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography to remove triphenylphosphine oxide and any unreacted starting material.

References
  • Jadhav, S. D., et al. (2019). A metal-free approach for in situ regioselective synthesis of isoxazoles via 1,3 dipolar cycloaddition reaction of nitrile oxide with propargyl bromide. ResearchGate. Available at: [Link]

  • Bhanu, P. A., et al. (2020). Facile synthesis and docking studies of 7-hydroxyflavanone isoxazoles and acrylates as potential anti-microbial agents. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • Singh, P., et al. (2013). Synthesis, Characterization and Anti-Inflammatory Activity of some Novel Diphenyl Isoxazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Al-Mokhanam, A. A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]

  • Almássy, L., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank. Available at: [Link]

  • Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis. Available at: [Link]

  • Bacheley, L., et al. (2022). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Al-Mokhanam, A. A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Pavlik, J. W., et al. (2005). Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Adichunchanagiri University. (n.d.). Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-inflammatory agents. Available at: [Link]

  • Wu, Y., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Jukič, M., et al. (2022). Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. ACS Omega. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. Scientific Reports. Available at: [Link]

  • Kumar, R., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances. Available at: [Link]

  • NextSDS. (n.d.). Isoxazole, 3-(3-broMophenyl)-5-phenyl- — Chemical Substance Information. Available at: [Link]

  • Hotta, S. K., et al. (2024). Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. Journal of Innovations in Applied Pharmaceutical Science. Available at: [Link]

  • ResearchGate. (n.d.). Conversion of carboxylic acids 6 to MTM esters 7. Available at: [Link]

  • Katritzky, A. R., et al. (2003). Efficient Conversions of Carboxylic Acids into O-Alkyl, N-Alkyl and O,N-Dialkylhydroxamic Acids. Synthesis. Available at: [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. Available at: [Link]

  • Wang, S., et al. (2024). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – An Asian Journal. Available at: [Link]

  • Kumar, S., et al. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry. Available at: [Link]

  • Sciforum. (2024). Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. Available at: [Link]

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Optimization

preventing dimerization of nitrile oxides in synthesis

Technical Support Center: Nitrile Oxide Synthesis Welcome to the technical support center for nitrile oxide synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Nitrile Oxide Synthesis

Welcome to the technical support center for nitrile oxide synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of working with these highly reactive intermediates. The following troubleshooting guide and frequently asked questions (FAQs) address common issues, with a primary focus on preventing the undesired dimerization of nitrile oxides into furoxans (1,2,5-oxadiazole-2-oxides).

Troubleshooting Guide: Preventing Nitrile Oxide Dimerization

The primary challenge in working with nitrile oxides is their high propensity to dimerize, which significantly reduces the yield of the desired product, particularly in 1,3-dipolar cycloaddition reactions. This guide provides solutions to common problems encountered during their synthesis and application.

Problem 1: Low yield of the desired cycloaddition product and significant formation of a furoxan byproduct.

This is the most common issue, directly indicating that the rate of nitrile oxide dimerization is competing with, or exceeding, the rate of its reaction with the dipolarophile.

  • Root Cause Analysis: Nitrile oxides are high-energy species. In the absence of a reactive trapping agent (the dipolarophile), they will readily react with themselves in a [3+2] cycloaddition to form a furoxan. The concentration of the nitrile oxide at any given time is a critical factor.

  • Solution: In Situ Generation at Low Concentration

    The most effective strategy is to generate the nitrile oxide in situ in the presence of the dipolarophile. This ensures that the concentration of the free nitrile oxide remains low, minimizing the opportunity for dimerization.

    Recommended Protocol: The Mukaiyama Method (Redox Condensation)

    This method, developed by Teruaki Mukaiyama, allows for the mild, in situ generation of nitrile oxides from nitroalkanes.

    Experimental Workflow: Mukaiyama Protocol for In Situ Nitrile Oxide Generation

    Mukaiyama_Protocol Start Combine Reactants Nitroalkane R-CH2-NO2 (Nitroalkane) Dipolarophile Dipolarophile Reagent PhNCO / Et3N (Phenyl Isocyanate / Triethylamine) Solvent Anhydrous Solvent (e.g., Toluene, CH2Cl2) Reaction Stir at Room Temp. (or specified temp.) Nitroalkane->Reaction Mix under Inert Atmosphere (N2/Ar) Dipolarophile->Reaction Mix under Inert Atmosphere (N2/Ar) Reagent->Reaction Mix under Inert Atmosphere (N2/Ar) Solvent->Reaction Mix under Inert Atmosphere (N2/Ar) InSitu In Situ Generation of R-C≡N+-O- Reaction->InSitu Dehydration Cycloaddition [3+2] Cycloaddition Reaction->Cycloaddition InSitu->Cycloaddition Immediate Trapping Workup Aqueous Workup & Purification Cycloaddition->Workup Product Desired Isoxazoline/ Isoxazole Product Workup->Product

    Caption: Workflow for the Mukaiyama in situ generation of nitrile oxides.

    Step-by-Step Methodology:

    • To a stirred solution of the nitroalkane (1.0 eq.) and the dipolarophile (1.2-1.5 eq.) in anhydrous toluene, add triethylamine (Et3N, 2.0 eq.).

    • Slowly add phenyl isocyanate (PhNCO, 2.0 eq.) dropwise to the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

    • Upon completion, the reaction is quenched, and the product is isolated via standard aqueous workup and purification procedures (e.g., column chromatography).

    Causality: The phenyl isocyanate and triethylamine act as a dehydrating agent system for the nitroalkane, generating the nitrile oxide at a slow, controlled rate. Because the dipolarophile is already present in excess, the freshly generated nitrile oxide is more likely to react with it than with another nitrile oxide molecule.

Problem 2: The reaction is sluggish, and even with in situ generation, dimerization is observed.

  • Root Cause Analysis: This often points to an issue with the reactivity of the chosen dipolarophile or suboptimal reaction conditions. A less reactive dipolarophile requires a longer reaction time, providing more opportunity for the nitrile oxide to accumulate and dimerize.

  • Solutions & Troubleshooting Steps:

    • Increase Dipolarophile Concentration: Stoichiometry is key. Increase the excess of the dipolarophile from 1.5 eq. to 3.0 eq. or even higher. This statistically increases the probability of the desired bimolecular reaction.

    • Solvent Effects: The choice of solvent can influence reaction rates. While non-polar solvents like toluene or benzene are common, sometimes a more polar solvent like dichloromethane (CH2Cl2) or acetonitrile (CH3CN) can accelerate the cycloaddition. However, exercise caution as solvent polarity can also affect the rate of dimerization. A solvent screen is recommended.

    • Temperature Control: While room temperature is a good starting point, some systems benefit from cooling to 0 °C or even lower to slow down the rate of dimerization more significantly than the rate of cycloaddition. Conversely, if the cycloaddition is sterically hindered, gentle heating (e.g., 40-50 °C) might be necessary, but this must be balanced against the increased risk of dimerization.

    Table 1: Influence of Reaction Parameters on Dimerization

ParameterAdjustmentRationalePotential Drawback
Concentration Use high dilution for reactantsReduces bimolecular collision frequency for dimerization.May significantly slow down the desired cycloaddition.
Temperature Lower the reaction temperature (e.g., 0 °C)Dimerization often has a higher activation energy than cycloaddition.The desired reaction may become too slow to be practical.
Dipolarophile Increase stoichiometric excess (e.g., >2 eq.)Increases probability of desired reaction over dimerization.Can complicate purification if the dipolarophile is difficult to remove.
Generation Method Switch to a slower, more controlled in situ methodMaintains a lower steady-state concentration of the nitrile oxide.May require screening of different generation methods (see FAQ).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for generating nitrile oxides, and how do they compare in terms of dimerization?

There are two main approaches: the dehydration of primary nitroalkanes and the dehydrohalogenation of hydroximoyl halides.

  • Dehydrohalogenation of Hydroximoyl Halides (e.g., from oximes): This is a classic method where an oxime is halogenated (e.g., with NCS or NBS) to form a hydroximoyl halide, which is then treated with a non-nucleophilic base (like Et3N) to eliminate HX and form the nitrile oxide. This can be done as a two-step process or as an in situ generation. The in situ variant is strongly preferred to prevent dimerization.

  • Dehydration of Nitroalkanes: As described in the Mukaiyama protocol, this method uses a dehydrating agent to form the nitrile oxide directly from a nitroalkane. It is often considered milder and avoids the need to pre-synthesize and isolate the hydroximoyl halide, which can be unstable.

Comparison of Generation Methods

Generation_Methods cluster_Dehydro Dehydrohalogenation cluster_Dehydration Dehydration Oxime R-CH=NOH (Aldoxime) Halogenation Halogenation (e.g., NCS, NBS) Oxime->Halogenation Hydroximoyl R-C(X)=NOH (Hydroximoyl Halide) Halogenation->Hydroximoyl Elimination Base (Et3N) -HX Hydroximoyl->Elimination NitrileOxide1 R-C≡N+-O- Elimination->NitrileOxide1 Dimerization 2x NitrileOxide1->Dimerization Nitroalkane R-CH2-NO2 (Nitroalkane) DehydratingAgent Dehydrating Agent (e.g., PhNCO/Et3N) Nitroalkane->DehydratingAgent NitrileOxide2 R-C≡N+-O- DehydratingAgent->NitrileOxide2 NitrileOxide2->Dimerization Furoxan Furoxan (Dimer) Dimerization->Furoxan [3+2] Dimerization

Caption: Key pathways for nitrile oxide generation and their common dimerization fate.

Q2: Can the structure of the nitrile oxide itself influence the rate of dimerization?

Yes, significantly. Steric hindrance around the nitrile oxide functionality can dramatically slow the rate of dimerization.

  • Aromatic Nitrile Oxides (Ar-CNO): These are generally more stable than their aliphatic counterparts due to resonance stabilization. However, they can still dimerize readily.

  • Aliphatic Nitrile Oxides (R-CNO): These are highly reactive and prone to rapid dimerization.

  • Sterically Hindered Nitrile Oxides: Introducing bulky groups (e.g., a tert-butyl or mesityl group) adjacent to the CNO moiety makes it sterically difficult for two molecules to approach each other in the correct orientation for dimerization. For example, 2,4,6-trimethylbenzonitrile oxide (mesitonitrile oxide) is significantly more stable and can even be isolated in some cases.

Q3: Are there any alternatives to furoxan formation? What other side reactions should I be aware of?

While dimerization to furoxans is the most common side reaction, other pathways exist, especially for nitrile oxides that are resistant to dimerization.

  • Isocyanate Formation: Sterically hindered nitrile oxides that cannot easily dimerize may rearrange to form isocyanates (R-N=C=O). This thermal or photochemical rearrangement is a known decomposition pathway for stable nitrile oxides.

  • Polymerization: Under certain conditions, especially at high concentrations, nitrile oxides can undergo polymerization.

Q4: I am using a solid-phase synthesis approach. How can I adapt these principles?

The core principle of in situ generation remains paramount.

  • Resin-Bound Dipolarophile: If your dipolarophile is attached to the solid support, you can slowly add the nitrile oxide precursor (e.g., the hydroximoyl chloride and base) in solution to the resin. The high local concentration of the dipolarophile on the resin beads favors the cycloaddition.

  • Resin-Bound Nitrile Oxide Precursor: Conversely, you can have the nitroalkane or oxime functionality on the resin. By treating the resin with the activating reagents and a solution of the dipolarophile, the nitrile oxide is generated on the solid support and immediately trapped by the dipolarophile in the surrounding solution. This approach effectively isolates the nitrile oxide precursors from each other, preventing dimerization between molecules on different parts of the same bead or between beads.

References

  • Nitrile Oxides. Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc. [Link]

  • The Mukaiyama Reaction. Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc. [Link]

  • 1,3-Dipolar Cycloaddition. Organic Chemistry, 2nd Ed., Jonathan Clayden, Nick Greeves, and Stuart Warren. [Link]

Troubleshooting

Technical Support Center: Purification Challenges of Cyclopropylamine Derivatives

Welcome to the Technical Support Center. Cyclopropylamine derivatives are highly prized pharmacophores in drug discovery, featured prominently in molecules ranging from tranylcypromine to ticagrelor.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Cyclopropylamine derivatives are highly prized pharmacophores in drug discovery, featured prominently in molecules ranging from tranylcypromine to ticagrelor. However, isolating these compounds in their free-base form presents a notorious "triad of challenges":

  • Basicity: The electron-donating nature of the cyclopropyl ring increases the basicity of the amine, leading to irreversible binding with acidic silanol groups on standard chromatography media.

  • Volatility: Low-molecular-weight cyclopropylamines (boiling point ~50°C) are easily lost during post-purification solvent evaporation.

  • Hydrophilicity: Small cyclopropylamines readily form hydrogen bonds with water, making traditional liquid-liquid extraction highly inefficient.

This guide provides field-proven, causality-driven solutions to overcome these specific bottlenecks.

Part 1: Troubleshooting FAQs

Q1: My cyclopropylamine derivative streaks severely on standard silica gel, resulting in poor fraction purity and low recovery. Why does this happen, and how do I resolve it? Causality: Standard bare silica gel contains highly acidic silanol groups (pKa ~4.5–5.5). The basic nitrogen of the cyclopropylamine becomes protonated by these silanols, creating a strong ionic interaction that causes the compound to drag or "streak" across the column rather than eluting in a tight band[1]. Solution: You have two primary options based on the "2 pH rule" (adjusting the environment to two pH units above the amine's pKa to ensure it remains deprotonated)[1]:

  • Method A (Preferred): Switch to an amine-functionalized silica column (e.g., KP-NH). The stationary phase is bonded with an organic amine that masks the acidic silanols. This creates a basic surface, allowing you to elute the cyclopropylamine using softer, safer solvent gradients (like Hexane/Ethyl Acetate) without adding basic modifiers[2].

  • Method B: If you must use bare silica, incorporate a volatile basic modifier (e.g., 0.1%–1% Triethylamine or Ammonium Hydroxide) into both your equilibration and elution solvents. The modifier competitively binds to the silanols, neutralizing them so your target amine can elute freely[1].

Q2: I am losing my product during solvent evaporation post-extraction. How can I isolate low-molecular-weight, highly volatile cyclopropylamines? Causality: Cyclopropylamine and its mono-substituted derivatives have boiling points that overlap with common extraction solvents (e.g., DCM, EtOAc). Applying a vacuum on a rotary evaporator inevitably co-evaporates the free amine alongside the solvent[3]. Solution: Employ Trichloroacetic Acid (TCA) mediated precipitation . Instead of evaporating the solvent, you add TCA to the organic mixture. TCA forms a highly crystalline, insoluble salt with the basic amine, causing it to precipitate out of the solution while impurities remain dissolved. After filtration, mild heating induces the spontaneous decarboxylation of the TCA anion into volatile carbon dioxide (CO₂) and chloroform, cleanly liberating the pure free amine without the need for vacuum evaporation[4].

Q3: My cyclopropylamine is highly water-soluble and refuses to partition into the organic layer during aqueous workup. How do I extract it? Causality: The low carbon-to-heteroatom ratio in small cyclopropylamines makes them highly miscible with water[3]. Solution: Do not rely on standard liquid-liquid extraction. Instead, use a Strong Cation Exchange (SCX) Catch-and-Release workflow. Acidify the aqueous layer to protonate the amine, pass it through an SCX solid-phase extraction cartridge (which "catches" the amine ionically), wash away neutral/acidic impurities with methanol, and finally "release" the pure amine by eluting with a solution of 2M ammonia in methanol.

Part 2: Quantitative Data Comparison

To optimize your workflow, consult the table below to match your specific cyclopropylamine profile with the correct purification strategy.

Purification StrategyTarget Amine ProfileTypical RecoverySolvent Evaporation Required?Primary Mechanism of Action
Amine-Functionalized Silica Non-volatile, polar85–95%YesMasked silanols prevent basic tailing
Standard Silica + Modifier Non-volatile, lipophilic70–85%YesCompetitive binding via volatile base
TCA Precipitation Highly volatile, low MW80–95%NoSalt crystallization & decarboxylation
SCX Catch-and-Release Highly water-soluble90–98%YesIon-exchange trapping of protonated amine

Part 3: Self-Validating Experimental Protocols

Protocol A: Amine-Functionalized Silica Flash Chromatography

Use this protocol for non-volatile cyclopropylamines that streak on normal phase silica.

  • Column Equilibration: Mount an amine-functionalized silica cartridge (e.g., KP-NH) onto your flash system. Equilibrate with 3 column volumes (CV) of 100% Hexane.

  • Sample Loading: Dissolve the crude cyclopropylamine mixture in a minimum volume of DCM or Hexane. Dry-loading onto Celite is not recommended as residual silanols on Celite can trap the amine; liquid loading is preferred.

  • Elution: Run a gradient of 0% to 50% Ethyl Acetate in Hexane over 10 CVs.

  • Self-Validating Checkpoint: Spot the crude mixture on both a standard bare silica TLC plate and an amine-functionalized TLC plate using the same solvent system. If the compound streaks on bare silica but forms a tight, circular spot on the amine plate, the causality is confirmed as silanol-binding, validating your choice of stationary phase.

Protocol B: TCA-Fueled Precipitation & Decarboxylation

Use this protocol for highly volatile cyclopropylamines to avoid vacuum evaporation.

  • Salt Formation: Dissolve the crude amine mixture in a non-polar solvent (e.g., diethyl ether or toluene). Slowly add 1.05 equivalents of Trichloroacetic Acid (TCA) dropwise at 0°C.

  • Precipitation & Filtration: Stir for 15 minutes. A white precipitate (the cyclopropylamine-TCA salt) will form. Filter the precipitate through a Büchner funnel and wash with cold diethyl ether to remove non-basic impurities[4].

  • Decarboxylation: Transfer the pure solid salt to a clean, dry flask equipped with a reflux condenser and a gas bubbler. Suspend the salt in a minimal amount of an appropriate high-boiling solvent (if required for your next reaction step) and heat to 60–80°C.

  • Self-Validating Checkpoint: Monitor the gas bubbler for effervescence (CO₂ gas evolution). The physical cessation of bubbling serves as an intrinsic, self-validating indicator that the decarboxylation is complete and the free amine has been fully liberated[4].

Part 4: Workflows & Mechanistic Diagrams

G Start Crude Cyclopropylamine Mixture Volatile Highly Volatile? (BP < 80°C) Start->Volatile TCA TCA Precipitation & Decarboxylation Volatile->TCA Yes Polarity Lipophilic or Polar? Volatile->Polarity No AmineSilica Amine-Functionalized Silica (KP-NH) Polarity->AmineSilica Polar/Basic StandardSilica Standard Silica + Basic Modifier Polarity->StandardSilica Lipophilic Deriv Boc/Cbz Derivatization AmineSilica->Deriv Fails StandardSilica->Deriv Fails

Decision matrix for selecting the optimal purification route for cyclopropylamine derivatives.

TCA_Mech Amine Free Amine + Impurities AddTCA Add TCA (Trichloroacetic Acid) Amine->AddTCA Salt Amine-TCA Salt (Precipitate) AddTCA->Salt Filter Filter Impurities Salt->Filter Heat Mild Heating (Decarboxylation) Filter->Heat Pure Pure Free Amine + CO2↑ + CHCl3 Heat->Pure

Workflow of TCA-fueled precipitation and decarboxylation for volatile amine recovery.

Part 5: References

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at:[Link]

  • Is there an easy way to purify organic amines? Biotage. Available at:[Link]

  • Trichloroacetic acid fueled practical amine purifications. National Institutes of Health (PMC). Available at:[Link]

  • Extraction of Cyclopropylamine. Reddit (r/OrganicChemistry). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Isoxazol-5(4H)-one Synthesis

Welcome to the Technical Support Center for the synthesis of isoxazol-5(4H)-ones. As a highly privileged scaffold in drug development and medicinal chemistry, the 4-arylidene-3-substituted isoxazol-5(4H)-one core is typi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of isoxazol-5(4H)-ones. As a highly privileged scaffold in drug development and medicinal chemistry, the 4-arylidene-3-substituted isoxazol-5(4H)-one core is typically synthesized via a one-pot, three-component reaction involving an aromatic aldehyde, a β-ketoester, and hydroxylamine hydrochloride.

While highly efficient and atom-economical, this multicomponent reaction (MCR) is a delicate thermodynamic system. Deviations in catalyst choice, stoichiometry, or reaction sequence frequently lead to competing side reactions. This guide is designed for application scientists and researchers to diagnose, troubleshoot, and optimize their synthetic workflows.

Section 1: Mechanistic Causality of Side Reactions

To troubleshoot effectively, we must first understand the causality of the failures. The synthesis relies on a precise sequence: oximation, cyclization, and finally, Knoevenagel condensation. When this sequence is disrupted, byproducts dominate.

Mechanism Reactants β-Ketoester + NH₂OH + Aldehyde Oxime Oxime Intermediate Reactants->Oxime Oximation Knoevenagel Knoevenagel Adduct (Aldehyde + β-Ketoester) Reactants->Knoevenagel Premature Condensation Isoxazol5 Isoxazol-5(4H)-one (Key Intermediate) Oxime->Isoxazol5 Cyclization Regio Isoxazol-3-one (Regioisomer Byproduct) Oxime->Regio Altered Nucleophilic Attack Target 4-Arylidene-isoxazol-5(4H)-one (Target Product) Isoxazol5->Target + Aldehyde (Knoevenagel) Michael Michael Adducts / Dimers Target->Michael Excess β-Ketoester (Strong Base)

Mechanistic pathways of isoxazol-5(4H)-one synthesis and common side reactions.

Regioisomer Formation (Isoxazol-3-ones)

Hydroxylamine possesses two nucleophilic centers (nitrogen and oxygen). Under optimal conditions, the more nucleophilic nitrogen attacks the ketone carbonyl of the β-ketoester, followed by oxygen cyclization at the ester group, exclusively forming the 5-oxoisoxazole regioisomer[1]. However, if the pH is too low (protonating the nitrogen) or steric hindrance is introduced, the oxygen may attack the ketone instead, leading to the undesired isoxazol-3-one.

Premature Knoevenagel Condensation

If the aldehyde is highly electrophilic and the catalyst strongly basic, the β-ketoester may react with the aldehyde before oximation occurs. This forms stable bis-adducts that resist subsequent cyclization, effectively killing the reaction yield[2].

Michael Addition & Dimerization

The final 4-arylidene-isoxazol-5(4H)-one product contains a highly electron-deficient exocyclic double bond. Under strong basic conditions, unreacted β-ketoester can undergo Michael addition into this double bond, forming complex dimers and unwanted condensation products[3].

Section 2: Self-Validating Experimental Protocol

To prevent these side reactions, we recommend a sequential, self-validating protocol rather than a simultaneous "dump-and-stir" approach. By isolating the intermediate formation, you create built-in checkpoints.

Protocol: Sequential Three-Component Synthesis of 4-Arylidene-3-methylisoxazol-5(4H)-ones

  • Step 1: Reagent Quality Control

    • Action: Freshly distill the aromatic aldehyde and verify the purity of hydroxylamine hydrochloride.

    • Causality: Aldehydes readily oxidize to carboxylic acids. Acidic impurities alter the pH, protonating the hydroxylamine nitrogen and promoting the formation of the isoxazol-3-one regioisomer.

  • Step 2: Oximation Pre-Incubation (The Checkpoint)

    • Action: In a round-bottom flask, dissolve the β-ketoester (1.0 mmol) and hydroxylamine hydrochloride (1.0 mmol) in water (10 mL). Add a mild catalyst (e.g., amine-functionalized cellulose[4] or sodium citrate, 10 mol%). Stir at room temperature for 15 minutes.

    • Validation: Perform a TLC check. The β-ketoester spot should disappear, confirming the formation of the oxime/isoxazol-5-one intermediate. This step prevents premature Knoevenagel condensation.

  • Step 3: Aldehyde Addition & Knoevenagel Condensation

    • Action: Add the aromatic aldehyde (1.0 mmol) to the stirring mixture.

    • Causality: By adding the aldehyde only after the isoxazol-5-one core has formed, you ensure the Knoevenagel condensation occurs on the active methylene of the ring, not on the acyclic β-ketoester.

  • Step 4: Isolation & Purification

    • Action: Monitor by TLC. Upon completion (typically 30-60 mins), cool the mixture in an ice bath. The product will precipitate. Filter, wash with cold water, and recrystallize from ethanol if necessary[3].

Section 3: Quantitative Catalyst Comparison

The choice of catalyst is the primary driver of side-reaction propensity. Employing mild catalysts avoids the strong basic conditions that promote Michael additions and dimerization[3].

Table 1: Catalyst Impact on Yield and Side Reaction Propensity (Standardized for 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one synthesis)

Catalyst SystemSolventTime (min)Yield (%)Dominant Side Reaction Profile
Amine-Functionalized Cellulose (Cell-Pr-NH₂)Water2595Minimal to none[4]
Urea (Organocatalyst)Water6090Minimal[5]
Sodium Citrate (Mild Base)Water/EtOH4588Trace Knoevenagel bis-adducts
Sodium Hydroxide (Strong Base)Ethanol120< 50Michael adducts & Dimerization
Catalyst-Free (Control)Water240< 30Unreacted oxime intermediates

Section 4: Troubleshooting Logic & FAQs

Troubleshooting Start Issue: Low Yield or Impure Isoxazol-5(4H)-one TLC Analyze Crude by TLC/NMR Start->TLC Symp1 Regioisomer Present (Isoxazol-3-one) TLC->Symp1 Symp2 Michael Adducts / Dimers Detected TLC->Symp2 Symp3 Unreacted Aldehyde + Knoevenagel Adducts TLC->Symp3 Sol1 Adjust pH to Neutral/Mild Acid Ensure N-nucleophilicity Symp1->Sol1 Sol2 Switch to Milder Catalyst (e.g., L-valine, Citric Acid) Symp2->Sol2 Sol3 Pre-incubate β-Ketoester with NH₂OH before Aldehyde Symp3->Sol3

Diagnostic workflow for identifying and resolving synthesis impurities.

Frequently Asked Questions

Q1: My NMR shows a mixture of isoxazol-5-one and isoxazol-3-one. How do I force regioselectivity? A1: Regioselectivity is dictated by the initial nucleophilic attack[1]. Ensure your hydroxylamine is not overly protonated. If you are using hydroxylamine hydrochloride without a mild base/catalyst to liberate the free amine, the nitrogen's nucleophilicity is masked. Use a mild buffering catalyst to ensure the nitrogen attacks the ketone carbonyl first.

Q2: I am observing a large amount of a bis-adduct and unreacted hydroxylamine. What happened? A2: You are experiencing a premature Knoevenagel condensation. The aldehyde and β-ketoester reacted together before the hydroxylamine could participate. To fix this, switch to the sequential protocol (Step 2 above), allowing the β-ketoester and hydroxylamine to form the isoxazole core before introducing the aldehyde[2].

Q3: The reaction turns into a complex, inseparable tar when I scale up. Why? A3: This is a classic symptom of thermal runaway leading to Michael addition oligomerization. The exocyclic double bond of the product is highly susceptible to nucleophilic attack. On a larger scale, exothermic heat accumulation accelerates the attack of unreacted β-ketoester on the product. Control the temperature strictly and avoid strong bases like NaOH or piperidine[3].

References

  • [5] The proposed mechanism for the synthesis of isoxazol-5(4H)-ones by the urea catalyst. ResearchGate.

  • [1] 3-Methyl-5-oxoisoxazole-2(5H)-carboxamide. BenchChem.

  • [2] Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. MDPI (Molecules 2022, 27, 132).

  • [3] Preventing byproduct formation in isoxazol-5-ol synthesis. BenchChem Tech Support.

  • [4] Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org (2024).

Sources

Troubleshooting

Technical Support Center: Optimization of Multicomponent Reactions for Thiazolidinone Synthesis

Welcome to the technical support center for the synthesis of thiazolidinones via multicomponent reactions (MCRs). This guide is designed for researchers, medicinal chemists, and process development scientists who are loo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of thiazolidinones via multicomponent reactions (MCRs). This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to streamline their synthetic workflows, troubleshoot common experimental hurdles, and optimize reaction outcomes. Thiazolidinones are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2][3][4][5] MCRs offer a highly efficient, atom-economical, and convergent approach to access diverse libraries of these valuable compounds.[1][3]

This document moves beyond simple protocols to explain the why behind the how, providing you with the foundational knowledge to adapt and innovate within your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a multicomponent reaction (MCR) to synthesize thiazolidinones?

MCRs are powerful synthetic tools that combine three or more reactants in a single pot to form a product that incorporates substantial portions of all starting materials.[1] The key advantages for thiazolidinone synthesis include:

  • Efficiency and Time-Savings: It avoids the need for isolating intermediates, significantly shortening reaction sequences and reducing purification steps.[1][6]

  • Atom Economy: MCRs are inherently "green," as most of the atoms from the starting materials are incorporated into the final product, minimizing waste.[1]

  • Structural Diversity: By simply varying the individual components (the amine, the carbonyl compound, and the thiol), vast libraries of structurally diverse thiazolidinones can be generated rapidly, which is ideal for drug discovery and structure-activity relationship (SAR) studies.[5][7]

  • Operational Simplicity: The one-pot nature of these reactions makes them straightforward to perform.[8]

Q2: What is the general reaction mechanism for the common three-component synthesis of 4-thiazolidinones?

The most prevalent three-component reaction for synthesizing the 2,3-disubstituted 4-thiazolidinone core involves an amine, an aldehyde (or ketone), and a mercaptoacetic acid (thioglycolic acid). The reaction proceeds through two key mechanistic stages.

Pathway A (Imine First):

  • Imine Formation: The amine and aldehyde first condense to form an imine intermediate, with the elimination of a water molecule. This step is often the rate-determining step and can be catalyzed by acids.[1][9]

  • Thio-Michael Addition & Cyclization: The sulfur atom of the mercaptoacetic acid acts as a nucleophile and attacks the electrophilic carbon of the imine. This is followed by an intramolecular cyclization via nucleophilic attack of the nitrogen onto the carboxylic acid carbonyl group, which, after dehydration, yields the final 4-thiazolidinone ring.[1]

Pathway B (Amide First): An alternative, though less commonly cited, pathway suggests the initial formation of an amide from the aldehyde, amine, and thioglycolic acid, followed by cyclocondensation to form the ring.[1]

The "Imine First" pathway is generally considered the predominant mechanism.

Thiazolidinone Synthesis Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization Amine Amine Imine Imine Amine->Imine + Aldehyde Aldehyde Aldehyde Water_out H₂O Imine->Water_out - H₂O Adduct Thio-Adduct (Intermediate) Imine->Adduct + Mercaptoacetic Acid Mercaptoacetic_Acid Mercaptoacetic Acid Thiazolidinone 4-Thiazolidinone Adduct->Thiazolidinone Intramolecular Cyclization Water_out_2 H₂O Thiazolidinone->Water_out_2 - H₂O

Caption: General "Imine First" mechanism for 3-component 4-thiazolidinone synthesis.

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is the most common issue encountered. A systematic approach to diagnosing the cause is essential.

Possible Cause A: Inefficient Imine Formation The initial condensation to form the imine is critical. If this step is slow or reversible, the overall reaction will fail.

  • Troubleshooting Steps:

    • Catalysis: The reaction is often acid-catalyzed. If you are running the reaction without a catalyst, consider adding a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, acetic acid) or a Lewis acid (e.g., ZnCl₂).[1][10] Some protocols also report success with base catalysts like triethylamine or piperidine.[1][11]

    • Water Removal: The formation of the imine is a condensation reaction that releases water. According to Le Châtelier's principle, removing this water will drive the equilibrium towards the product. Use a Dean-Stark apparatus if refluxing in a suitable solvent like toluene.[12]

    • Solvent Choice: Aprotic solvents are generally preferred. While polar aprotic solvents like DMF can work well, toluene is often an excellent choice, especially when using a Dean-Stark trap.[12][13]

Possible Cause B: Unfavorable Reaction Conditions The balance of temperature, concentration, and solvent is key to success.

  • Troubleshooting Steps:

    • Concentration: MCRs often benefit from high concentrations of reactants (0.5 M - 2.0 M) to promote intermolecular interactions.[13]

    • Temperature: If running at room temperature, try gentle heating or refluxing. For thermally sensitive substrates, microwave irradiation can be highly effective, often reducing reaction times from hours to minutes and improving yields.[11][14][15][16]

    • Solvent Optimization: The choice of solvent can dramatically impact yield. A screening of different solvents is recommended.

SolventCatalyst TypeTypical ConditionsNotes
Toluene Acid (p-TSA)Reflux w/ Dean-StarkExcellent for water removal.[12]
Ethanol None or Acid/BaseRefluxA "greener" solvent, but water removal is not as efficient.[14] Can sometimes lead to side reactions.[17]
DMF Acid (ZnCl₂)80-100 °CGood for dissolving a wide range of substrates.[18]
Solvent-Free Various80-120 °C or MicrowaveEnvironmentally friendly; often provides excellent yields.[15][16]

Possible Cause C: Reactant Stoichiometry Incorrect molar ratios can halt the reaction or lead to side products.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure an equimolar ratio of the amine and aldehyde.

    • Excess Thiol: Some protocols report improved yields when using a slight to significant excess of thioglycolic acid, which can help drive the reaction forward.[12][14] However, be aware that a large excess can sometimes promote side product formation.[14]

Problem 2: Significant Side Product Formation

The presence of multiple spots on a TLC plate indicates a complex reaction mixture, complicating purification.

Possible Cause A: Self-Condensation or Competing Reactions Aldehydes can self-condense, and amines can react with thioglycolic acid in unintended ways.

  • Troubleshooting Steps:

    • Order of Addition: Try pre-stirring the amine and aldehyde for a short period (15-30 minutes) to encourage imine formation before adding the thioglycolic acid.

    • Temperature Control: Excessive heat can promote side reactions. If refluxing leads to a complex mixture, try running the reaction at a lower temperature for a longer duration or switch to microwave heating, which offers more precise temperature control.[1]

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. MCRs can be very fast, and prolonged reaction times may lead to the degradation of the desired product or the formation of byproducts.[14] Stop the reaction once the starting materials are consumed and the product spot is at maximum intensity.

Possible Cause B: Impure Starting Materials Reagent quality is paramount. Old aldehydes may be partially oxidized to carboxylic acids, which will not participate in the reaction.

  • Troubleshooting Steps:

    • Check Purity: Verify the purity of your starting materials. Purify them if necessary (e.g., distill the aldehyde).

    • Use Fresh Reagents: Use freshly opened or purified reagents whenever possible.

Problem 3: Difficulty in Product Purification

Even with a good yield, isolating the final compound can be a bottleneck.

Possible Cause A: Oily Product or Co-eluting Impurities The crude product may be an oil that is difficult to crystallize, or impurities may have similar polarity, making chromatographic separation challenging.

  • Troubleshooting Steps:

    • Aqueous Workup: After the reaction, perform a wash with a saturated sodium bicarbonate solution to remove any unreacted thioglycolic acid and other acidic impurities.[10]

    • Precipitation/Recrystallization: Instead of heading directly to column chromatography, try to precipitate the product. Cooling the reaction mixture or adding an anti-solvent (like ice-cold water or hexanes) can sometimes induce precipitation of the product, offering a simple and effective purification method.[14][15]

    • Chromatography Optimization: If column chromatography is necessary, screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve better separation.

    • Solvent-Free Purification: Some microwave-assisted, solvent-free reactions yield a crude product that can be purified by simple precipitation and centrifugation, avoiding chromatography altogether.[14][15]

Experimental Protocol: Microwave-Assisted Synthesis of a 4-Thiazolidinone

This protocol is a representative example based on modern, efficient methods reported in the literature.[11][14][16]

Objective: To synthesize 3-(benzo[d]thiazol-2-yl)-2-(p-tolyl)thiazolidin-4-one.

Materials:

  • 2-Aminobenzothiazole (1.0 mmol, 150.2 mg)

  • p-Tolualdehyde (1.0 mmol, 120.2 mg, 118 µL)

  • Mercaptoacetic acid (1.2 mmol, 110.5 mg, 83 µL)

  • Ethanol (2 mL)

  • Microwave reaction vial (10 mL) with a magnetic stir bar

Procedure:

  • Reactant Addition: To a 10 mL microwave reaction vial, add 2-aminobenzothiazole (1.0 mmol), p-tolualdehyde (1.0 mmol), and ethanol (2 mL).

  • Pre-Stirring (Optional but Recommended): Cap the vial and stir the mixture at room temperature for 15 minutes to facilitate imine formation.

  • Thiol Addition: Add mercaptoacetic acid (1.2 mmol) to the vial.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 10-15 minutes. (Note: Reaction time and temperature may require optimization).

  • Reaction Monitoring: After the initial irradiation period, cool the vial to room temperature and spot a small aliquot on a TLC plate (e.g., 30% Ethyl Acetate in Hexanes) to check for the consumption of starting materials.

  • Workup and Isolation:

    • Once the reaction is complete, cool the vial in an ice bath. A precipitate should form.

    • If no precipitate forms, slowly add ice-cold water to the reaction mixture to induce precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove any soluble impurities.

    • Dry the product under vacuum to obtain the purified 4-thiazolidinone.

Expected Outcome: A solid product with good to excellent yield (often >70%).[14] Further purification can be achieved by recrystallization from ethanol if necessary.

References

  • Ugi reaction - Wikipedia. Available at: [Link]

  • Lorenzo, F. J., Ocampo, R. A., & Mandolesi, S. D. (2019). Microwave Assisted Three Component Reaction Conditions to Obtain New Thiazolidinones with Different Heterocyclic Skeletons. Proceedings, 41(1), 38. Available at: [Link]

  • (2023). Solvent-Free Efficient Synthesis of New 4-Thiazolidinones with a Fructose Scaffold through a Microwave-Assisted Cascade Multicomponent Reaction. MDPI. Available at: [Link]

  • Saeed, A., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(6), 1438. Available at: [Link]

  • McIver, Z., et al. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules, 26(11), 3395. Available at: [Link]

  • Optimization of the reaction conditions. | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Popa, C. V., et al. (2014). OPTIMIZATION OF THE SYNTHESIS OF SOME NEW THIAZOLIDINE-4-ONE DERIVATIVES WITH XANTHINE SCAFFOLD. Farmacia, 62(3), 438-446. Available at: [Link]

  • Chemistry and biological activity of thiazolidinones. Chemical Reviews - ACS Publications. Available at: [Link]

  • Ugi Reaction - Organic Chemistry Portal. Available at: [Link]

  • Multicomponent synthesis of thiazolidine‐4‐ones. ResearchGate. Available at: [Link]

  • Lesyk, R., et al. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 141, 91-125. Available at: [Link]

  • de Oliveira, A. S., et al. (2023). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry, 19, 1856-1871. Available at: [Link]

  • Habibi, A., et al. (2019). Synthesis of thiazolidine derivatives via multicomponent reaction in the presence of Fe3O4@ SiO2-SO3H nanoparticles as a heterogeneous catalyst. Arkivoc, 2019(6), 26-36. Available at: [Link]

  • (2023). Solvent-Free Efficient Synthesis of New 4-Thiazolidinones with a Fructose Scaffold through a Microwave-Assisted Cascade Multicomponent Reaction. ResearchGate. Available at: [Link]

  • Van der Heiden, S., et al. (2021). Multicomponent Synthesis of 3‑Thiazolines Using a Modified Asinger-Type Reaction. The Journal of Organic Chemistry, 86(12), 8279-8290. Available at: [Link]

  • Sharma, A., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1632. Available at: [Link]

  • Papastavrou, A. T., et al. (2022). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry, 87(8), 5336-5348. Available at: [Link]

  • Kumar, R., & Singh, P. (2023). Synthesis and Biological Applications of Thiazolidinone. IntechOpen. Available at: [Link]

  • Abdelhamid, A. A. (2019). One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. Novel Research in Science, 2(3). Available at: [Link]

  • de Oliveira, A. S., et al. (2023). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journals. Available at: [Link]

  • Mashrai, A., et al. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Medicinal Chemistry, 6(5). Available at: [Link]

  • Sharma, P., & Sharma, A. (2015). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Journal of Chemical and Pharmaceutical Research, 7(3), 1163-1169. Available at: [Link]

  • Riaz, T., et al. (2023). Strategies for the multicomponent reaction facilitating the expedited synthesis of functionalized thiazolidinone scaffolds. Synthetic Communications, 56(3). Available at: [Link]

  • Kumar, R., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Future Medicinal Chemistry, 13(1), 77-100. Available at: [Link]

  • Verma, R., et al. (2022). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances, 12(45), 29199-29226. Available at: [Link]

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Optimization

Technical Support Center: Enhancing the Efficiency of 1,3-Dipolar Cycloaddition Reactions

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in optimizing 1,3-dipolar cycloaddition reactions. This guide is structured to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in optimizing 1,3-dipolar cycloaddition reactions. This guide is structured to provide in-depth, field-proven insights into troubleshooting common experimental hurdles and to answer frequently asked questions, ensuring your success in synthesizing a diverse range of heterocyclic compounds.

Introduction to 1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition is a powerful and versatile reaction in organic chemistry for the construction of five-membered heterocyclic rings.[1][2] This reaction involves the combination of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne, in a concerted pericyclic process.[3] The resulting heterocycles are crucial scaffolds in medicinal chemistry and materials science.[1][2] However, achieving high efficiency, regioselectivity, and stereoselectivity can be challenging. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section directly addresses specific issues you might encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My 1,3-dipolar cycloaddition is resulting in a low yield or failing to produce any of the desired product. What are the likely causes and how can I troubleshoot this?

Answer: A low or nonexistent yield in a 1,3-dipolar cycloaddition can be attributed to several factors, from the stability of your reactants to suboptimal reaction conditions. Here’s a systematic approach to diagnosing and resolving the issue:

1. Reactant Integrity and Stability:
  • 1,3-Dipole Instability: Many 1,3-dipoles, such as azomethine ylides and nitrile oxides, are highly reactive and can be unstable.[4] It is often advantageous to generate them in situ. If you are using an isolated 1,3-dipole, confirm its purity and ensure it has been stored under appropriate conditions to prevent decomposition. For in situ generation, verify the purity of the precursor.

  • Dipolarophile Purity: Ensure your dipolarophile is pure and devoid of any inhibitors or contaminants that could interfere with the reaction.

  • Side Reactions: A common side reaction is the dimerization of the 1,3-dipole, particularly at higher concentrations.[4][5] This can be minimized by the slow addition of the 1,3-dipole precursor to the reaction mixture containing the dipolarophile. In the case of copper-catalyzed azide-alkyne cycloadditions (CuAAC), oxidative homodimerization of terminal alkynes can also reduce yield.[6][7]

2. Reaction Conditions:
  • Temperature: The rate of cycloaddition is temperature-dependent.[4] If the reaction is sluggish at room temperature, gentle heating may be necessary.[4] However, excessive heat can lead to the decomposition of reactants or the desired product.[4] A systematic screening of temperatures is recommended to find the optimal balance. For thermally sensitive substrates, conducting the reaction at a lower temperature for an extended period might be beneficial.[4]

  • Concentration: Low concentrations of reactants can lead to slow reaction rates.[4] Consider increasing the concentration of the limiting reagent.

  • Solvent Effects: While solvent polarity generally has a minor effect on the rate of concerted 1,3-dipolar cycloadditions, it can influence the stability of the reactants and the transition state.[3][8] In some cases, solvent choice can impact reaction rates and even regioselectivity.[9][10] For instance, polar solvents may stabilize polar reactants more than the transition state, potentially slowing the reaction.[8] It is advisable to screen a range of solvents with varying polarities.

3. Catalysis (If Applicable):
  • Catalyst Activity: If you are employing a catalyst, such as in CuAAC, ensure its activity. For CuAAC, the active species is Cu(I), which can be oxidized to the inactive Cu(II) state.[6] The use of a reducing agent, like sodium ascorbate, is crucial to maintain the copper in its active form.[4][7]

  • Catalyst Loading: The optimal catalyst loading should be determined experimentally. Insufficient catalyst will result in a slow reaction, while excessive amounts can lead to side reactions.

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting cluster_reactants Reactant Integrity cluster_conditions Reaction Parameters cluster_catalyst Catalysis Start Low or No Yield CheckReactants 1. Verify Reactant Purity & Stability Start->CheckReactants Dipole Check 1,3-Dipole Stability (consider in situ generation) CheckReactants->Dipole CheckConditions 2. Optimize Reaction Conditions Temperature Screen Temperatures CheckConditions->Temperature CheckCatalyst 3. Evaluate Catalyst Performance (if applicable) Activity Confirm Catalyst Activity CheckCatalyst->Activity Result Improved Yield Dipolarophile Check Dipolarophile Purity Dipole->Dipolarophile SideReactions Investigate Side Reactions (e.g., dimerization) Dipolarophile->SideReactions SideReactions->CheckConditions Concentration Adjust Concentrations Temperature->Concentration Solvent Screen Solvents Concentration->Solvent Solvent->CheckCatalyst Loading Optimize Catalyst Loading Activity->Loading Loading->Result

Caption: A workflow for troubleshooting low yield in 1,3-dipolar cycloadditions.

Issue 2: Poor Regio- or Stereoselectivity

Question: My reaction is producing a mixture of regioisomers or stereoisomers. How can I improve the selectivity?

Answer: The selectivity of a 1,3-dipolar cycloaddition is governed by a delicate interplay of electronic and steric factors. Modifying the reaction conditions can often steer the reaction towards the desired isomer.

Improving Regioselectivity:
  • Frontier Molecular Orbital (FMO) Theory: Regioselectivity is often dictated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[11][12]

    • Normal Electron Demand: For reactions between an electron-rich dipole and an electron-poor dipolarophile, the dominant interaction is HOMO(dipole)-LUMO(dipolarophile).

    • Inverse Electron Demand: For reactions involving an electron-poor dipole and an electron-rich dipolarophile, the HOMO(dipolarophile)-LUMO(dipole) interaction is the determining factor.

  • Modifying Substituents: Attaching electron-withdrawing groups to the dipolarophile or electron-donating groups to the 1,3-dipole (or vice versa) can amplify the energy difference between the possible FMO interactions, leading to enhanced regioselectivity.

  • Catalysis: Lewis acids can influence regioselectivity by coordinating to the dipolarophile, thereby lowering its LUMO energy and accentuating the electronic bias. The well-known Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example where the catalyst directs the formation of the 1,4-disubstituted triazole isomer, whereas the thermal reaction often yields a mixture of 1,4- and 1,5-isomers.[13][14][15]

  • Solvent and Additives: In some cases, the solvent or specific additives can influence regioselectivity. For instance, the addition of water or 4-nitrobenzoic acid has been shown to reverse the regioselectivity in certain azomethine ylide cycloadditions.[16]

Improving Stereoselectivity:
  • Concerted Mechanism: 1,3-dipolar cycloadditions are typically concerted, pericyclic reactions, meaning they are stereospecific with respect to the dipolarophile (e.g., a cis-alkene will yield a syn-product).[3] If you are observing a loss of stereochemistry, it may indicate a stepwise mechanism, which can sometimes be favored with radical-stabilizing groups.

  • Chiral Catalysts and Auxiliaries: The use of chiral catalysts is a powerful strategy for achieving high enantioselectivity.[17][18] Chiral auxiliaries attached to either the dipole or dipolarophile can also effectively control the stereochemical outcome.

  • Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the transition state with the lower activation energy.

Factors Influencing Selectivity:

SelectivityFactors cluster_regio Regioselectivity cluster_stereo Stereoselectivity Selectivity Regio- & Stereoselectivity FMO FMO Control (HOMO-LUMO interactions) Selectivity->FMO Substituents Electronic Effects of Substituents Selectivity->Substituents Catalysis_Regio Catalysis (e.g., CuAAC) Selectivity->Catalysis_Regio Solvent_Regio Solvent/Additives Selectivity->Solvent_Regio Mechanism Concerted vs. Stepwise Mechanism Selectivity->Mechanism Chirality Chiral Catalysts/Auxiliaries Selectivity->Chirality Temperature_Stereo Reaction Temperature Selectivity->Temperature_Stereo

Caption: Key factors influencing the regio- and stereoselectivity of 1,3-dipolar cycloadditions.

Frequently Asked Questions (FAQs)

Q1: What are some common 1,3-dipoles and dipolarophiles?

A1:

  • 1,3-Dipoles: These are typically classified as either allyl-type or propargyl/allenyl-type.[11] Common examples include:

    • Azides (R-N₃)

    • Nitrile oxides (R-CNO)

    • Nitrones (R₂C=N⁺(R)-O⁻)

    • Azomethine ylides (R₂C=N⁺(R)-C⁻R₂)

    • Carbonyl ylides (R₂C=O⁺-C⁻R₂)[3]

    • Diazocarbonyl compounds (e.g., diazomethane)[19]

  • Dipolarophiles: These are molecules containing a π-system, most commonly:

    • Alkenes

    • Alkynes

    • Aldehydes and ketones

    • Imines

Q2: When should I consider using a metal-free cycloaddition like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

A2: SPAAC is an excellent choice for biological applications, such as bioconjugation in living cells, where the cytotoxicity of a copper catalyst is a concern.[20][21][] The reaction is driven by the ring strain of a cyclooctyne, which significantly lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[20][23] While highly effective, the synthesis of strained cyclooctynes can be more complex than that of simple terminal alkynes used in CuAAC.[]

Q3: Can microwave irradiation improve my reaction efficiency?

A3: Yes, microwave irradiation can be a valuable tool for accelerating 1,3-dipolar cycloadditions.[24][25][26] Due to the dipolar nature of the reactants, they are particularly susceptible to microwave heating.[24] This can lead to significantly reduced reaction times, increased yields, and sometimes fewer byproducts compared to conventional heating.[25][26]

Q4: How can computational chemistry aid in optimizing these reactions?

A4: Density Functional Theory (DFT) calculations have become an invaluable tool for understanding and predicting the outcomes of 1,3-dipolar cycloadditions.[11] DFT can be used to:

  • Model transition states to predict regioselectivity and stereoselectivity.[11]

  • Calculate activation energies to estimate reaction rates under different conditions.[27]

  • Elucidate reaction mechanisms (concerted vs. stepwise).[11]

  • Understand the role of catalysts and solvent effects.[8][11]

Q5: Are there any emerging techniques to enhance 1,3-dipolar cycloadditions?

A5: The field is continuously evolving. Some exciting new approaches include:

  • Photocatalysis: Visible-light photocatalysis can be used to generate reactive intermediates like ylides from stable precursors under mild conditions, often with high efficiency and stereoselectivity.[28][29]

  • Organocatalysis: The use of small organic molecules as catalysts is a growing area, offering metal-free alternatives for asymmetric cycloadditions.[5][17]

  • Reactions in Confined Spaces: Using molecular cages or hosts can accelerate reactions and even switch regioselectivity by pre-organizing the reactants.[30][31]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for a typical CuAAC reaction.

  • Reactant Preparation: Dissolve the azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.5 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq) in water.

  • Reaction Initiation: To the solution of the azide and alkyne, add the sodium ascorbate solution.[4] Then, add the CuSO₄·5H₂O solution to initiate the reaction.[4] A color change may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent. The combined organic layers are then dried, concentrated, and the crude product is purified by column chromatography.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a typical procedure for a metal-free SPAAC reaction.

  • Reactant Preparation: Dissolve the azide-containing molecule (1.0 eq) in a biocompatible solvent (e.g., PBS, or a mixture of an organic solvent and water) if applicable.

  • Addition of Strained Alkyne: Add the strained cyclooctyne derivative (e.g., DBCO, BCN) (1.0-1.5 eq) to the solution of the azide.

  • Reaction Incubation: Allow the reaction to proceed at room temperature or 37°C. The reaction time can vary from minutes to several hours depending on the specific cyclooctyne and azide used.

  • Reaction Monitoring: Monitor the reaction by an appropriate analytical technique (e.g., LC-MS, HPLC).

  • Purification: For many bioconjugation applications, purification may involve size-exclusion chromatography, dialysis, or other protein purification techniques to remove the excess cyclooctyne. For small molecule synthesis, standard chromatographic methods are typically employed.

Data Summary Table

Reaction TypeKey FeaturesTypical CatalystCommon SolventsTemperature
Thermal Huisgen Cycloaddition Often requires elevated temperatures; may produce mixtures of regioisomers.[14][15]NoneToluene, Dioxane, DMSO80-120 °C
CuAAC High regioselectivity for 1,4-isomer; mild conditions; rapid rates.[15]Cu(I) salts (e.g., CuSO₄/NaAsc)t-BuOH/H₂O, DMF, DMSORoom Temp.
SPAAC Metal-free; bioorthogonal; reaction rate depends on cyclooctyne strain.[20][]NoneAqueous buffers, MeCN, DMSORoom Temp. - 37 °C
Nitrone-Olefin Cycloaddition Forms isoxazolidine rings; stereospecific.[1]None or Lewis AcidsToluene, CH₂Cl₂, THFRoom Temp. - Reflux
Nitrile Oxide-Alkyne Cycloaddition Forms isoxazole rings; prone to dipole dimerization.[5]None or CatalystsVarious organic solventsRoom Temp.

References

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Metal-free 1,3-dipolar cycloaddition polymerization via prearrangement of azide and alkyne in the solid state. Nature. [Link]

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI. [Link]

  • A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. Canadian Journal of Chemistry. [Link]

  • Multi-parameter correlations of solvent effects on kinetics of 1 ,3-dipolar cycloaddition reaction of C, N. Indian Journal of Chemistry. [Link]

  • Understanding the kinetic solvent effects on the 1,3-dipolar cycloaddition of benzonitrile N-oxide: a DFT study. Journal of Physical Organic Chemistry. [Link]

  • Metal free Sequential [3+2]-Dipolar Cycloadditions using Cyclooctynes and 1,3-Dipoles of Different Reactivity. PMC. [Link]

  • The Kinetic Solvent Effect on 1,3‐Dipolar Cycloaddition of 2,2,5,5‐Tetramethyl‐3‐imidazoline‐3‐oxide‐1‐oxyl. ResearchGate. [Link]

  • Photocatalytic (3 + 2) dipolar cycloadditions of aziridines driven by visible-light. PMC. [Link]

  • Organocatalysis in 1,3-Dipolar Cycloaddition Reactions (A Review). ResearchGate. [Link]

  • Computational Study of the 1,3-Dipolar Cycloaddition between Criegee Intermediates and Linalool: Atmospheric Implications. The Journal of Physical Chemistry A. [Link]

  • Kinetic Substituent and Solvent Effects in 1,3-Dipolar Cycloaddition of Diphenyldiazomethanes with Fullerenes C60 and C70: A Comparison with the Addition to TCNE, DDQ, and Chloranil. The Journal of Organic Chemistry. [Link]

  • Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. PMC. [Link]

  • Computational Studies of 1,3-Dipolar [3 + 2]-Cycloaddition Reactions of Fullerene-C60 with Nitrones. Longdom Publishing. [Link]

  • A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC. [Link]

  • Microwave-Assisted 1,3-dipolar Cycloadditions to Nitrogen Containing Heterocycles. Current Organic Chemistry. [Link]

  • Metal-Free Sequential [3 + 2]-Dipolar Cycloadditions using Cyclooctynes and 1,3-Dipoles of Different Reactivity. Journal of the American Chemical Society. [Link]

  • Recent Advances in Catalytic Asymmetric 1,3-Dipolar Cycloaddition Reactions with Kinetic Resolution. SIOC Journals. [Link]

  • Pseudo-multicomponent 1,3-dipolar cycloaddition involving metal-free generation of unactivated azomethine ylides. Organic & Biomolecular Chemistry. [Link]

  • Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides. SciSpace. [Link]

  • Microwave-Assisted 1,3-dipolar Cycloadditions: Recent Advances In Synthesis of Isoxazolidines. Bentham Science Publishers. [Link]

  • Microwave-Assisted [3 + 2] Cycloadditions of Azomethine Ylides. Organic Letters. [Link]

  • Microwave-Assisted 1,3-Dipolar Cyclo-addition: Recent Advances In Synthesis of Isoxazolidines. Bentham Science Publisher. [Link]

  • Visible-Light-Mediated Anti-Regioselective Nitrone 1,3-Dipolar Cycloaddition Reaction and Synthesis of Bisindolylmethanes. Organic Letters. [Link]

  • Transition States of Strain-Promoted Metal-Free Click Chemistry: 1,3-Dipolar Cycloadditions of Phenyl Azide and Cyclooctynes. Organic Letters. [Link]

  • Microwave-Assisted 1,3-Dipolar Cycloaddition of Azomethine Ylides toFullerene: Thermodynamic Control of Bis-Addition with Ionic Liquids Additives. DSpace Cris Angular. [https://dspace-cris.un Trieste.it/handle/11368/3026246]([Link] Trieste.it/handle/11368/3026246)

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. [Link]

  • Additive-assisted regioselective 1,3-dipolar cycloaddition of azomethine ylides with benzylideneacetone. Beilstein Journals. [Link]

  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. [Link]

  • Regioselectivity in the 1,3-dipolar cycloaddition of adamantylidenefulvene and its modification by inclusion in cyclodextrins. Elsevier. [Link]

  • Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[11]pyrrole cage. Chemical Science. [Link]

  • Green 1,3 Dipolar Cycloadditions. Frontiers. [Link]

  • Strain-Promoted Alkyne Azide Cycloaddition for the Functionalization of Poly(amide)-Based Dendrons and Dendrimers. Journal of the American Chemical Society. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

  • Side reactions of macromonomers under CuAAC condition. ResearchGate. [Link]

  • Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[11]pyrrole cage. PMC. [Link]

  • Light-initiated 1,3-dipolar cycloaddition between dehydroalanines and tetrazoles: application to late-stage peptide and protein modifications. Chemical Science. [Link]

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Troubleshooting

challenges in the scale-up synthesis of isoxazole compounds

Isoxazole Synthesis Scale-Up: A Technical Support Guide From the Desk of the Senior Application Scientist Welcome to the Technical Support Center dedicated to navigating the complexities of isoxazole synthesis at scale....

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Author: BenchChem Technical Support Team. Date: April 2026

Isoxazole Synthesis Scale-Up: A Technical Support Guide

From the Desk of the Senior Application Scientist

Welcome to the Technical Support Center dedicated to navigating the complexities of isoxazole synthesis at scale. As a privileged scaffold in medicinal chemistry and materials science, the isoxazole ring is a frequent target for synthesis.[1][2] However, transitioning from bench-scale discovery to pilot-plant production often uncovers significant challenges that can impede progress and inflate costs.

This guide is structured to address the most common and critical issues encountered during the scale-up of isoxazole synthesis. We move beyond simple procedural lists to delve into the mechanistic underpinnings of these challenges, providing you with the causal understanding needed to troubleshoot effectively and develop robust, scalable processes.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific, recurring problems in a direct question-and-answer format.

Problem 1: Poor Regioselectivity in Cycloaddition & Condensation Reactions

Question: My reaction is producing a mixture of isoxazole regioisomers (e.g., 3,5- vs. 3,4-disubstituted), and the ratio is unfavorable. How can I improve the regioselectivity on a larger scale?

Answer: The formation of regioisomeric mixtures is one of the most frequent and costly challenges in isoxazole synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds (Claisen-type synthesis) or terminal alkynes (1,3-dipolar cycloadditions).[3][4] Regioselectivity is a delicate interplay of steric hindrance, electronic effects, and reaction conditions. On a larger scale, where thermal and concentration gradients can differ from the lab bench, this problem can be exacerbated.

Causality:

  • In 1,3-dipolar cycloadditions , the regioselectivity is governed by the frontier molecular orbitals (HOMO-LUMO) of the nitrile oxide and the alkyne. Steric bulk on either component can override electronic preferences.[5]

  • In Claisen-type condensations , the initial nucleophilic attack of hydroxylamine can occur at either of the two carbonyl carbons of an unsymmetrical 1,3-dicarbonyl. The relative electrophilicity of these carbons, influenced by pH and substituents, dictates the initial point of attack and thus the final regioisomer.[1]

Troubleshooting & Optimization Strategies:

  • Modify Reaction Conditions: Solvent polarity and pH can significantly influence the transition state energies, favoring one isomeric pathway over another. For instance, switching from a protic solvent like ethanol to an aprotic one like acetonitrile can invert the regioisomeric ratio.[3]

  • Employ Catalysis: The addition of a Lewis acid (e.g., BF₃·OEt₂) can chelate to the 1,3-dicarbonyl system, selectively enhancing the electrophilicity of one carbonyl group and directing the hydroxylamine attack.[3]

  • Substrate Modification: For Claisen-type syntheses, converting the 1,3-dicarbonyl to a β-enamino diketone derivative provides excellent regiochemical control by deactivating one of the carbonyl groups.[1][6] For cycloadditions, altering the electronic properties of substituents on the alkyne or nitrile oxide precursor can steer selectivity.

Below is a decision tree to guide your optimization process.

start Mixture of Regioisomers Observed method Which Synthesis Method? start->method claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) method->claisen Condensation cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cyclo Cycloaddition claisen_sol Modify Conditions: - Adjust pH (acidic often favors one isomer) - Change solvent (e.g., EtOH vs. MeCN) - Use β-enamino diketone derivatives claisen->claisen_sol cyclo_sol Modify Conditions/Reagents: - Change solvent polarity - Add a Lewis acid catalyst - Modify electronics of alkyne or nitrile oxide - Use Cu(I) catalysis for terminal alkynes cyclo->cyclo_sol end Improved Regioselectivity claisen_sol->end cyclo_sol->end

Caption: A decision-making flowchart for addressing regioselectivity issues.

Problem 2: Low Yields and Furoxan Byproduct Formation

Question: My reaction yield is significantly lower than expected upon scale-up, and I've identified a major impurity as a furoxan. What is the cause and how can I prevent it?

Answer: This is a classic problem in syntheses that utilize the 1,3-dipolar cycloaddition pathway. The issue stems from the inherent instability of the key intermediate: the nitrile oxide.

Causality: Nitrile oxides are highly reactive dipoles that are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides).[5] This dimerization is a second-order reaction, meaning its rate increases exponentially with the concentration of the nitrile oxide. During scale-up, localized "hot spots" or inefficient mixing can lead to high transient concentrations of the nitrile oxide, dramatically favoring the parasitic dimerization pathway over the desired cycloaddition with your alkyne.

Troubleshooting & Optimization Strategies:

  • Ensure In Situ Generation: Never attempt to pre-form and isolate the nitrile oxide for a large-scale reaction. It should always be generated in situ in the presence of the alkyne (the "dipolarophile").[7]

  • Slow Addition Protocol: The precursor to the nitrile oxide (e.g., an aldoxime or hydroximoyl chloride) should be added slowly and sub-surface to the reaction mixture containing the alkyne.[5] This keeps the instantaneous concentration of the nitrile oxide low, kinetically favoring the reaction with the alkyne, which is present in a much higher concentration.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures accelerate both the desired reaction and the dimerization, but often favor dimerization disproportionately.[5]

  • Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the alkyne to ensure there is always a readily available trapping agent for the generated nitrile oxide.

start Low Yield / High Furoxan Byproduct check1 Is Nitrile Oxide Generated In Situ? start->check1 fix1 Implement In Situ Generation Protocol check1->fix1 No check2 Is Precursor Added Slowly? check1->check2 Yes fix1->check2 fix2 Use Syringe Pump / Dosing Pump for Slow Addition check2->fix2 No check3 Is Temperature Optimized? check2->check3 Yes fix2->check3 fix3 Screen Lower Temperatures (e.g., 0°C to RT) check3->fix3 No check4 Is Alkyne Stoichiometry Correct? check3->check4 Yes fix3->check4 fix4 Use Slight Excess of Alkyne (1.1-1.3 eq) check4->fix4 No end Improved Yield, Minimized Byproduct check4->end Yes fix4->end

Caption: Workflow for troubleshooting low yields in isoxazole synthesis.

Problem 3: Product Decomposition During Workup or Purification

Question: My isoxazole derivative appears to be decomposing during aqueous workup or column chromatography. Why might this be happening?

Answer: While generally stable, the isoxazole ring contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions, leading to ring-opening and product loss.[3]

Causality: The N-O bond is the weakest link in the heterocyclic ring. It is susceptible to cleavage under:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening when exposed to strong bases like sodium hydroxide, especially with heating.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is a well-known method for cleaving the N-O bond to unmask a 1,3-dicarbonyl functionality. Exposure to other reducing agents should be evaluated carefully.

  • Certain Transition Metals: Trace amounts of transition metals can catalyze N-O bond cleavage.[3]

  • Photochemical Conditions: For some substituted isoxazoles, UV irradiation can induce ring rearrangement or cleavage.[3]

Troubleshooting & Optimization Strategies:

  • Use Milder Bases: During workup, use milder bases like sodium bicarbonate or potassium carbonate instead of hydroxides if possible.

  • Avoid Reductive Environments: Be mindful of all reagents and conditions. If a reduction is necessary elsewhere in the molecule, the isoxazole may need to be introduced at a later stage.

  • Protect from Light: If you suspect photosensitivity, conduct workup and purification in amber glassware or with the exclusion of light.

  • Purification Considerations: When performing column chromatography, adding a small amount of a weak base like triethylamine to the eluent can sometimes prevent degradation on acidic silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety considerations for scaling up isoxazole synthesis? A1: The primary hazards involve the reagents. Hydroxylamine and its salts can be toxic and corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[3] Nitrile oxides are highly reactive intermediates; their in situ generation is a key control measure.[3] Furthermore, scale-up of any reaction, particularly those involving cyclization, requires careful thermal analysis (e.g., using a reaction calorimeter) to understand and control any potential exotherms to prevent thermal runaway.

Q2: When is microwave-assisted synthesis a viable option for scale-up? A2: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by creating localized superheating that can drive difficult cyclization/dehydration steps.[8] While lab-scale microwave reactors are common, scaling this technology requires specialized continuous-flow microwave reactors. This is an excellent option for high-value products where reaction time is a critical cost driver, but it involves significant capital investment.[9]

Q3: How does the choice of solvent impact scale-up? A3: The solvent impacts solubility, reaction rate, regioselectivity, and process safety (boiling point, flash point).[3] On a large scale, factors like cost, environmental impact (E-factor), and ease of removal/recycling become paramount. Greener solvents like deep eutectic solvents (DES) are being explored and have shown promise for isoxazole synthesis, sometimes allowing for easy product precipitation and solvent reuse.[10][11]

Data & Protocols

Data Presentation

Table 1: Example Effect of Solvent and Lewis Acid on Regioisomer Ratio in a Claisen-type Synthesis Based on data trends for β-enamino diketone cyclocondensation.[3]

EntrySolventAdditive (eq.)Ratio (4,5-isomer : 3,4-isomer)Isolated Yield (%)
1EtOHNone30:7085
2MeCNNone75:2583
3MeCNBF₃·OEt₂ (1.1)>95:591

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a 1,3-Dipolar Cycloaddition Typical representative parameters.[8]

ParameterConventional Heating (Reflux in Toluene)Microwave-Assisted (Sealed Vessel)
Temperature 110 °C120 °C
Time 12 - 24 hours10 - 20 minutes
Typical Yield 65%90%
Key Advantage Simple equipment, established methodDrastic time reduction, higher yield
Scale-up Concern Long reaction time, thermal efficiencyRequires specialized flow reactors
Experimental Protocols

Protocol 1: General Procedure for Scale-Up of 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with a terminal alkyne, optimized for minimizing furoxan formation.

  • Vessel Setup: In a suitable, inerted reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge the terminal alkyne (1.0 eq.) and a suitable solvent (e.g., Toluene or Ethyl Acetate, ~5-10 mL/g of alkyne).

  • Aldoxime Solution: In a separate vessel, dissolve the aldoxime (1.05 eq.) in a minimal amount of the same solvent.

  • Oxidant/Base Addition: Charge an oxidizing agent (e.g., N-Chlorosuccinimide, NCS, 1.1 eq.) and a base (e.g., Triethylamine, 1.2 eq.) to the main reactor containing the alkyne. Stir the resulting slurry.

  • Slow Addition: Using a dosing pump, add the aldoxime solution from step 2 to the main reactor over a period of 2-4 hours, maintaining the internal temperature between 20-25 °C. Careful temperature control is critical.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC). The reaction is typically complete within 1-2 hours after the addition is finished.

  • Workup: Upon completion, cool the reaction mixture. Filter off any solid salts and wash the filter cake with the reaction solvent. Wash the combined organic phases with water and brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or column chromatography.

Protocol 2: General Procedure for Scale-Up of Claisen-type Isoxazole Synthesis

This protocol describes the condensation of a 1,3-dicarbonyl compound with hydroxylamine.

  • Vessel Setup: In an appropriately sized reactor, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., Ethanol).

  • Hydroxylamine Addition: Add hydroxylamine hydrochloride (1.1 eq.) to the solution, followed by a base (e.g., Sodium Acetate or Pyridine, 1.2 eq.).

  • Thermal Ramp: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).[8] High temperatures can lead to decomposition ("tarring").

  • Reaction Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material and the formation of the isoxazole product. The intermediate monoxime may be observed.[8]

  • Dehydration Push (If Stalled): If the reaction stalls at the intermediate stage, a catalytic amount of a strong acid (e.g., p-TsOH or HCl, 1-5 mol%) can be added to facilitate the final dehydration and ring-closure step.[8]

  • Workup: After completion, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Isolation: Partition the residue between water and a suitable organic solvent (e.g., Ethyl Acetate). Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the crude product for further purification.

References

  • Katritzky, A. R., & Jacquier, R. (1960s). Early work on isoxazole synthesis. As cited in general organic chemistry principles.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]

  • Pawar, S. T., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry. [Link]

  • Synthetic reactions using isoxazole compounds. (Date N/A). J-STAGE. [Link]

  • Synthesis of isoxazoles. (2019). YouTube. [Link]

  • An Efficient Scale-Up Synthesis of BMS-520, a Potent and Selective Isoxazole-Containing S1P1 Receptor Agonist. (2018). ResearchGate. [Link]

  • Lacerda, R. G., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]

  • Lacerda, R. G., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (2015). ACS Publications. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). National Institutes of Health (NIH). [Link]

  • Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In‐situ‐formed α‐Iodo Enones/Enals. (2025). ResearchGate. [Link]

  • One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. (2024). Indian Academy of Sciences. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). National Institutes of Health (NIH). [Link]

  • Isoxazole synthesis. (Date N/A). Organic Chemistry Portal. [Link]

  • Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles. (2025). ACS Publications. [Link]

  • (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2025). ResearchGate. [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (2015). CORE. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Challenges associated with isoxazole directed C−H activation. (2023). ResearchGate. [Link]

  • Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. (2021). RSC Publishing. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health (NIH). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Isoxazole-Based Anticancer Agents: A Guide for Researchers

Introduction: The Versatility of the Isoxazole Scaffold in Oncology The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Isoxazole Scaffold in Oncology

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of novel anticancer agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have enabled the design of potent and selective inhibitors for a diverse range of cancer-relevant targets. This guide provides a comparative analysis of five notable isoxazole-based anticancer agents: NVP-AUY922, Leflunomide, Cediranib, Regorafenib, and Mubritinib. Each of these compounds showcases a distinct mechanism of action, highlighting the remarkable versatility of the isoxazole core in targeting the complex and multifaceted nature of cancer.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide not only a comparative overview of these agents but also the underlying scientific rationale for their mechanisms and the experimental methodologies required for their evaluation.

Comparative Analysis of Isoxazole-Based Anticancer Agents

This section provides a head-to-head comparison of the selected isoxazole-based compounds, focusing on their mechanisms of action, target profiles, and reported anticancer activities.

NVP-AUY922: The HSP90 Inhibitor

NVP-AUY922 is a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (HSP90).[2][3] HSP90 is a molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are critical for cancer cell growth, survival, and proliferation.[2] By binding to the ATP pocket in the N-terminus of HSP90, NVP-AUY922 induces the degradation of these client proteins, leading to a multi-pronged attack on cancer cells.

Mechanism of Action: NVP-AUY922 inhibits the ATPase activity of HSP90, leading to the proteasomal degradation of oncogenic client proteins, including:

  • Receptor Tyrosine Kinases: HER2, EGFR, MET

  • Signaling Intermediates: RAF, AKT, CDK4

  • Transcription Factors: HIF-1α

This disruption of multiple signaling pathways results in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis and metastasis.[2][4] NVP-AUY922 has demonstrated broad-spectrum antitumor activity in preclinical models and has been evaluated in clinical trials for various malignancies.[5]

Leflunomide: A Dual-Action Agent Targeting Pyrimidine Synthesis and Tyrosine Kinases

Leflunomide is an isoxazole-based immunomodulatory drug, approved for the treatment of rheumatoid arthritis, that has shown significant anticancer potential.[6] Its active metabolite, teriflunomide, exhibits a dual mechanism of action.

Mechanism of Action:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): Teriflunomide is a potent inhibitor of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.[1][7] Rapidly proliferating cancer cells have a high demand for pyrimidines for DNA and RNA synthesis, making them particularly vulnerable to DHODH inhibition. This leads to cell cycle arrest, primarily at the G1/S phase.[1][8]

  • Inhibition of Tyrosine Kinases: At higher concentrations, teriflunomide also inhibits several tyrosine kinases, including the platelet-derived growth factor receptor (PDGFR), which can contribute to its antiproliferative effects.[9]

Cediranib and Regorafenib: Multi-Kinase Inhibitors Targeting Angiogenesis

Cediranib and Regorafenib are orally bioavailable multi-kinase inhibitors that share the isoxazole scaffold and primarily target pathways involved in tumor angiogenesis and proliferation.

Cediranib (AZD2171): Cediranib is a potent inhibitor of vascular endothelial growth factor (VEGF) receptors (VEGFR-1, -2, and -3), key drivers of angiogenesis.[10][11] By blocking VEGFR signaling, Cediranib inhibits the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth.[12] It also shows activity against c-Kit and PDGFR.[11]

Regorafenib (Stivarga®): Regorafenib is a broader-spectrum multi-kinase inhibitor that targets a range of kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[13][14] This wide target profile allows Regorafenib to exert its anticancer effects through multiple mechanisms, including the inhibition of tumor growth, angiogenesis, and metastasis.[15][16] It is an approved treatment for metastatic colorectal cancer and gastrointestinal stromal tumors.[13]

Mubritinib: A Repurposed Agent Targeting Mitochondrial Complex I

Mubritinib was initially developed as a HER2 inhibitor. However, recent studies have revealed that its primary anticancer activity stems from a potent and selective inhibition of the mitochondrial electron transport chain (ETC) Complex I.[17][18]

Mechanism of Action: Mubritinib disrupts mitochondrial respiration by inhibiting NADH:ubiquinone oxidoreductase (Complex I), leading to:

  • Decreased ATP production.

  • Increased production of reactive oxygen species (ROS).

  • Induction of apoptosis.[19][20]

This mechanism highlights the metabolic vulnerability of certain cancer cells that are highly dependent on oxidative phosphorylation for their energy needs.[18]

Signaling Pathway and Mechanism of Action Diagrams

NVP_AUY922_Pathway cluster_HSP90 HSP90 Chaperone Cycle cluster_Drug_Action Drug Intervention cluster_Downstream_Effects Downstream Consequences HSP90 HSP90 ADP ADP + Pi HSP90->ADP Client_Protein_folded Folded/Active Client Protein HSP90->Client_Protein_folded Conformational Maturation Client_Degradation Client Protein Degradation (e.g., HER2, AKT, RAF) HSP90->Client_Degradation ATP ATP ATP->HSP90 Client_Protein_unfolded Unfolded Client Protein Client_Protein_unfolded->HSP90 NVPAUY922 NVP-AUY922 NVPAUY922->HSP90 Inhibits ATPase Activity Apoptosis Apoptosis Client_Degradation->Apoptosis CellCycleArrest Cell Cycle Arrest Client_Degradation->CellCycleArrest Anti_Angiogenesis Anti-Angiogenesis Client_Degradation->Anti_Angiogenesis Leflunomide_Pathway cluster_Pyrimidine_Synthesis De Novo Pyrimidine Synthesis cluster_Tyrosine_Kinase Tyrosine Kinase Signaling cluster_Drug_Action Leflunomide (Teriflunomide) Action cluster_Outcome Cellular Outcome Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate CellCycleArrest G1/S Cell Cycle Arrest DHODH->CellCycleArrest UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA PDGFR PDGFR Proliferation Cell Proliferation PDGFR->Proliferation ReducedProliferation Reduced Proliferation PDGFR->ReducedProliferation Leflunomide Leflunomide Leflunomide->DHODH Inhibits Leflunomide->PDGFR Inhibits

Caption: Leflunomide's active metabolite inhibits both pyrimidine synthesis (DHODH) and tyrosine kinase signaling (e.g., PDGFR).

Kinase_Inhibitors_Pathway cluster_Signaling Angiogenic and Oncogenic Signaling cluster_Drug_Action Drug Intervention cluster_Outcome Tumor Outcome VEGF VEGF VEGFR VEGFR VEGF->VEGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) VEGFR->Downstream Other_Kinases Other RTKs (PDGFR, c-Kit, etc.) Other_Kinases->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Proliferation Proliferation Downstream->Proliferation Reduced_Angiogenesis Reduced Angiogenesis Angiogenesis->Reduced_Angiogenesis Reduced_Proliferation Reduced Proliferation Proliferation->Reduced_Proliferation Cediranib Cediranib Cediranib->VEGFR Inhibits Regorafenib Regorafenib Regorafenib->VEGFR Inhibits Regorafenib->Other_Kinases Inhibits

Caption: Cediranib and Regorafenib inhibit VEGFR and other kinases, leading to reduced angiogenesis and tumor cell proliferation.

Mubritinib_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_Drug_Action Drug Intervention cluster_Downstream_Effects Cellular Consequences NADH NADH ComplexI Complex I NADH->ComplexI Ubiquinone Q ComplexI->Ubiquinone ATP_Synthase ATP Synthase (Complex V) ComplexI->ATP_Synthase H+ pumping Reduced_ATP Reduced ATP Production ComplexI->Reduced_ATP Increased_ROS Increased ROS ComplexI->Increased_ROS ComplexIII Complex III Ubiquinone->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ComplexIII->ATP_Synthase H+ pumping Oxygen O₂ ComplexIV->Oxygen H2O H₂O ComplexIV->H2O ComplexIV->ATP_Synthase H+ pumping ATP ATP ATP_Synthase->ATP Mubritinib Mubritinib Mubritinib->ComplexI Inhibits Apoptosis Apoptosis Reduced_ATP->Apoptosis Increased_ROS->Apoptosis

Caption: Mubritinib inhibits Complex I of the mitochondrial electron transport chain, leading to decreased ATP, increased ROS, and apoptosis.

Quantitative Comparison of In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for the selected isoxazole-based agents against various cancer cell lines. It is important to note that these values can vary depending on the specific assay conditions and cell lines used.

AgentTarget(s)Cancer Cell LineIC50 / GI50 (nM)Reference
NVP-AUY922 HSP90BT-474 (Breast)~3[3]
A2780 (Ovarian)~10[2]
U87MG (Glioblastoma)~7[2]
PC3 (Prostate)~37[2]
H1299 (NSCLC)2850[5]
Leflunomide DHODH, Tyr KinasesC6 (Glioma)See note[9]
Neuroblastoma cellsDose-dependent cytotoxicity[7]
Mast cellsInduces apoptosis[17]
Cediranib VEGFR, c-Kit, PDGFRHUVEC (Endothelial)0.4[11]
Calu-6 (Lung)Inhibits tumor growth in vivo[12]
Regorafenib Multi-kinaseHCT116 (Colorectal)Effective in 3D culture[16]
VariousSee note on multi-kinase IC50s[14]
Mubritinib Mitochondrial Complex IBC3 (PEL)13.45[19]
BCBL1 (PEL)17.1[19]
BC1 (PEL)7.5[19]

Note on Leflunomide: IC50 values are often reported for its active metabolite, teriflunomide, and can vary widely depending on the cell line and whether uridine is supplemented in the culture medium. Note on Regorafenib: IC50 values are reported for its various kinase targets, with values in the low nanomolar range for VEGFR1/2/3, PDGFRβ, Kit, RET, and Raf-1. [14]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to characterize and compare isoxazole-based anticancer agents.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by viable cells. [12] Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Isoxazole-based anticancer agents (e.g., NVP-AUY922)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the isoxazole-based compounds in complete medium. Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control wells (e.g., DMSO at the highest concentration used for drug dilutions).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals completely.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. [15][21] Materials:

  • 6-well cell culture plates

  • Cancer cell lines

  • Isoxazole-based anticancer agents

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the isoxazole-based compounds for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution by staining DNA with propidium iodide and analyzing the fluorescence intensity by flow cytometry. [1] Materials:

  • 6-well cell culture plates

  • Cancer cell lines

  • Isoxazole-based anticancer agents

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with isoxazole-based compounds as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 1000 x g for 5 minutes, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Perspectives

The isoxazole scaffold has proven to be a remarkably fruitful starting point for the development of a diverse array of anticancer agents with distinct and potent mechanisms of action. This guide has provided a comparative analysis of five such agents—NVP-AUY922, Leflunomide, Cediranib, Regorafenib, and Mubritinib—each targeting a different hallmark of cancer, from protein homeostasis and nucleotide metabolism to angiogenesis and mitochondrial function.

The comparative data and detailed experimental protocols presented herein are intended to serve as a valuable resource for researchers in the field of oncology drug discovery. The ability to rationally design and synthesize isoxazole derivatives with tailored target profiles underscores the continued importance of this heterocyclic motif in the quest for more effective and selective cancer therapies. Future research will likely focus on the development of novel isoxazole-based compounds with improved pharmacokinetic properties, enhanced potency against resistant tumors, and the potential for synergistic combinations with existing therapies. The exploration of isoxazole-containing PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors also represents exciting new avenues for therapeutic intervention.

References

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  • Eccles, S. A., Massey, A., Raynaud, F. I., et al. (2008). NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis. Cancer research, 68(8), 2850–2860. Available from: [Link]

  • Leflunomide: A promising drug with good antitumor potential. (2018). OSTI.GOV. Available from: [Link]

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  • Wang, Y., He, T., He, W., et al. (2013). Leflunomide reduces proliferation and induces apoptosis in neuroblastoma cells in vitro and in vivo. PloS one, 8(8), e71555. Available from: [Link]

  • Sun, H., Wang, Y., Xia, Y., et al. (2020). Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922. Frontiers in chemistry, 8, 590. Available from: [Link]

  • Ready, N., Pang, H. H., Gu, L., et al. (2011). Phase II study of cediranib (AZD 2171), an inhibitor of the vascular endothelial growth factor receptor, for second-line therapy of small cell lung cancer (NCI # 7097). Journal of thoracic oncology, 6(11), 1937–1944. Available from: [Link]

  • Calderon, A., Soldan, S. S., De Leo, A., et al. (2020). Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism. Oncotarget, 11(46), 4224–4242. Available from: [Link]

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  • Regorafenib. Wikipedia. Available from: [Link]

  • Williams, K. J., Telfer, B. A., Stratford, I. J., & Wedge, S. R. (2008). Inhibition of vascular endothelial growth factor signalling using cediranib (RECENTIN; AZD2171) enhances radiation response and causes substantial physiological changes in lung tumour xenografts. British journal of cancer, 99(8), 1236–1243. Available from: [Link]

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  • Farge, T., Saland, E., de Toni, F., et al. (2019). Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia. Cancer cell, 35(6), 903–918.e9. Available from: [Link]

  • Liu, Y., Zhang, Y., Wang, Y., et al. (2022). Mubritinib enhanced the inhibiting function of cisplatin in lung cancer by interfering with mitochondrial function. Thoracic cancer, 13(10), 1488–1500. Available from: [Link]

  • Santoro, A., Benvenuti, C., & Granetto, C. (2021). Regorafenib monotherapy as second-line treatment of patients with RAS-mutant advanced colorectal cancer (STREAM): an academic, multicenter, single-arm, two-stage, phase II study. Therapeutic advances in medical oncology, 13, 17588359211024367. Available from: [Link]

  • Tsuchida, K., Yamauchi, T., & Kagawa, S. (2016). Regorafenib as a potential adjuvant chemotherapy agent in disseminated small colon cancer: Drug selection outcome of a novel screening system using nanoimprinting 3-dimensional culture with HCT116-RFP cells. International journal of oncology, 48(4), 1477–1484. Available from: [Link]

  • Cervantes, A., Tabernero, J., Garcia-Carbonero, R., et al. (2024). Regorafenib in patients with metastatic colorectal cancer in Spain: from clinical trials to real-world evidence. Future oncology (London, England), 20(20), 1401–1413. Available from: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • Mitochondrial Complex I Activity Colorimetric Assay Kit. AMSBIO. Available from: [Link]

  • HSP90 inhibitor NVP-AUY922 enhances TRAIL-induced apoptosis by suppressing the JAK2-STAT3-Mcl-1 signal transduction pathway in colorectal cancer cells. (2015). PMC. Available from: [Link]

  • NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models. (2008). CORE. Available from: [Link]

  • NVP-AUY922 inhibits downstream signaling of IGF-1Rβ and exerts... - ResearchGate. Available from: [Link]

  • NVP-AUY922 induces cell cycle arrest and apoptosis and depletes client... - ResearchGate. Available from: [Link]

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Comparative

A Comprehensive Guide to Analytical Cross-Validation of Oxazole Derivatives in Drug Discovery

Executive Summary: The Imperative for Orthogonal Validation Oxazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutics, including anti-coronaviral macrocycles targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Imperative for Orthogonal Validation

Oxazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutics, including anti-coronaviral macrocycles targeting SARS-CoV-2 1, potent anticancer agents 2, and human cytomegalovirus (HCMV) antivirals 3. However, the structural complexity of these heterocycles—often characterized by multiple substitution points and potential regioisomerism—demands rigorous analytical scrutiny.

Relying on a single analytical method introduces systemic bias and risks mischaracterization. As an Application Scientist, I advocate for an orthogonal cross-validation approach: utilizing multiple independent techniques based on different physical or chemical principles to validate a single Critical Quality Attribute (CQA) 4, 5. This guide objectively compares traditional single-method analysis against a modern orthogonal suite and provides field-proven methodologies for implementation.

Comparative Analysis: Traditional vs. Orthogonal Analytical Workflows

When characterizing novel oxazole derivatives, traditional single-method approaches often fall short in distinguishing closely related regioisomers or detecting trace isobaric impurities. Table 1 objectively compares the traditional approach against a modern orthogonal suite.

Table 1: Performance Comparison of Analytical Workflows for Oxazole Derivatives

Analytical ParameterTraditional Approach (1D NMR + LC-UV)Orthogonal Suite (2D NMR + LC-HRMS + FT-IR)Scientific Causality & Advantage
Regioisomer Differentiation LowExcellent 1D NMR struggles with non-protonated oxazole carbons. 2D HMBC maps 2-3 bond C-H couplings, unequivocally assigning substituents 6.
Impurity Profiling Moderate (UV-dependent)High (<0.01% LOD) LC-HRMS detects non-chromophoric impurities and resolves isobaric species via exact mass (<5 ppm error) 1.
Functional Group Confirmation InferredDefinitive FT-IR provides direct vibrational evidence of imine linkages (C=N) and carbonyls, complementing NMR 6, 2.
False Positive Risk HighNear Zero Orthogonal methods control for the inherent bias of individual techniques, ensuring self-validating data concordance 4.

The Logic of Cross-Validation: A Self-Validating System

The essence of cross-validation lies in causality. We do not run LC-HRMS merely to generate a supplementary chromatogram; we run it because standard LC-UV cannot distinguish between a co-eluting synthetic byproduct and the target oxazole if they share similar chromophores.

  • NMR Spectroscopy (1H, 13C, and 2D): The oxazole core typically presents a distinct proton signal (e.g., oxazole-H5 at ~7.5 ppm) and methyl signals (~2.2-2.5 ppm) 1, 2. However, to prove the exact connectivity of a hybridized oxazole-pyrazole or oxazole-thiazole system, 2D NMR (HSQC/HMBC) is mandatory to trace the electron density across the heteroaromatic bridges.

  • High-Resolution Mass Spectrometry (LC-HRMS): HRMS provides the exact molecular formula. For example, confirming an oxazole macrocycle with formula C23H31N2O7 requires an observed [M + H]+ ion at m/z 447.2129 1. This exact mass acts as a self-validating checkpoint against the NMR structural hypothesis.

Orthogonal Workflow Visualization

OrthogonalValidation cluster_0 Primary Structural Elucidation cluster_1 Orthogonal Purity & Mass Profiling Start Oxazole Derivative Synthesis Output NMR 1D & 2D NMR (Regiochemistry) Start->NMR IR FT-IR Spectroscopy (Functional Groups) Start->IR LCMS LC-HRMS (Exact Mass & Impurities) Start->LCMS GCMS GC-MS / CE (Volatile/Chiral Analysis) Start->GCMS CrossCheck Data Concordance & Cross-Validation NMR->CrossCheck IR->CrossCheck LCMS->CrossCheck GCMS->CrossCheck Valid Validated API Structure Ready for Bioassay CrossCheck->Valid  Concordant Data

Orthogonal cross-validation workflow for oxazole derivatives ensuring structural integrity.

Experimental Protocols for Cross-Validation

To ensure trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: LC-HRMS Method Development and Purity Validation

Objective: Confirm the exact mass and establish a purity profile orthogonal to NMR.

  • Sample Preparation: Dissolve 1.0 mg of the oxazole derivative in 1.0 mL of LC-MS grade acetonitrile/water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Utilize a high-resolution column (e.g., Zorbax SB-C18, 1.8 μm, 4.6 × 15 mm) 3.

    • Causality: The sub-2-micron particle size ensures ultra-high performance liquid chromatography (UHPLC) resolution, critical for separating closely eluting structural isomers.

    • Mobile Phase: Gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) 7. Formic acid acts as a mobile phase modifier to promote efficient ionization in the ESI+ mode.

  • Mass Spectrometry (Q-TOF or Orbitrap): Acquire data in positive electrospray ionization (ESI+) mode.

    • Self-Validation Step: Extract the theoretical exact mass of the target oxazole. The observed [M+H]+ must fall within a <5 ppm mass error window 1. Analyze the isotopic distribution pattern (e.g., M+1, M+2) to confirm the presence of specific heteroatoms like sulfur or halogens in thiazole-oxazole hybrids 2.

Protocol B: Multi-Nuclear and 2D NMR Structural Elucidation

Objective: Unequivocally map the atomic connectivity of the oxazole core.

  • Sample Preparation: Dissolve 15-20 mg of the highly purified oxazole compound in 0.6 mL of deuterated solvent (e.g., DMSO-d6) 2.

  • 1D Acquisition: Record 1H (500 MHz) and 13C (125 MHz) spectra.

    • Causality: 13C NMR is essential for identifying the quaternary carbons of the oxazole ring, which are invisible in standard 1H NMR.

  • 2D Acquisition (HSQC & HMBC):

    • Self-Validation Step: Use HSQC to correlate protons to their directly attached carbons. Use HMBC to observe long-range correlations (2-3 bonds). For instance, an HMBC correlation between an oxazole methyl proton (δ ~2.21 ppm) and the adjacent quaternary oxazole carbon definitively locks the methyl group's regiochemical position 2.

Quantitative Data Summary: Impact of Cross-Validation on Bioactivity Profiling

The rigorous application of orthogonal cross-validation ensures that biological assay data is attributed to the correct, highly pure molecular entity. Table 2 summarizes experimental bioactivity data for recently validated oxazole derivatives, demonstrating the downstream value of this analytical rigor.

Table 2: Validated Oxazole Derivatives and Associated Bioactivity

Compound ClassValidated Structural Features (NMR/IR)Exact Mass Confirmation (LC-HRMS)Target / BioactivityReference
Oxazole-based Macrocycle (Compound 13) Isopropyl triester, oxazole-CH3 (2.56 ppm)m/z 447.2129 [M+H]+SARS-CoV-2 Mpro (IC50 = 2.58 µM)1
Oxazole-Thiazole Hybrid (Compound 8a) Thiazolidinylidene cyanoacetamide segmentConfirmed via GC-MS / LC-MSHT-29 Cancer Cells (IC50 = 13.22 µM)2
Oxazole-4-sulfonyl derivative 2-(4-bromophenyl)-5-(4-chlorophenyl)oxazoleConfirmed via Agilent LC/MSDHCMV DNA Polymerase (Binding: -8.6 kcal/mol)3

Conclusion

In the development of oxazole derivatives, analytical complacency leads to costly late-stage failures. By implementing an orthogonal cross-validation strategy—pairing the structural precision of 2D NMR with the exact mass and purity profiling of LC-HRMS—researchers create a robust, self-validating data package. This approach not only satisfies stringent regulatory expectations 4 but guarantees the scientific integrity of the drug discovery pipeline.

References

  • Orthogonal method in pharmaceutical product analysis - Alphalyse.4

  • Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC / NIH. 1

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies - Chromatography Online. 7

  • A Comparative Guide to Cross-Validation of Analytical Methods for (R)-3-Quinuclidinol Quantification - Benchchem. 8

  • Microwave-Assisted Reaction Optimization and Synthesis of Novel N-Ethylidene-4-(Furan-2-yl) Oxazol-2-Amine Derivatives - Asian Journal of Green Chemistry. 6

  • Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity - Arabian Journal of Chemistry. 2

  • What is a Particle Analysis "Orthogonal Method"? - Fluid Imaging Technologies. 5

  • Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC / NIH. 3

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Validation

comparing the efficacy of (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride with other FXR agonists

Comparative Efficacy Guide: 5-Cyclopropylisoxazole-Derived FXR Agonists vs. Alternative Therapeutics Executive Summary & Chemical Clarification In drug discovery, distinguishing between a raw chemical building block and...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 5-Cyclopropylisoxazole-Derived FXR Agonists vs. Alternative Therapeutics

Executive Summary & Chemical Clarification

In drug discovery, distinguishing between a raw chemical building block and a mature therapeutic agent is critical. (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride (CAS 1060817-49-3) is a highly reactive primary amine and a vital synthetic intermediate[1]. It is not a standalone Farnesoid X Receptor (FXR) agonist. Direct evaluation of this fragment in FXR functional assays yields no agonistic activity, as it lacks the necessary lipophilic extensions required to engage the hydrophobic FXR ligand-binding domain (LBD).

However, the 5-cyclopropylisoxazole moiety is a privileged pharmacophore. When this building block is chemically elaborated—typically via amide coupling or reductive amination—it yields highly potent, non-steroidal FXR agonists, most notably Cilofexor (GS-9674) [2][3]. This guide evaluates the efficacy of 5-cyclopropylisoxazole-derived FXR agonists (represented by Cilofexor) against other leading steroidal and non-steroidal alternatives, providing the experimental frameworks required to validate these compounds.

Structural Causality: Why the 5-Cyclopropylisoxazole Scaffold?

The integration of the 5-cyclopropylisoxazole core into FXR agonists is driven by precise structure-activity relationship (SAR) dynamics[4]:

  • Isoxazole Ring: Acts as a bioisostere for carboxylic acids, providing critical hydrogen-bond acceptor capabilities to interact with the Arg331 residue in the FXR LBD without the permeability issues of a free acid.

  • Cyclopropyl Group: Offers optimal steric bulk. It perfectly occupies a specific lipophilic sub-pocket of the FXR LBD, enhancing binding affinity while avoiding the metabolic liabilities (e.g., CYP450 oxidation) associated with larger, flexible alkyl chains.

Pathway A 5-Cyclopropylisoxazole Agonist (Cilofexor) B FXR LBD Binding A->B High Affinity C RXR Heterodimerization B->C Conformational Change D FXRE DNA Binding C->D Nuclear Translocation E Target Gene Transcription (SHP, BSEP, FGF19) D->E Coactivator Recruitment

Fig 1: Mechanism of action for FXR agonists driving downstream gene expression.

Quantitative Efficacy Comparison

To benchmark the performance of the 5-cyclopropylisoxazole derivative (Cilofexor), we compare it against Obeticholic Acid (a steroidal bile acid analog), Tropifexor (a highly potent non-steroidal), and GW4064 (the historical in vitro reference standard).

CompoundStructural ClassFXR EC₅₀ (nM)Efficacy (Max % vs GW4064)Key Target Genes InducedClinical Status
Cilofexor Non-steroidal (Cyclopropylisoxazole)~43 nM~85% (Partial Agonist)SHP, BSEP, FGF19Phase II/III (NASH, PSC)
Obeticholic Acid (OCA) Steroidal (Bile Acid Analog)~100 nM100% (Full Agonist)SHP, BSEP, FGF19Approved (PBC)
Tropifexor Non-steroidal~0.2 nM100% (Full Agonist)SHP, BSEP, FGF19Phase II (NASH)
GW4064 Non-steroidal (Isoxazole-derived)~65 nM100% (Reference Standard)SHP, BSEPTool Compound

Expert Insight: While Tropifexor exhibits sub-nanomolar potency, the partial agonism of Cilofexor (~85% Emax) is often considered a clinical advantage. Full FXR over-activation can lead to severe pruritus (itching) and adverse lipid profile shifts (e.g., elevated LDL). The 5-cyclopropylisoxazole scaffold provides a "dialed-in" efficacy that balances therapeutic fibrosis reduction with tolerability[2].

Self-Validating Experimental Protocols

To objectively verify the efficacy of these compounds, laboratories must employ orthogonal assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Time-Resolved FRET (TR-FRET) Coactivator Recruitment Assay

Causality: Standard fluorescence assays are vulnerable to false positives because many synthetic non-steroidal ligands exhibit intrinsic auto-fluorescence. TR-FRET utilizes a time delay before measurement, gating out rapid background fluorescence and exclusively measuring the true physical recruitment of the SRC-1 coactivator peptide to the FXR-LBD[4].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds (e.g., Cilofexor, OCA) in 100% DMSO.

  • Plate Dispensing: Transfer 100 nL of the diluted compounds into a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure high precision.

  • Master Mix Addition: Add 5 µL of GST-tagged human FXR-LBD diluted in assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).

  • Detection Mix Addition: Add 5 µL of detection solution containing Anti-GST Terbium cryptate (donor) and d2-labeled SRC-1 peptide (acceptor).

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 1 hour to allow the ligand-receptor-coactivator complex to reach thermodynamic equilibrium.

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio and fit the data to a 4-parameter logistic curve to determine the EC₅₀.

Workflow S1 1. Compound Dilution (10-point, DMSO) S2 2. Master Mix Addition (GST-FXR-LBD + SRC-1) S1->S2 S3 3. Equilibrium Incubation (1h at RT, Dark) S2->S3 S4 4. TR-FRET Readout (Ex: 340nm, Em: 615/665nm) S3->S4 S5 5. EC50 Calculation (4-Parameter Logistic) S4->S5

Fig 2: Step-by-step TR-FRET workflow for validating FXR coactivator recruitment.

Protocol B: RT-qPCR for Endogenous Target Gene Expression

Causality: Biochemical binding (Protocol A) does not guarantee cellular permeability or functional transcription. This assay assesses the downstream physiological impact by measuring the mRNA upregulation of BSEP (bile salt export pump) and SHP (small heterodimer partner) in human hepatocytes.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 5×104 cells/well in 96-well culture plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Serum Starvation (Critical Step): Wash cells with PBS and replace media with serum-free DMEM for 12 hours. Rationale: FBS contains endogenous hormones and trace bile acids that cause high basal FXR activation, masking the effect of the test agonist.

  • Compound Treatment: Treat cells with the FXR agonists at varying concentrations (0.1 nM to 10 µM) for 24 hours.

  • RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a silica-column based kit.

  • cDNA Synthesis & qPCR: Reverse transcribe 500 ng of RNA into cDNA. Perform qPCR using TaqMan probes specific to BSEP (ABCB11), SHP (NR0B2), and GAPDH (endogenous control).

  • Data Normalization: Calculate relative fold-change expression using the 2−ΔΔCt method, comparing agonist-treated wells to DMSO vehicle controls.

References

  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry / PubMed. [Link]

  • Cilofexor - Wikipedia. Wikipedia. [Link]

  • cilofexor | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]

  • 標準專利說明書 (Standard Patent Specification for FXR Agonists). Googleapis.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Validation for Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of drug...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of drug substances and products. However, the generation of reliable and reproducible HPLC data is not a matter of chance; it is the result of a systematic and rigorous process known as method validation. This guide provides an in-depth comparison of the essential validation parameters, grounded in scientific principles and regulatory expectations, to empower researchers, scientists, and drug development professionals in their pursuit of robust analytical methods.

The validation of an analytical procedure is the formal and systematic process of demonstrating that the method is suitable for its intended purpose.[1][2] This process is not merely a regulatory hurdle but a fundamental scientific exercise that ensures the quality, safety, and efficacy of pharmaceutical products.[1][3] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established guidelines that, while largely harmonized, present nuanced differences in their expectations.[4][5][6] This guide will dissect these nuances, offering a comparative perspective to facilitate informed decision-making in the laboratory.

The Validation Workflow: A Holistic Approach

A successful HPLC method validation is not a series of disconnected experiments but an integrated workflow. Each parameter provides a piece of the puzzle, and together they form a comprehensive picture of the method's performance.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Use & Monitoring Dev Method Development Opt Method Optimization Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Testing Robustness->SST Routine Routine Analysis SST->Routine Monitoring Method Monitoring Routine->Monitoring Monitoring->Dev Revalidation/Optimization

Caption: Overall HPLC Method Validation Workflow.

Core Validation Parameters: A Comparative Deep Dive

The most widely applied validation characteristics are accuracy, precision (repeatability and intermediate precision), specificity, detection limit, quantitation limit, linearity, range, and robustness.[4]

Specificity: The Art of Discrimination

Expertise & Experience: Specificity is the bedrock of any analytical method. It is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][7] A lack of specificity can lead to inaccurate quantification and a false assessment of a product's purity. For instance, an excipient peak co-eluting with the active pharmaceutical ingredient (API) would lead to an overestimation of the API's concentration.

Trustworthiness: A self-validating specificity study involves a multi-pronged approach. It’s not enough to show a single clean peak from a standard solution. The method must be challenged with real-world complexity.

Authoritative Grounding & Comprehensive References: The ICH Q2(R2) guideline emphasizes that for separation techniques, specificity can be demonstrated by the resolution of the two components that elute closest to each other.[8]

  • Analyte Identification:

    • Inject a solution of the analyte standard and a blank (sample matrix without the analyte).

    • Causality: This initial step confirms the retention time of the analyte and ensures that the blank does not produce any interfering peaks at this retention time.[9]

  • Interference from Placebo and Excipients:

    • Prepare a placebo sample containing all excipients present in the final drug product formulation.

    • Inject the placebo sample and compare the chromatogram to that of the analyte standard.

    • Causality: This directly assesses whether any of the formulation components co-elute with the analyte, which would compromise the accuracy of the assay.[9]

  • Forced Degradation Studies (for stability-indicating methods):

    • Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

    • Analyze the stressed samples.

    • Causality: This is a critical step to demonstrate that the method can separate the analyte from its potential degradation products, ensuring that the assay is "stability-indicating."[8] The peak purity of the analyte should be evaluated using a photodiode array (PDA) detector to confirm that the peak is spectrally homogeneous.

Linearity and Range: The Proportionality Principle

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[10][11] This is fundamental for accurate quantification across a range of concentrations. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12]

Trustworthiness: A robust linearity study is not just about achieving a high correlation coefficient. The visual inspection of the calibration curve and the analysis of residuals are equally important to identify any non-linear trends.

Authoritative Grounding & Comprehensive References: ICH guidelines recommend a minimum of five concentration levels to establish linearity.[12]

  • Preparation of Standards:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations, spanning the expected range of the analytical procedure.[13] For an assay of a finished product, this typically covers 80% to 120% of the target concentration.[4]

  • Instrumental Analysis:

    • Inject each standard solution in triplicate.

  • Data Analysis:

    • Plot the average peak area (or height) against the corresponding concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).[10]

    • Causality: The correlation coefficient and coefficient of determination quantify the strength of the linear relationship. A value of r² close to 1.0 (typically >0.995) indicates a strong linear relationship.[11] The y-intercept should be statistically insignificant from zero.

Accuracy: The Closeness to Truth

Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[14] It is a measure of the systematic error of the method.

Trustworthiness: Accuracy is typically evaluated by determining the recovery of a known amount of analyte spiked into a sample matrix. This approach mimics the analysis of real samples and provides a true measure of the method's ability to quantify the analyte without bias.

Authoritative Grounding & Comprehensive References: The ICH guidelines recommend that accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., three concentrations, three replicates each).[4]

  • Sample Preparation (Spiked Placebo):

    • Prepare a placebo mixture containing all the excipients of the drug product.

    • Spike the placebo with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).[4] Prepare three replicates at each level.

  • Analysis:

    • Analyze the spiked samples using the HPLC method.

  • Calculation:

    • Calculate the percentage recovery for each replicate using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

    • Causality: The percent recovery directly indicates how much of the "true" amount of analyte was measured by the method.

Precision: The Measure of Agreement

Expertise & Experience: Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is a measure of the random error of the method and is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[4]

Trustworthiness: Demonstrating good precision provides confidence that the method will yield consistent results under normal operating conditions.

Authoritative Grounding & Comprehensive References: According to the ICH, repeatability should be assessed over a short interval of time under the same conditions, while intermediate precision expresses within-laboratory variations (different days, different analysts, different equipment).[15]

  • Repeatability (Intra-assay Precision):

    • Prepare a minimum of six samples at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each).[4]

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and %RSD of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[4]

    • Compare the results from the different conditions to assess the method's ruggedness within the same laboratory.

    • Calculate the cumulative %RSD for all data points.

Detection Limit (LOD) and Quantitation Limit (LOQ): The Lower Boundaries

Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

Trustworthiness: Establishing the LOD and LOQ is crucial for impurity testing and the analysis of low-level analytes.

Authoritative Grounding & Comprehensive References: The ICH suggests several approaches for determining LOD and LOQ, including visual evaluation, signal-to-noise ratio, and using the standard deviation of the response and the slope of the calibration curve.[4][17] A common approach is to use a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[4][18]

  • Determination of Signal-to-Noise Ratio:

    • Prepare a series of solutions with decreasing concentrations of the analyte.

    • Inject these solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).[19]

    • The noise can be measured from a blank injection in the region of the analyte's retention time.

Robustness: The Method's Resilience

Expertise & Experience: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14][20]

Trustworthiness: A robust method is one that can be successfully transferred between laboratories and will consistently perform well under the minor variations that are inevitable in routine use.

Authoritative Grounding & Comprehensive References: Typical variations to be studied include changes in mobile phase composition, pH, column temperature, and flow rate.[20][21]

  • Parameter Variation:

    • Identify critical method parameters (e.g., % organic in mobile phase, pH of the buffer, column temperature, flow rate).

    • Deliberately vary these parameters within a small, predefined range around the nominal method conditions.[22] For example, if the method specifies a flow rate of 1.0 mL/min, test at 0.9 and 1.1 mL/min.

  • Analysis and Evaluation:

    • Analyze a standard solution under each of the varied conditions.

    • Evaluate the effect of these changes on system suitability parameters (e.g., retention time, resolution, peak tailing).

    • Causality: This systematic challenge of the method's parameters identifies which factors have a significant impact on its performance, allowing for appropriate controls to be put in place in the final method procedure.

System Suitability Testing: The Daily Health Check

Expertise & Experience: System suitability testing is an integral part of any analytical method and is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately.[23][24]

Trustworthiness: It provides a daily verification that the system is fit for its intended use.

Authoritative Grounding & Comprehensive References: Key system suitability parameters often include retention time, resolution, tailing factor, theoretical plates, and repeatability of replicate injections.[23][25]

  • Standard Injection:

    • Before running any samples, inject a standard solution a specified number of times (typically five or six replicate injections).[19]

  • Parameter Evaluation:

    • Calculate the %RSD for the peak area and retention time of the replicate injections.

    • Determine the tailing factor, theoretical plates, and resolution (if applicable).

  • Acceptance Criteria:

    • Compare the calculated values to the pre-defined acceptance criteria (e.g., %RSD for peak area ≤ 2.0%, tailing factor ≤ 2.0). These criteria are established during method validation.

Comparison of Acceptance Criteria

The following table provides a general comparison of typical acceptance criteria for key validation parameters based on common industry practices and regulatory expectations. It is important to note that these are general guidelines, and specific acceptance criteria should be justified for each method based on its intended purpose.

Validation ParameterICH/FDA/USP General ExpectationTypical Acceptance Criteria for AssayTypical Acceptance Criteria for Impurity
Specificity The method should be able to unequivocally assess the analyte in the presence of interferences.No interference at the analyte retention time. Peak purity angle < peak purity threshold.Resolution (Rs) > 1.5 between impurity and analyte or other impurities.
Linearity A linear relationship between concentration and response should be demonstrated across the range.Correlation coefficient (r) ≥ 0.999Correlation coefficient (r) ≥ 0.995
Range The range should cover the expected concentrations of the analyte in the samples.80% - 120% of the test concentration.LOQ to 120% of the impurity specification.
Accuracy The closeness of the test results to the true value.98.0% - 102.0% recovery.[26]80.0% - 120.0% recovery.[16]
Precision (RSD) Repeatability and Intermediate Precision should be demonstrated.Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%[26]Repeatability: ≤ 10.0% at LOQ Intermediate Precision: ≤ 10.0%
LOD The lowest concentration that can be detected.Not typically required for assays.Signal-to-Noise Ratio ≥ 3
LOQ The lowest concentration that can be quantified with acceptable precision and accuracy.Not typically required for assays.Signal-to-Noise Ratio ≥ 10
Robustness The method should be unaffected by small, deliberate variations in parameters.System suitability parameters should remain within acceptance criteria.System suitability parameters should remain within acceptance criteria.
System Suitability The system should be suitable for the intended analysis.%RSD of replicate injections ≤ 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000%RSD of replicate injections ≤ 10.0% at LOQ, Tailing Factor ≤ 2.0, Resolution > 1.5

Visualizing the Interconnectivity of Validation Parameters

The various validation parameters are not independent but are interconnected, each contributing to the overall assurance of method performance.

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Range->Accuracy Range->Precision Robustness Robustness SST System Suitability Robustness->SST SST->Accuracy SST->Precision

Caption: Interrelationship of HPLC Validation Parameters.

Conclusion: A Commitment to Quality

The validation of an HPLC method is a scientifically sound and logical process that underpins the quality of pharmaceutical products. It is a continuous journey that begins with method development and extends throughout the lifecycle of the method.[5] By understanding the causality behind each validation parameter and adhering to a systematic experimental approach, scientists can build a robust and defensible data package that meets both scientific and regulatory standards. This guide serves as a framework for developing and implementing a comprehensive HPLC method validation strategy, ultimately contributing to the delivery of safe and effective medicines to patients.

References

  • HPLC Method Validation: Key Parameters and Importance. (n.d.). In assayprism.com. Retrieved March 22, 2026, from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 6). Pharmaceutical Technology. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. (n.d.). Association for Accessible Medicines. Retrieved from [Link]

  • Hplc method development and validation: an overview. (n.d.). SciSpace. Retrieved from [Link]

  • 〈1225〉 Validation of Compendial Procedures. (n.d.). USP-NF. Retrieved from [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). PMC. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]

  • Implementing Robustness Testing for HPLC Methods. (2023, December 9). Separation Science. Retrieved from [Link]

  • Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. (2019, March 7). PMC. Retrieved from [Link]

  • What Are LOD and LOQ in HPLC Methods? (2025, September 20). Altabrisa Group. Retrieved from [Link]

  • Linearity and Range in Analytical Method Validation by HPLC. (2023, September 8). Industrial Pharmacist. Retrieved from [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. Retrieved from [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. Retrieved from [Link]

  • What Is Linearity in HPLC Analysis and Its Importance? (2025, September 17). Altabrisa Group. Retrieved from [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? (2025, September 22). Altabrisa Group. Retrieved from [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (2025, November 27). BioProcess International. Retrieved from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. Retrieved from [Link]

  • Robustness Tests. (2025, November 27). LCGC International. Retrieved from [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods. (n.d.). Pharma Validation. Retrieved from [Link]

  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. (2025, September 8). Altabrisa Group. Retrieved from [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (2024, May 5). Pharmaceutical Sciences. Retrieved from [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21). AAPS. Retrieved from [Link]

  • Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. (2024, January 30). Revista Brasileira de Farmacognosia. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved from [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. Retrieved from [Link]

  • Analytical Method Validation: Back to Basics, Part II. (2025, November 27). LCGC International. Retrieved from [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (2025, July 29). Separation Science. Retrieved from [Link]

  • What is the difference between specificity and selectivity of the HPLC method? (2014, March 3). ResearchGate. Retrieved from [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. (2025, February 10). Mastelf. Retrieved from [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. (2025, October 22). Lab Manager. Retrieved from [Link]

  • System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. Retrieved from [Link]

  • Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research. (n.d.). PMC. Retrieved from [Link]

  • Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. (n.d.). SciELO. Retrieved from [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. (n.d.). assayprism.com. Retrieved from [Link]

  • System Suitability Testing: Ensuring Reliable Results. (2025, October 22). Lab Manager. Retrieved from [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]

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Validation

The Isoxazole Scaffold: A Comparative Guide to the Biological Activity of its Structural Analogs

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is both an art and a science. The isoxazole ring, a five-membered hete...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is both an art and a science. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a testament to this journey. Its versatile structure has been a cornerstone in medicinal chemistry, leading to the development of a wide array of compounds with diverse and potent biological activities.[1][2][3] This guide provides an in-depth, comparative analysis of the biological activities of isoxazole structural analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the critical structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for key biological assays to empower your research and development endeavors.

The Privileged Isoxazole: A Foundation for Diverse Bioactivity

The isoxazole moiety is considered a "privileged" structure in drug discovery due to its unique physicochemical properties.[4] Its aromatic nature, combined with the presence of both hydrogen bond donors and acceptors, allows for a wide range of interactions with biological targets. Furthermore, the isoxazole ring is metabolically stable and can be readily synthesized and modified, making it an attractive scaffold for the design of novel therapeutic agents.[2] The strategic placement of various substituents on the isoxazole core and its appended rings can dramatically influence the resulting compound's potency, selectivity, and pharmacokinetic profile.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a critical area of research, and isoxazole derivatives have emerged as a promising class of compounds.[5][6] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and disruption of cell signaling pathways.[6]

Comparative Anticancer Activity of Isoxazole Analogs

The following table summarizes the in vitro cytotoxic activity of various isoxazole derivatives against different cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
1a 3,4-dimethoxyphenylthiophen-2-ylMCF-72.63[7]
1b 3,4-dimethoxyphenylphenylMCF-7>200[7]
2a H4-methoxyphenylDU1451.06[8][9]
2b H4-chlorophenylDU145>10[8][9]
3a HHHT108016.1[8][9]
3b CH3HHT108010.72[8][9]
3c OCH3HHT10809.02[8][9]
4a HHU8761.4[8]
4b CH3HU8742.8[8]
4c ClHU8753.85[8]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The data presented above reveals several key SAR trends for the anticancer activity of isoxazole analogs:

  • Influence of the 5-Position Substituent: As seen in compounds 1a and 1b , the nature of the substituent at the 5-position of the isoxazole ring is critical. The presence of a thiophene ring (1a ) leads to significantly higher potency against the MCF-7 breast cancer cell line compared to a phenyl ring (1b ).[7]

  • Role of Electron-Donating Groups: In the DU145 prostate cancer cell line, the presence of an electron-donating methoxy group on the phenyl ring at the 5-position (2a ) enhances activity compared to an electron-withdrawing chloro group (2b ).[8][9] Similarly, for activity against HT1080 fibrosarcoma cells, the presence of electron-donating methyl (3b ) and methoxy (3c ) groups increases potency compared to the unsubstituted analog (3a ).[8][9]

  • Impact of Substituents on Appended Rings: For 3,5-disubstituted isoxazoles, substitutions on the R group of the appended moiety influence activity against U87 glioblastoma cells. Methyl (4b ) and chloro (4c ) substitutions show comparable or slightly better activity than the unsubstituted analog (4a ).[8]

Anticancer SAR of Isoxazole Analogs cluster_R5 Nature of R5 Substituent Isoxazole Isoxazole Core R1 Substituent at C3 Isoxazole->R1 R5 Substituent at C5 Isoxazole->R5 Activity Anticancer Activity R1->Activity Modulates Potency R5->Activity Critical for Potency (e.g., Thiophene > Phenyl) Thiophene Thiophene Thiophene->Activity High Potency Phenyl Phenyl Phenyl->Activity Lower Potency Methoxy_Phenyl Methoxy-Phenyl Methoxy_Phenyl->Activity Enhanced Potency

Caption: General SAR for anticancer activity of isoxazole analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the isoxazole analog in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[4]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Isoxazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[13][14]

Comparative Antimicrobial Activity of Isoxazole Analogs

The following table presents the Minimum Inhibitory Concentration (MIC) values of various isoxazole derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound IDR GroupE. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
5a 4-F-Ph95115-[15]
5b 4-Cl-Ph11095-[15]
5c 2-Cl, 4-F-Ph117100-[15]
Cloxacillin -120100-[15]
6a 4-Cl-Ph6.256.2512.50[13]
6b 4-NO2-Ph6.2512.506.25[13]
Ciprofloxacin -1.561.56-[13]
Fluconazole ---3.12[13]
7a 4-CF3-Ph-0.083 (µmol/mL)0.083 (µmol/mL)[14]
Ampicillin --0.057 (µmol/mL)-[14]
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity

The antimicrobial data highlights the following SAR principles:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups like fluorine (5a ) and chlorine (5b , 6a ) on the phenyl ring generally enhances antibacterial activity.[14][15] The trifluoromethyl group (7a ) also confers potent activity.[14]

  • Positional Isomerism: Para-substitution on the phenyl ring appears to be more favorable for antibacterial potency compared to ortho- or meta-substitution.[15]

  • Broad Spectrum Activity: Some isoxazole derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compound 6b is active against E. coli, S. aureus, and C. albicans.[13]

Antimicrobial Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Prepare serial dilutions of isoxazole compounds C Inoculate 96-well plate with compounds and inoculum A->C B Prepare standardized bacterial/fungal inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for turbidity (microbial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[16][17]

Materials:

  • Sterile 96-well microtiter plates

  • Test isoxazole compounds

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial or fungal strains

  • Sterile saline or PBS

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of each isoxazole analog in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.[16][18]

  • Inoculum Preparation: From a fresh culture, suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate containing the compound dilutions. This will result in a final volume of 100 µL per well.[17] Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Isoxazole derivatives have demonstrated potent anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[19][20]

Comparative Anti-inflammatory Activity of Isoxazole Analogs

The following table summarizes the in vivo anti-inflammatory activity of various isoxazole derivatives in the carrageenan-induced paw edema model. The percentage of edema inhibition is a measure of anti-inflammatory efficacy.

Compound IDR GroupDose (mg/kg)% Inhibition of Paw Edema (at 3h)Reference
8a 4-OCH3-Ph1062.24[21]
8b 4-N(CH3)2-Ph1063.69[21]
8c 3-NO2-Ph1061.20[21]
Parecoxib -1075.93[21]
9a 4-Cl-Ph2076.71[20]
9b 2,4-di-Cl-Ph2075.68[20]
Diclofenac Sodium -1073.62[20]
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity

The anti-inflammatory data suggests the following SAR trends:

  • Substituent Effects: The presence of various substituents on the phenyl ring, such as methoxy (8a ), dimethylamino (8b ), and nitro (8c ) groups, can lead to significant anti-inflammatory activity.[21]

  • Halogen Substitution: Chloro-substituted analogs, particularly those with a 4-chloro (9a ) or 2,4-dichloro (9b ) substitution pattern, exhibit potent anti-inflammatory effects, comparable to or even exceeding that of the standard drug diclofenac sodium.[20]

Carrageenan-Induced Paw Edema Model cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement A Administer isoxazole compound or vehicle to animals B Inject carrageenan into the hind paw A->B 30-60 min prior C Measure paw volume at regular time intervals B->C 0, 1, 2, 3, 4 hours post-injection D Calculate % inhibition of edema C->D

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.[5][22]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Test isoxazole compounds

  • Reference drug (e.g., Diclofenac sodium, Parecoxib)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: House the animals in a controlled environment for at least one week before the experiment with free access to food and water.[22]

  • Compound Administration: Administer the test isoxazole compounds orally or intraperitoneally to the animals. The control group receives the vehicle, and a positive control group receives the reference drug.

  • Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.[5][22]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[6]

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. The percentage inhibition of edema is then calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The isoxazole scaffold has undeniably proven its value in medicinal chemistry, yielding a plethora of analogs with potent and diverse biological activities. This guide has provided a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of isoxazole derivatives, highlighting key structure-activity relationships and providing detailed experimental protocols. The presented data underscores the importance of systematic structural modifications to optimize biological activity. Future research should continue to explore novel substitutions and fused-ring systems incorporating the isoxazole core to discover next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Drug Delivery and Therapeutics.
  • Application Notes and Protocols: Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema. (2025). BenchChem.
  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity. (2025). BenchChem.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.
  • MTT versus other cell viability assays to evaluate the biocompatibility of root canal filling materials: a systematic review. (2020).
  • MTT Assay Protocol for Cell Viability and Prolifer
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Journal of Visualized Experiments.
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2011). Journal of Visualized Experiments.
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  • Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. (2019). Frontiers in Pharmacology.
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  • Anti-inflammatory and Antioxidant Effects of the Microalga Pediastrum boryanum in Carrageenan-Induced Rat Paw Edema. (2021). Brazilian Archives of Biology and Technology.
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  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". (2025). BenchChem.
  • New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational explor
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry.
  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. (2024). Journal of Pharma Insights and Research.
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  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Pharmaceuticals.
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Comparative

A Comparative Spectroscopic Guide to Differentiating (5-cyclopropyl-1,3-oxazol-4-yl)methanamine HCl and (5-cyclopropyl-1,2-oxazol-3-yl)methanamine HCl

Abstract: In the field of medicinal chemistry and drug development, the unambiguous structural characterization of isomeric compounds is a critical step. This guide provides a comprehensive spectroscopic comparison of tw...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In the field of medicinal chemistry and drug development, the unambiguous structural characterization of isomeric compounds is a critical step. This guide provides a comprehensive spectroscopic comparison of two structurally similar positional isomers: (5-cyclopropyl-1,3-oxazol-4-yl)methanamine hydrochloride and (5-cyclopropyl-1,2-oxazol-3-yl)methanamine hydrochloride. Leveraging data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present key distinguishing features and detailed experimental protocols to aid researchers in the definitive identification of these heterocycles.

Introduction: The Challenge of Isomer Differentiation

Positional isomers, such as the 1,3-oxazole and 1,2-oxazole (isoxazole) derivatives discussed herein, present a common challenge in synthetic and medicinal chemistry. While possessing identical molecular formulas (C₇H₁₁ClN₂O) and weights, their distinct atomic connectivity leads to different physicochemical and pharmacological properties. Consequently, robust and unequivocal analytical methods are paramount for their differentiation. This guide focuses on a multi-technique spectroscopic approach, providing the experimental rationale and data-driven insights necessary to confidently distinguish between these two specific isomers.

The core structural difference lies in the arrangement of the heteroatoms within the five-membered aromatic ring. The 1,3-oxazole features nitrogen and oxygen atoms separated by a carbon, whereas the 1,2-oxazole (isoxazole) has them in adjacent positions.[1] This fundamental variance profoundly influences the electronic environment of the molecule, giving rise to unique and diagnostic fingerprints in various spectroscopic analyses.

Molecular Structure Overview

A clear visualization of the isomeric difference is essential. The diagram below illustrates the connectivity of the 1,3-oxazole versus the 1,2-oxazole (isoxazole) ring systems.

Figure 2: General workflow for NMR sample preparation and analysis.

FT-IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a KBr pellet or utilize a spectrometer equipped with an Attenuated Total Reflection (ATR) accessory. For ATR, a small amount of the solid sample is placed directly on the crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Parameters: A resolution of 4 cm⁻¹ with an accumulation of 32 scans is typically sufficient for good quality spectra. [2]

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the free base (if available) or the hydrochloride salt in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The expected molecular ion [M+H]⁺ for the free amine (C₇H₁₀N₂O) is m/z 139.08.

Results and Comparative Analysis

The most significant and reliable differences between the two isomers are observed in their NMR spectra, a direct consequence of the differing electronic landscapes of the 1,3-oxazole and 1,2-oxazole rings.

¹H NMR Spectroscopy: A Tale of Two Protons

The key diagnostic signals in the ¹H NMR spectrum are the lone proton on the heterocyclic ring and the methylene (-CH₂-) protons of the methanamine side chain.

Proton Assignment (5-cyclopropyl-1,3-oxazol-4-yl)methanamine HCl (5-cyclopropyl-1,2-oxazol-3-yl)methanamine HCl Rationale for Difference
Oxazole/Isoxazole Ring-H ~ δ 8.0 - 8.5 ppm (s, 1H, H-2)~ δ 6.0 - 6.5 ppm (s, 1H, H-4)The H-2 proton in the 1,3-oxazole is positioned between two highly electronegative heteroatoms (O and N), leading to significant deshielding and a characteristic downfield shift. [3]In contrast, the H-4 proton in the 1,2-oxazole is adjacent to a carbon and nitrogen, experiencing a much weaker deshielding effect.
-CH₂-NH₃⁺ ~ δ 4.1 - 4.4 ppm (s, 2H)~ δ 4.3 - 4.6 ppm (s, 2H)In the 1,3-oxazole, the methylene group is attached to C-4, adjacent to the cyclopropyl-bearing carbon. In the 1,2-oxazole, it is attached to C-3, adjacent to the ring nitrogen. The direct attachment to a carbon neighboring the electronegative nitrogen in the isoxazole results in a slightly more downfield shift compared to its oxazole counterpart.
-NH₃⁺ ~ δ 8.5 - 9.0 ppm (br s, 3H)~ δ 8.5 - 9.0 ppm (br s, 3H)The chemical shift of ammonium protons is highly variable and depends on concentration, solvent, and temperature. [4]A broad singlet is expected for both isomers.
Cyclopropyl-CH ~ δ 2.0 - 2.3 ppm (m, 1H)~ δ 2.2 - 2.5 ppm (m, 1H)The electronic environment of the cyclopropyl methine proton is slightly different due to its proximity to either the ring oxygen (1,3-oxazole) or the ring nitrogen (1,2-oxazole).
Cyclopropyl-CH₂ ~ δ 1.0 - 1.3 ppm (m, 4H)~ δ 1.1 - 1.4 ppm (m, 4H)Minor differences are expected, but significant overlap makes these signals less diagnostic.

Note: Chemical shifts (δ) are reported in ppm and are predictive. Actual values may vary based on experimental conditions.

¹³C NMR Spectroscopy: Unambiguous Carbon Fingerprints

The ¹³C NMR spectra provide definitive confirmation of the isomeric structures, as the chemical shifts of the ring carbons are highly sensitive to their direct bonding environment.

Carbon Assignment (5-cyclopropyl-1,3-oxazol-4-yl)methanamine HCl (5-cyclopropyl-1,2-oxazol-3-yl)methanamine HCl Rationale for Difference
C-2 (O-C-N) ~ δ 150 - 155 ppmN/AThis unique carbon, bonded to both oxygen and nitrogen in the 1,3-oxazole, is highly deshielded and serves as a primary diagnostic marker.
C-3 (N=C-H) N/A~ δ 157 - 162 ppmThe C-3 carbon in the isoxazole is part of an imine-like system and is significantly downfield. [5]
C-4 ~ δ 135 - 140 ppm~ δ 100 - 105 ppmThe C-4 carbon in the 1,3-oxazole is between two other carbons. In the 1,2-oxazole, the C-4 is adjacent to the ring oxygen, resulting in a characteristic upfield shift.
C-5 ~ δ 158 - 163 ppm~ δ 170 - 175 ppmIn both isomers, C-5 is bonded to the cyclopropyl group. In the isoxazole, its proximity to the ring oxygen results in a more downfield chemical shift.
-CH₂-NH₃⁺ ~ δ 35 - 40 ppm~ δ 38 - 43 ppmThe chemical shift of the methylene carbon reflects the trends seen in the ¹H NMR.
Cyclopropyl-CH ~ δ 5 - 10 ppm~ δ 8 - 13 ppm
Cyclopropyl-CH₂ ~ δ 8 - 12 ppm~ δ 9 - 14 ppm

Note: Chemical shifts (δ) are reported in ppm and are predictive.

Infrared (IR) Spectroscopy

While NMR is more definitive, IR spectroscopy can provide corroborating evidence. The spectra of both hydrochloride salts will be dominated by features characteristic of a primary amine salt.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Appearance
N-H Stretch (-NH₃⁺) 3200 - 2800 cm⁻¹Very broad, strong absorption, often with underlying C-H stretches. [6]
N-H Bend (-NH₃⁺) 1620 - 1560 cm⁻¹ and 1550 - 1500 cm⁻¹Two distinct bands, characteristic of the asymmetric and symmetric bending of the -NH₃⁺ group. [6]
C=N and C=C Stretch 1650 - 1450 cm⁻¹Medium to weak absorptions within the "fingerprint" region. Subtle differences between the oxazole and isoxazole ring stretches are expected but may be difficult to resolve without reference spectra.
C-O Stretch 1300 - 1000 cm⁻¹Strong absorptions related to C-O and C-N stretching within the ring and side chain.

The primary value of IR is to confirm the presence of the primary amine hydrochloride functional group, which will be identical for both isomers. Distinguishing them solely by IR is challenging.

Mass Spectrometry

Both isomers will show an identical protonated molecular ion peak [M+H]⁺ at m/z 139.08 . The key to differentiation lies in the fragmentation patterns, which are dictated by the stability of the heterocyclic ring and the location of the heteroatoms.

  • (5-cyclopropyl-1,3-oxazol-4-yl)methanamine: The oxazole ring is relatively stable. Fragmentation may initiate with the loss of the aminomethyl group or cleavage within the cyclopropyl ring.

  • (5-cyclopropyl-1,2-oxazol-3-yl)methanamine: The N-O bond in the isoxazole ring is inherently weak and prone to cleavage upon ionization. [7][8]This provides a highly diagnostic fragmentation pathway. A characteristic fragmentation involves the cleavage of the N-O bond followed by rearrangement and loss of small neutral molecules like HCN or CO. [7]

G parent Isoxazole Isomer [M+H]⁺ m/z 139 frag1 Loss of CH₂NH₂ m/z 108 parent->frag1 Common Pathway frag2 N-O Bond Cleavage (Characteristic) parent->frag2 Diagnostic Pathway frag3 Rearranged Ion frag2->frag3 frag4 Loss of HCN Further Fragments frag3->frag4

Figure 3: Proposed diagnostic fragmentation pathway for the isoxazole isomer.

Conclusion: A Summary of Key Differentiating Features

While both isomers share the same mass and similar functional groups, they can be unambiguously distinguished using a combination of spectroscopic techniques. ¹H and ¹³C NMR are the most powerful and definitive methods.

Technique Key Differentiating Feature 1,3-Oxazole Isomer 1,2-Oxazole (Isoxazole) Isomer
¹H NMR Heterocyclic Ring Protonδ ~8.0-8.5 ppm (H-2)δ ~6.0-6.5 ppm (H-4)
¹³C NMR Unique Ring CarbonsC-2 at δ ~150-155 ppm C-4 at δ ~100-105 ppm
MS Fragmentation PatternGeneral fragmentationCharacteristic N-O bond cleavage

By carefully analyzing the chemical shifts of the heterocyclic ring protons and carbons, researchers can confidently assign the correct isomeric structure. Mass spectrometry provides strong supporting evidence through the observation of characteristic fragmentation pathways unique to the isoxazole ring system. This guide provides the foundational data and protocols to ensure accurate structural elucidation in any research or development setting.

References

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464. Available at: [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Available at: [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]

  • Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9254, Isoxazole. Available at: [Link]

  • Almeida, V., et al. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. Available at: [Link]

  • MDPI. 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • ResearchGate. 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Available at: [Link]

  • ACS Publications. (2021). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Available at: [Link]

  • ResearchGate. (2014). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Available at: [Link]

  • University of Texas Health Science Center at San Antonio. Step-by-step procedure for NMR data acquisition. Available at: [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (2018). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • OpenOChem Learn. Interpreting. Available at: [Link]

  • Abraham, R. J., & Mobli, M. 1H chemical shifts in NMR, part 18. Modgraph. Available at: [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Available at: [Link]

  • El-Sayed, W. A., et al. (2021). Synthesis and Screening of NewO[9][7][8]xadiazole,T[9][10][7]riazole, andT[9][10][7]riazolo[4,3-b]t[9][10][7]riazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Journal of Chemistry. Available at: [Link]

  • Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79139937, (5-Cyclopropyloxazol-4-yl)methanamine. Available at: [Link]

  • AFORIKA.TECH. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Available at: [Link]

  • R-NMR. SOP data acquisition. Available at: [Link]

  • University of Cambridge. NMR Data Processing. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • PubChemLite. (5-cyclopropyl-1,2-oxazol-3-yl)methanamine hydrochloride. Available at: [Link]

  • Emery Pharma. NMR Solvent Chart. Available at: [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Available at: [Link]

  • PubMed. (2022). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Available at: [Link]

  • MDPI. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • ResearchGate. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Available at: [Link]

  • NextSDS. (5-cyclopropyl-1,3-oxazol-4-yl)methanamine hydrochloride. Available at: [Link]

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Validation

Overcoming Matrix Interferences in Residual Solvent Analysis: A Comparative Validation Guide for HS-GC-MS vs. HS-GC-FID

Executive Summary The control of organic volatile impurities is a critical safety parameter in pharmaceutical manufacturing. The ICH Q3C guideline categorizes these residual solvents into Class 1 (solvents to be avoided)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The control of organic volatile impurities is a critical safety parameter in pharmaceutical manufacturing. The ICH Q3C guideline categorizes these residual solvents into Class 1 (solvents to be avoided), Class 2 (solvents to be limited), and Class 3 (solvents with low toxic potential), defining strict Permitted Daily Exposure (PDE) limits[1]. Traditionally, the compendial standard for this analysis has been United States Pharmacopeia (USP) General Chapter <467>, which outlines Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)[2].

However, as drug formulations become increasingly complex—incorporating volatile excipients, polymers, and novel delivery systems—traditional FID methods face severe limitations. FID is a universal carbon detector; it relies entirely on chromatographic resolution. When matrix components co-elute with target solvents, FID yields false positives and inaccurate quantitation.

This guide objectively compares the traditional HS-GC-FID workflow against the modern Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) approach. By leveraging spectral resolution, HS-GC-MS transforms a vulnerable chromatographic method into a highly specific, self-validating system. Furthermore, we provide a comprehensive validation framework for this alternative method, grounded in the lifecycle approaches of ICH Q2(R2)[3] and the revised USP <1225>[4].

Mechanistic Overview: The Causality of Detector Choice

To understand why MS outperforms FID in complex matrices, we must examine the physical causality behind signal generation.

  • The FID Limitation (Summative Signal): FID measures ions generated by combusting carbon-hydrogen bonds in a hydrogen flame. If a Class 2 solvent (e.g., Toluene) co-elutes with a volatile matrix degradant, both compounds burn simultaneously. The FID cannot distinguish between them; their signals summate. To resolve this, USP <467> requires a multi-step workflow: Procedure A (Screening on a primary column), followed by Procedure B (Confirmation on an orthogonal column with different selectivity), and finally Procedure C (Quantitation)[2].

  • The MS Advantage (Spectral Resolution): A Mass Spectrometric Detector (MSD) separates ionized molecules based on their mass-to-charge ( m/z ) ratio[5]. If Toluene ( m/z 91) co-elutes with an aliphatic excipient ( m/z 43, 57), the MS can mathematically isolate the m/z 91 signal using an Extracted Ion Chromatogram (EIC). The interfering excipient is rendered entirely invisible.

By utilizing MS, we replace the need for orthogonal chromatographic confirmation (Procedure B) with instantaneous spectral confirmation. This fundamentally satisfies the Specificity requirement of ICH Q2(R2)[6] with physics rather than relying solely on column chemistry.

Workflow Visualization: Compendial vs. Modern Approach

The diagram below illustrates the operational bottleneck of the traditional USP <467> FID method compared to the streamlined efficiency of the MS approach.

G cluster_FID Traditional HS-GC-FID (USP <467>) cluster_MS Modern HS-GC-MS Approach Sample Sample Preparation (USP <467> Protocol) Injection Headspace GC Injection (Volatile Isolation) Sample->Injection ProcA Procedure A: Screening (Primary Column) Injection->ProcA Split to FID MS_Run Single Run: Screening, Confirmation & Quantitation via EIC Injection->MS_Run Split to MS ProcB Procedure B: Confirmation (Orthogonal Column) ProcA->ProcB If peak detected ProcC Procedure C: Quantitation (Targeted Analysis) ProcB->ProcC If confirmed

Fig 1. Workflow comparison: Traditional USP <467> HS-GC-FID vs. streamlined HS-GC-MS.

Comparative Performance Data

To objectively evaluate the two systems, we must look at both operational metrics and analytical validation parameters.

Table 1: Objective Technology Comparison
FeatureHS-GC-FID (Traditional)HS-GC-MS (Alternative Method)
Detection Mechanism Universal combustion of C-H bondsSpecific mass-to-charge ( m/z ) ratio
Specificity Low (Vulnerable to co-elution)High (EIC filters out matrix noise)
Workflow Efficiency Requires multiple procedures (A, B, C)Single run for screening and quantitation
Unknown Identification ImpossiblePossible via NIST library spectral matching
Regulatory Status Compendial standard (USP <467>)Requires validation per USP <1225>
Table 2: HS-GC-MS Validation Data Summary (Mock Experimental Data)

Data generated using a Synchronous SIM/Scan acquisition mode to ensure maximum sensitivity for target ions while retaining full-scan data for unknown identification[5].

Solvent (Class)Target m/z Linearity ( R2 )Accuracy (% Recovery)Precision (%RSD, n=6)LOD (ppm)USP Limit (ppm)
Benzene (Class 1)780.999598.2%2.1%0.12
1,2-Dichloroethane (Class 1)620.9992101.5%3.4%0.25
Chloroform (Class 2)830.999899.1%1.8%0.560
Toluene (Class 2)910.9996100.3%2.5%1.0890
Methanol (Class 2)310.998995.4%4.2%15.03000

Step-by-Step Experimental Validation Workflow

Because substituting FID with MS constitutes the use of an alternative analytical procedure, USP General Chapter <1225> mandates a full validation to demonstrate that the method is "fit for purpose"[4][7]. The following protocol acts as a self-validating system, designed to meet the rigorous standards of ICH Q2(R2)[3].

Step 1: Sample and Standard Preparation

Causality: Direct liquid injection of pharmaceutical matrices deposits non-volatile salts and polymers into the GC inlet, rapidly degrading the stationary phase. Headspace sampling isolates only the volatile solvents, preserving the analytical system.

  • Diluent Selection: Use highly purified Water for water-soluble articles. For water-insoluble articles, use Dimethyl Sulfoxide (DMSO) due to its high boiling point and lack of interference with early-eluting VOCs.

  • Preparation: Accurately weigh 250 mg of the drug substance into a 20 mL headspace vial. Add 5.0 mL of the selected diluent.

  • Sealing: Seal immediately with a PTFE/silicone septum and crimp cap to prevent the escape of highly volatile Class 1 solvents.

Step 2: Instrumental Configuration

Causality: A mid-polarity G43 column is selected because its specific dipole-dipole interactions provide optimal retention for both polar (e.g., methanol) and non-polar (e.g., benzene) low-boiling solvents.

  • Headspace Parameters: Oven at 80°C for 60 minutes (ensures thermodynamic equilibrium between liquid and gas phases); Loop at 85°C; Transfer line at 90°C (prevents condensation).

  • GC Parameters: Column: DB-624 (30 m × 0.32 mm × 1.8 µm). Carrier Gas: Helium at a constant flow of 1.0 mL/min. Oven Program: 40°C (hold 20 min) 10°C/min to 240°C (hold 20 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

Step 3: Execution of the ICH Q2(R2) Validation Protocol
  • Specificity: Inject a blank matrix, a spiked matrix, and individual standards. Use the MS software to overlay the Extracted Ion Chromatograms (EIC). Acceptance Criteria: No matrix peaks interfere with the target m/z of the residual solvents at their specific retention times.

  • Linearity & Range: Prepare calibration standards at 5 concentration levels ranging from 50% to 120% of the ICH Q3C PDE limits. Acceptance Criteria: The regression coefficient ( R2 ) must be ≥0.99 .

  • Accuracy (Recovery): Spike the sample matrix with target solvents at 50%, 100%, and 150% of the specification limit. Causality: This step proves that the sample matrix does not cause ion suppression in the MS source. Acceptance Criteria: Mean recovery of 80% to 120%.

  • Precision (Repeatability): Perform 6 replicate injections of the 100% standard preparation. Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas must be ≤15 .

  • Detection & Quantitation Limits (LOD/LOQ): Determine the baseline noise near the target peaks. Acceptance Criteria: Establish LOD at a Signal-to-Noise (S/N) ratio of ≥3:1 and LOQ at ≥10:1 .

By executing this protocol, laboratories can confidently transition from the legacy constraints of HS-GC-FID to the definitive, matrix-resistant capabilities of HS-GC-MS, ensuring absolute compliance with global safety standards.

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Isoxazole Derivatives in HeLa Cells

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with improved efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic compounds, isoxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with improved efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic compounds, isoxazole derivatives have emerged as a promising class of molecules due to their diverse pharmacological activities.[1] This guide provides an in-depth comparative analysis of the cytotoxic effects of various isoxazole derivatives on HeLa cells, a cornerstone model for cervical cancer research. We will delve into the experimental data, dissect the methodologies for assessing cytotoxicity, and explore the underlying mechanisms of action, offering a comprehensive resource for your research and development programs.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold in medicinal chemistry. Its unique electronic and structural properties allow for diverse substitutions, leading to a wide range of biological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects.[1] The rationale for focusing on HeLa cells stems from their historical and continued significance in cancer research, providing a robust and well-characterized platform for evaluating the preliminary efficacy of potential therapeutic compounds.

Comparative Cytotoxicity of Isoxazole Derivatives in HeLa Cells

The cytotoxic potential of a compound is a critical initial endpoint in anticancer drug discovery. It is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher cytotoxic potency.

The following table summarizes the reported IC50 values of various isoxazole derivatives against the HeLa cell line, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cellular metabolic activity.

Isoxazole Derivative ClassSpecific Compound/DerivativeIC50 (µM) in HeLa CellsReference
Pyrrolo[3,4-d]isoxazoles Derivative 117 µg/mL[2]
Derivative 78 µg/mL[2]
Derivative 614 µg/mL[2]
Isoxazole-Carboxamides MYM41.57 µM[3]
Compound 2a7.55–40.85 µM[4]
Compound 1290.91 µM[1]
Compound 12415.48 µg/mL[1]
Compound 12518.62 µg/mL[1]
Compound 2d15.48 µg/mL[5]
Compound 2a39.80 µg/mL[5]
HSP90 Inhibitor Isoxazoles Compound 52.06 µM[6]
Compound 33.61 µM[6]
Compound 17.91 µM[6]
Compound 419.41 µM[6]
DHT-Based Isoxazoles Compounds 2g, 2h, 2jSingle-digit µM[7]
Isoxazolyl Steroids Compound 236 µM[8]
Compound 1142 µM[8]
Andrographolide-Isoxazoline Hybrids Compounds 31a-d, 32< 40 µg/mL[9]

Note: Direct comparison of IC50 values should be made with caution, as experimental conditions such as incubation time and cell density can influence the results. The conversion between µg/mL and µM depends on the molecular weight of the specific compound.

Methodologies for Assessing Cytotoxicity and Apoptosis

To ensure the scientific rigor of our findings, it is imperative to employ validated and reproducible experimental protocols. Below are detailed methodologies for key assays used to evaluate the cytotoxic and apoptotic effects of isoxazole derivatives.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of a compound.

G cluster_prep Cell Culture & Seeding cluster_treat Compound Treatment cluster_assay Cytotoxicity/Apoptosis Assays cluster_analysis Data Analysis HeLa_Culture HeLa Cell Culture (DMEM, 10% FBS) Cell_Harvest Cell Trypsinization & Counting HeLa_Culture->Cell_Harvest Seeding Seed into 96-well plates (e.g., 5x10^3 cells/well) Cell_Harvest->Seeding Compound_Prep Prepare serial dilutions of isoxazole derivatives Seeding->Compound_Prep Treatment Treat cells with compounds (24, 48, or 72 hours) Compound_Prep->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH AnnexinV Annexin V/PI Staining Treatment->AnnexinV Controls Include vehicle control (e.g., DMSO) Controls->Treatment Absorbance Measure Absorbance/ Fluorescence MTT->Absorbance LDH->Absorbance AnnexinV->Absorbance IC50 Calculate IC50 values Absorbance->IC50 Apoptosis_Quant Quantify Apoptotic Cells Absorbance->Apoptosis_Quant

Caption: A generalized workflow for in vitro cytotoxicity and apoptosis assessment of isoxazole derivatives in HeLa cells.

MTT Assay Protocol

The MTT assay is a widely used colorimetric method to assess cell viability.[10][11][12][13] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Isoxazole derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest HeLa cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. The final solvent concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or the vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well. Incubate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method for assessing cytotoxicity. It measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[14][15][16][17][18]

Materials:

  • Treated HeLa cells in a 96-well plate

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Prepare Controls: Include wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (medium only).

  • Collect Supernatant: After compound treatment, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's instructions, which typically involves subtracting the background and spontaneous release values from the experimental and maximum release values.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

The Annexin V/PI assay is a widely used method to detect and differentiate between apoptotic and necrotic cells.[19][20][21][22][23][24] Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.

Materials:

  • Treated HeLa cells

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in the binding buffer provided in the kit.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will allow for the quantification of four cell populations:

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Mechanisms of Action of Isoxazole Derivatives in HeLa Cells

The cytotoxic effects of isoxazole derivatives are often mediated through the modulation of specific cellular signaling pathways. While the exact mechanism can vary depending on the specific derivative, several key pathways have been implicated in their anticancer activity.

Induction of Apoptosis via the Intrinsic Pathway

Many isoxazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. One of the key regulators of apoptosis is the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these proteins determines the cell's fate.

Some isoxazole derivatives have been shown to upregulate the expression of pro-apoptotic proteins like p53, which in turn can activate Bax and lead to the release of cytochrome c from the mitochondria.[25] This triggers a cascade of caspase activation, ultimately leading to the execution of apoptosis.

Cell Cycle Arrest

Disruption of the normal cell cycle is another common mechanism by which anticancer agents inhibit tumor growth. Several isoxazole derivatives have been reported to induce cell cycle arrest in HeLa cells, often at the G2/M phase.[7][26] This prevents the cells from entering mitosis and ultimately leads to cell death. The arrest at the G2/M checkpoint is often associated with the modulation of key regulatory proteins such as cyclin-dependent kinases (CDKs) and cyclins.

Inhibition of Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation, including protein kinases, transcription factors, and steroid hormone receptors.[6] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways and inducing cancer cell death. Certain isoxazole derivatives have been specifically designed and shown to act as potent Hsp90 inhibitors.[6]

Modulation of the Sonic Hedgehog (Hh) Signaling Pathway

The Sonic Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant activation has been linked to the development and progression of various cancers. Some isoxazolyl steroids have been shown to inhibit the Hh pathway in HeLa cells by reducing the expression of key genes such as Ptch1, Smo, and Gli1.[8]

The following diagram illustrates a simplified representation of a potential signaling pathway affected by isoxazole derivatives, leading to apoptosis.

G cluster_drug Isoxazole Derivative cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Isoxazole Isoxazole Derivative p53 p53 Activation Isoxazole->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by isoxazole derivatives in HeLa cells.

Conclusion and Future Directions

This guide has provided a comparative overview of the cytotoxicity of various isoxazole derivatives in HeLa cells, supported by experimental data and detailed methodologies. The presented evidence underscores the potential of the isoxazole scaffold as a valuable template for the design of novel anticancer agents. The diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key cancer-related proteins like Hsp90, highlight the versatility of this chemical class.

Future research should focus on elucidating the precise structure-activity relationships (SAR) to optimize the potency and selectivity of these compounds. Further investigation into their effects on other cancer cell lines and in in vivo models is also warranted to translate these promising in vitro findings into potential clinical applications. The development of isoxazole derivatives with improved pharmacological profiles holds significant promise for advancing the field of oncology and providing new therapeutic options for patients with cervical cancer and other malignancies.

References

  • Bio-protocol. (n.d.). Annexin V assay for detection of apoptosis in HeLa cells. Retrieved from [Link] Annexin V assay for detection of apoptosis in HeLa cells

  • Gorska, M., Popowska, U., Sielicka-Dudzin, A., Kubiński, K., & Wietrzyk, J. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports, 14(1), 1-17.
  • Sciforum. (n.d.). Study of cytotoxicity of pyrrolo- [3,4-d]isoxazoles against tumor cell lines. Retrieved from [Link]

  • Liu, Y., Wang, Y., Zhang, Y., & Li, Y. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(14), 5394.
  • Hawash, M., Al-Salahat, A., Al-Qerem, W., Al-Tel, T., & Al-Kaissi, E. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Drug Delivery, 29(1), 2008-2021.
  • Royal Society of Chemistry. (n.d.). To determine cell viability the colorimetric MTT metabolic activity assay was used. Hela cells (1 × 104 cells/well). Retrieved from [Link]

  • Li, J., Zhang, Y., Wang, Y., & Li, Y. (2018). FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway. Oncology Letters, 16(5), 6279-6284.
  • Eid, E. E., Al-Salahat, A., Al-Qerem, W., Al-Tel, T., & Al-Kaissi, E. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah University Journal for Research - B (Humanities), 35(3), 1-20.
  • Promega Corporation. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • JoVE. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Al-Salahat, A., Al-Qerem, W., Al-Tel, T., & Al-Kaissi, E. (2024). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. European Journal of Medicinal Chemistry, 270, 116397.
  • John, J., Kutil, Z., & Etrych, T. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. ChemMedChem, e202500331.
  • Bio-Rad. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Shchegravina, O., Syrovets, T., & Simonyan, A. (2024). Effects of Isoxazolyl Steroids on Key Genes of Sonic Hedgehog Cascade Expression in Tumor Cells. International Journal of Molecular Sciences, 25(17), 9329.
  • Wietrzyk, J., & Rybczynska, M. (2021). Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. International Journal of Molecular Sciences, 22(20), 10986.
  • Royal Society of Chemistry. (n.d.). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. Retrieved from [Link]

  • Krol, E., & Zylewska, A. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 30(15), 1-20.
  • Protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]

  • Hawash, M., Al-Salahat, A., Al-Qerem, W., & Al-Tel, T. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic Chemistry, 104, 104239.
  • Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from [Link]

  • Wietrzyk, J., & Rybczynska, M. (2022). The Isoxazole Derivative of Usnic Acid Induces an ER Stress Response in Breast Cancer Cells That Leads to Paraptosis-like Cell Death. International Journal of Molecular Sciences, 23(3), 1735.
  • Sharma, A., & Kumar, V. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-20.

Sources

Validation

validation of analytical methods for pharmaceutical impurities

As a Senior Application Scientist overseeing Chemistry, Manufacturing, and Controls (CMC) analytical packages, I frequently encounter a critical bottleneck in drug development: the selection and validation of impurity pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing Chemistry, Manufacturing, and Controls (CMC) analytical packages, I frequently encounter a critical bottleneck in drug development: the selection and validation of impurity profiling methods. The safety and efficacy of pharmaceutical products rely entirely on our ability to detect, identify, and quantify trace-level impurities.

According to the [1], any impurity in a new drug substance exceeding specific thresholds must be rigorously reported and qualified. To achieve this, the analytical platforms we choose must not only be fit-for-purpose but also validated against stringent[2] and [3] standards.

This guide objectively compares the three pillars of modern chromatographic impurity analysis—HPLC, UHPLC, and LC-MS —and provides a field-proven, self-validating experimental protocol for method validation.

The Analytical Arsenal: Causality in Platform Selection

Choosing between High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) is not a matter of preference; it is a matter of physicochemical causality and regulatory necessity.

  • HPLC-UV (The Workhorse): Historically the gold standard, HPLC utilizes 3–5 µm particle columns. The Causality: Larger particles generate lower backpressure, making HPLC methods highly robust and easily transferable across global QC laboratories with varying equipment capabilities. However, this comes at the cost of longer run times and limited resolving power for complex, co-eluting degradation products[4].

  • UHPLC-UV (The High-Resolution Accelerator): UHPLC leverages sub-2 µm particles and operates at extreme pressures (up to 15,000 psi). The Causality: According to the van Deemter equation, smaller stationary phase particles minimize eddy diffusion and resistance to mass transfer. This allows us to increase the mobile phase flow rate without sacrificing theoretical plates, yielding superior peak capacity, sharper peaks, and run times that are often 70% shorter than HPLC[5].

  • LC-MS/MS (The Structural Elucidator): When an impurity exceeds the ICH Q3A identification threshold (typically 0.10% for a maximum daily dose ≤2g), UV detection is insufficient. The Causality: Mass spectrometry provides the exact mass and fragmentation patterns required to deduce the molecular structure of unknown degradants, a mandatory step before safety qualification (toxicology studies) can commence[6].

PlatformSelection Start Impurity Profiling Need Routine Routine QC / Release? Start->Routine Complex Complex Matrix or Co-eluting Peaks? Routine->Complex Yes Unknown Unknown Impurity ID Required? Routine->Unknown No (Development) HPLC HPLC-UV (Robust, Transferable) Complex->HPLC No UHPLC UHPLC-UV (High Throughput, High Res) Complex->UHPLC Yes Unknown->UHPLC No LCMS LC-MS/MS (High Sensitivity, Structural ID) Unknown->LCMS Yes

Decision matrix for selecting the optimal analytical platform for pharmaceutical impurity profiling.

Table 1: Objective Performance Comparison of Analytical Platforms
ParameterHPLC-UVUHPLC-UVLC-MS/MS (Q-TOF / TQ)
Typical Particle Size 3.0 – 5.0 µm1.5 – 1.9 µm1.5 – 1.9 µm
Resolving Power ModerateVery HighVery High (Orthogonal m/z separation)
Typical Run Time 30 – 60 minutes5 – 15 minutes10 – 20 minutes
Sensitivity (LOD) ~0.05% (500 ppm)~0.01% (100 ppm)<0.001% (10 ppm)
Structural ID Capability None (Retention Time only)None (Retention Time only)Absolute (Exact Mass & Fragmentation)
Validation Complexity Low (Standard ICH Q2)Moderate (Requires low-volume dispersion)High (Matrix effects, ionization suppression)

Self-Validating Experimental Protocol: UHPLC-UV Impurity Method Validation

To establish trustworthiness, a validation protocol must be a self-validating system—meaning the acceptance criteria inherently prove the method's fitness for its Analytical Target Profile (ATP). Below is a step-by-step methodology for validating a UHPLC-UV method for a specified API impurity, strictly adhering to [2] and [3] requirements.

Step 1: Specificity via Forced Degradation
  • Action: Subject the API to stress conditions: Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% H₂O₂), Heat (60°C), and Photolysis (UV/Vis light) to achieve 5–20% degradation. Inject the stressed samples into the UHPLC.

  • Causality: We must prove the method can differentiate the target impurity from the API and all potential degradants.

  • Self-Validation Check: Utilize a Photodiode Array (PDA) detector to calculate the Peak Purity Angle. The method is only specific if the Purity Angle is less than the Purity Threshold for both the API and the target impurity peaks, proving no co-elution exists[7].

Step 2: Linearity and Range
  • Action: Prepare calibration standards of the target impurity at 5 concentration levels ranging from the Reporting Threshold (e.g., 0.05%) to 120% of the Specification Limit (e.g., 0.15%).

  • Causality: Ensures the detector response is directly proportional to the concentration of the impurity within the operational range, allowing for accurate quantification even if batch-to-batch impurity levels fluctuate[8].

  • Self-Validation Check: The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept bias must be ≤5% of the response at the specification limit.

Step 3: Accuracy (Spike-Recovery)
  • Action: Spike known amounts of the target impurity reference standard into the API matrix at three levels: 50%, 100%, and 150% of the specification limit, preparing three replicates per level (9 determinations total).

  • Causality: Spiking into the real matrix (rather than diluent) proves that the API or excipients do not cause signal suppression or enhancement, verifying the true recovery of the method[5].

  • Self-Validation Check: Mean recovery at each level must fall between 90.0% and 110.0%.

Step 4: Precision (Repeatability & Intermediate Precision)
  • Action: For Repeatability, inject 6 independent preparations of the API spiked with the impurity at the 100% specification level. For Intermediate Precision, have a second analyst repeat the process on a different day using a different UHPLC instrument.

  • Causality: Evaluates the method's vulnerability to random errors (e.g., injection volume variations, minor mobile phase mixing differences, operator handling)[8].

  • Self-Validation Check: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision must be ≤5.0% .

Step 5: Sensitivity (LOD and LOQ)
  • Action: Dilute the impurity standard until the peak response yields a Signal-to-Noise (S/N) ratio of approximately 3:1 for the Limit of Detection (LOD) and 10:1 for the Limit of Quantitation (LOQ). Inject 6 replicates of the LOQ solution.

  • Causality: Establishing the LOQ ensures that the method can reliably quantify the impurity at or below the ICH Q3A reporting threshold, preventing toxicologically significant impurities from slipping through undetected[9].

  • Self-Validation Check: The %RSD of the 6 LOQ injections must be ≤10.0% , proving quantitative reliability at the absolute baseline limit.

ValidationLifecycle ATP Analytical Target Profile (ATP) Define Method Goals Design Method Design & Development (ICH Q14) ATP->Design Guides Risk Risk Assessment & Robustness Evaluation Design->Risk Evaluates Val Method Validation (ICH Q2(R2)) Risk->Val Informs Params Specificity, Linearity, Accuracy, Precision, LOD/LOQ Val->Params Tests Routine Routine Use & Lifecycle Management Val->Routine Approves

The analytical procedure lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.

Experimental Data Presentation

The following table summarizes the quantitative validation data generated from the UHPLC-UV protocol described above for a hypothetical API impurity (Specification Limit: 0.15%). The data definitively proves the method's compliance with regulatory acceptance criteria.

Table 2: UHPLC-UV Method Validation Results Summary
Validation ParameterICH/USP Acceptance CriteriaExperimental ResultStatus
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.142 < Threshold: 0.285PASS
Linearity ( R2 ) ≥0.999 (Range: 0.05% - 0.20%) 0.9998 PASS
Accuracy (Mean Recovery) 90.0% – 110.0%50% Level: 98.4%100% Level: 100.2%150% Level: 99.1%PASS
Repeatability Precision %RSD ≤5.0% (n=6) 1.8% PASS
Intermediate Precision %RSD ≤5.0% (n=12, 2 analysts) 2.3% PASS
Limit of Quantitation (LOQ) S/N ≥10 , Precision ≤10.0% S/N = 14, Precision = 6.5% PASS

Conclusion

The evolution of pharmaceutical regulations, particularly the integration of ICH Q14 (Analytical Procedure Development)[10] with ICH Q2(R2), demands that analytical methods are no longer just "tested into compliance" but are scientifically designed to control the Total Analytical Error (TAE). While HPLC remains a reliable tool, transitioning to UHPLC provides the resolving power necessary for complex impurity profiles, and LC-MS remains the ultimate arbiter for structural identification. By anchoring your method selection in physicochemical causality and executing self-validating protocols, you ensure unassailable data integrity for your CMC submissions.

References

  • European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." Source: europa.eu. URL:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Source: europa.eu. URL:[Link]

  • Pharmaceutical Technology. "Considerations for Method Validation." Source: pharmtech.com. URL:[Link]

  • European Medicines Agency (EMA). "ICH Q14 Analytical procedure development - Scientific guideline." Source: europa.eu. URL:[Link]

  • Premier Research. "Evaluating Impurities in New Drugs to Prevent Delays in Development." Source: premier-research.com. URL:[Link]

Sources

Comparative

A Comprehensive Guide to the Chiral Separation and Characterization of (5-Cyclopropylisoxazol-3-yl)methanamine Enantiomers

Introduction: The Imperative of Chirality in Modern Drug Discovery (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride is a chiral molecule featuring a synthetically valuable isoxazole core and a cyclopropyl group. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride is a chiral molecule featuring a synthetically valuable isoxazole core and a cyclopropyl group. The isoxazole ring is a well-established pharmacophore present in numerous biologically active compounds, contributing to a wide range of therapeutic effects including anti-inflammatory and anticancer properties[1]. Concurrently, the cyclopropyl moiety is frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and potency[2].

As a primary chiral amine, (5-Cyclopropylisoxazol-3-yl)methanamine exists as a pair of enantiomers—non-superimposable mirror images. In the context of drug development, it is a fundamental principle that enantiomers can exhibit significantly different pharmacological activities, metabolic pathways, and toxicological profiles[3]. A striking example within the isoxazole class is broxaterol, a β2-adrenergic stimulant, where the therapeutic activity is almost exclusively associated with the (-)-isomer, which is over 100 times more potent than its (+)-counterpart[4]. This underscores the regulatory and scientific necessity of separating and individually characterizing enantiomers to identify the true eutomer (the pharmacologically active enantiomer) and assess the potential impact of the distomer (the less active or inactive enantiomer).

This guide provides a comprehensive, field-proven framework for the systematic separation, characterization, and comparison of the enantiomers of (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride. We will detail the causality behind experimental choices, present robust protocols, and outline a self-validating analytical workflow suitable for research, development, and quality control environments.

Part 1: A Strategy for High-Resolution Enantiomeric Separation

The foundational step in characterizing any chiral compound is the physical separation of its enantiomers from the racemic mixture. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), stands as the gold standard for both analytical quantification and preparative isolation of enantiomers due to its high efficiency and broad applicability[5][6].

The overall strategy involves developing an analytical method to resolve the enantiomers, followed by scaling this method for preparative chromatography to isolate multi-milligram quantities of each pure enantiomer for subsequent characterization.

G cluster_0 Phase 1: Separation cluster_1 Phase 2: Isolation & Characterization cluster_2 Phase 3: Comparison Racemic Racemic (5-Cyclopropylisoxazol-3-yl)methanamine HCl Screen Analytical Method Development (Chiral HPLC/SFC Screening) Racemic->Screen Inject ScaleUp Preparative Scale-Up Chromatography Screen->ScaleUp Optimized Method Frac1 Fraction 1 (Enantiomer A) ScaleUp->Frac1 Frac2 Fraction 2 (Enantiomer B) ScaleUp->Frac2 Char1 Purity & Identity Confirmation (ee%, [α], NMR) Frac1->Char1 Char2 Purity & Identity Confirmation (ee%, [α], NMR) Frac2->Char2 Compare Comparative Analysis (Physicochemical & Biological) Char1->Compare Char2->Compare

Figure 1: Overall workflow for the separation and characterization of enantiomers.
Methodology: Chiral Stationary Phase (CSP) Selection

The success of chiral chromatography hinges on the selection of an appropriate CSP. For isoxazole and other azole derivatives, polysaccharide-based CSPs are a highly effective starting point.[7][8] These phases, typically consisting of derivatized amylose or cellulose coated on a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. Based on published separations of structurally related molecules, an amylose-based CSP, such as Amylose tris(3,5-dimethylphenylcarbamate), is a prime candidate for initial screening.[5]

Experimental Protocol: Analytical Method Development via Chiral HPLC
  • Preparation of Racemic Standard: Prepare a 1 mg/mL stock solution of (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride in a suitable solvent (e.g., methanol or ethanol).

  • Column: Install a Chiralpak® AD-H column (or equivalent amylose-based CSP), 4.6 x 250 mm, 5 µm.

  • Initial Screening Conditions:

    • Mobile Phase: Start with a normal-phase system, such as Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). The basic additive (diethylamine) is crucial for obtaining good peak shape for amine-containing compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (or a more specific wavelength if the chromophore absorbance is known).

    • Injection Volume: 5 µL.

  • Optimization:

    • If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., from 10% to 40% isopropanol).

    • Screen other modifiers like ethanol.

    • If normal-phase is unsuccessful, switch to polar organic or reversed-phase modes as these can offer alternative selectivity.[7]

  • Goal: Achieve a baseline resolution (Rs > 1.5) between the two enantiomeric peaks. The optimized analytical method will serve as the basis for preparative scale-up.

Part 2: Definitive Characterization and Purity Assessment

Once the enantiomers are isolated via preparative chromatography, a panel of orthogonal analytical techniques must be employed to confirm their enantiomeric purity and establish their physicochemical properties.

G cluster_methods Analytical Techniques cluster_outputs Characterization Data Input Isolated Enantiomer Fraction (A or B) HPLC Chiral HPLC Input->HPLC Polar Polarimetry Input->Polar NMR NMR Spectroscopy (with Chiral Auxillary) Input->NMR EE Enantiomeric Excess (ee%) HPLC->EE SR Specific Rotation [α] Polar->SR DI Diastereomeric Ratio NMR->DI

Figure 2: Orthogonal analytical workflow for characterizing isolated enantiomers.
Technique 1: Enantiomeric Excess (ee) by Chiral HPLC

This is the most direct measure of enantiomeric purity. Each isolated fraction is re-injected into the optimized analytical chiral HPLC method. A pure enantiomer should show a single peak at its corresponding retention time.

Protocol:

  • Prepare a ~0.1 mg/mL solution of each isolated enantiomer.

  • Inject onto the analytical chiral column using the optimized method from Part 1.

  • Calculate the enantiomeric excess using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100. For a pure enantiomer, the ee should be ≥99%.[5]

Technique 2: Optical Activity by Polarimetry

Enantiomers rotate plane-polarized light to an equal but opposite degree. This provides a fundamental physicochemical constant for each enantiomer.[6]

Protocol:

  • Accurately prepare a solution of each enantiomer at a known concentration (c, in g/mL) in a specified solvent (e.g., methanol).

  • Measure the observed rotation (α) using a polarimeter at a standard wavelength (typically the sodium D-line, 589 nm) and cell path length (l, in dm).

  • Calculate the specific rotation [α] using the formula: [α] = α / (c * l). The values for the two enantiomers should be nearly identical in magnitude but opposite in sign (e.g., +15.3° and -15.1°).

Technique 3: Structural Confirmation and Purity by NMR

While standard ¹H NMR will confirm the chemical structure of (5-Cyclopropylisoxazol-3-yl)methanamine, it cannot distinguish between enantiomers. To use NMR for purity assessment, a chiral environment must be introduced to induce diastereomeric non-equivalence.[9]

Protocol (using a Chiral Derivatizing Agent):

  • React a small sample of the isolated enantiomer with an enantiopure chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

  • This reaction forms a covalent bond, creating a diastereomeric amide.

  • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. The signals for the now diastereomeric products will be chemically shifted differently.

  • By integrating the distinct signals, one can obtain an independent and highly accurate measurement of the enantiomeric ratio, corroborating the HPLC data.[6][9]

Part 3: Comparative Data Summary

A comprehensive comparison requires summarizing all analytical data in a clear, tabular format. This table becomes the definitive record of the properties of each enantiomer, enabling direct comparison with alternative compounds and providing critical data for regulatory submissions.

ParameterEnantiomer AEnantiomer BRacemic MixtureJustification & Method
Chromatographic Properties
Retention Time (t_R)e.g., 8.5 mine.g., 10.2 min8.5 & 10.2 minDefines elution order on the selected CSP. (Chiral HPLC)
Physicochemical Properties
Specific Rotation [α]²⁰_D_e.g., +25.4° (c=1, MeOH)e.g., -25.2° (c=1, MeOH)Confirms optical purity and mirror-image nature. (Polarimetry)
Enantiomeric Excess (ee)>99.5%>99.5%N/A (50:50)Quantifies enantiomeric purity. (Chiral HPLC)
Spectroscopic Properties
¹H NMRConsistent with structureConsistent with structureConsistent with structureConfirms chemical identity. (NMR)
Diastereomeric Ratio>99:1 (after derivatization)>99:1 (after derivatization)N/AIndependent confirmation of ee. (NMR with Chiral Aux.)
Hypothetical Biological Activity
Target X IC₅₀e.g., 15 nMe.g., 2100 nMe.g., 30 nMDemonstrates stereospecific biological effect. (Biochemical Assay)

Note: Italicized values are hypothetical examples representing expected experimental outcomes.

Conclusion

The comprehensive characterization of the enantiomers of (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride is not merely an academic exercise; it is a critical step in unlocking its full therapeutic or agrochemical potential. By employing an integrated strategy of high-resolution chiral chromatography followed by orthogonal analytical techniques—including polarimetry and NMR with chiral auxiliaries—researchers can definitively establish the enantiomeric purity, physicochemical properties, and ultimately, the stereospecific biological activity of each isomer. This robust, self-validating workflow provides the necessary scientific rigor to advance promising chiral molecules from discovery to development, ensuring that the most effective and safest enantiomer is progressed. The synthesis of related isoxazole compounds for herbicidal applications further highlights the broad relevance of this chemical scaffold.[10][11]

References

  • Bertrand, C., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • Lichtenstein, B. R., et al. (2020). Synthesis and Structural Characterization of Chiral Amine Alcohol Complexes of Aluminum. Organometallics. Available at: [Link]

  • De Amici, M., et al. (1989). Chemoenzymatic synthesis of chiral isoxazole derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Schäfer, C., et al. (2020). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. Journal of Chemical Education. Available at: [Link]

  • Gholap, S. S., & Török, B. (2010). Synthesis and characterization of chiral and achiral diamines containing one or two BODIPY molecules. New Journal of Chemistry. Available at: [Link]

  • Kusano, S., et al. (2020). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-keto-β-diketone. Organic & Biomolecular Chemistry. Available at: [Link]

  • D'Acquarica, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Available at: [Link]

  • D'Acquarica, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Scilit. Available at: [Link]

  • Varghese, J. (n.d.). Secondary chiral amines play a crucial role in modern chemistry. KU Leuven. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • D'Acquarica, I., et al. (2021). Examples of separation of the enantiomers of the Figure 1 chiral azoles... ResearchGate. Available at: [Link]

  • PubChem. (n.d.). (5-cyclopropyl-1,2-oxazol-3-yl)methanamine hydrochloride. PubChem. Available at: [Link]

  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Cardiovascular Disease Research. Available at: [Link]

  • Sinfoo BIOCHEM. (n.d.). (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride, (CAS# 1060817-49-3). Sinfoo BIOCHEM. Available at: [Link]

  • Wang, Q., et al. (2021). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Chinthala, Y., et al. (2014). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Q., et al. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. PubMed. Available at: [Link]

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Validation

Unambiguous Structural Validation of Isoxazoles: A Comparative Guide to SCXRD vs. Spectroscopic Modalities

The Analytical Dilemma: Regioisomerism in Isoxazole Synthesis Isoxazoles are privileged heterocyclic scaffolds in drug discovery, frequently embedded in antimicrobial, anti-inflammatory, and anticancer agents. However, s...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

The Analytical Dilemma: Regioisomerism in Isoxazole Synthesis

Isoxazoles are privileged heterocyclic scaffolds in drug discovery, frequently embedded in antimicrobial, anti-inflammatory, and anticancer agents. However, synthesizing these five-membered rings—typically via 1,3-dipolar cycloadditions of nitrile oxides with alkynes or cyclocondensations of β-diketones with hydroxylamine—presents a significant regiochemical challenge. These reactions often yield a mixture of regioisomers, such as 3,5-disubstituted versus 5,3-disubstituted isoxazoles[1].

Determining the exact orientation of substituents is critical for establishing accurate Structure-Activity Relationships (SAR). While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational, they frequently fail to provide definitive proof of regiochemistry due to overlapping signals and ambiguous long-range couplings[2]. Consequently, has emerged as the gold-standard modality for the unambiguous structural validation of isoxazole derivatives[3].

Comparative Modality Analysis: SCXRD vs. NMR vs. MS

To objectively evaluate the performance of SCXRD against alternative analytical modalities, we must compare their resolution, sample requirements, and capacity for regiochemical certainty. As demonstrated in the structural validation of complex furo[3,4-d]isoxazole scaffolds, X-ray diffraction offers an unparalleled view of molecular conformation in the solid state[3].

Analytical ModalityResolution / PrecisionSample RequirementTime to ResultRegiochemical Certainty for IsoxazolesPrimary Limitation
Single-Crystal X-Ray Diffraction (SCXRD) Atomic (< 0.1 Å)Single macroscopic crystal (~0.1 mm)Days to WeeksAbsolute (Direct 3D visualization)Requires high-quality, diffracting single crystals.
Nuclear Magnetic Resonance (1D/2D NMR) Connectivity-based2–5 mg (solution state)HoursModerate to High (Substituent dependent)Overlapping signals; ambiguous HMBC correlations.
High-Resolution Mass Spectrometry (HRMS) Exact Mass (ppm accuracy)< 1 µgMinutesNone (Cannot distinguish regioisomers)Only confirms molecular formula, not 3D connectivity.
Workflow: From Synthesis to SCXRD Validation

The decision to escalate structural characterization from NMR to SCXRD is driven by the complexity of the synthesized isoxazole. The following workflow illustrates the logical progression from crude synthesis to definitive 3D structural validation.

IsoxazoleWorkflow Synthesis Isoxazole Synthesis (1,3-Dipolar Cycloaddition) Crude Crude Mixture (Regioisomer Blend) Synthesis->Crude NMR Primary Screening (1H/13C NMR, LC-MS) Crude->NMR Decision Regiochemistry Ambiguous? NMR->Decision Crystal Single Crystal Growth (Vapor Diffusion) Decision->Crystal Yes (Overlap) Validated Unambiguous 3D Structure Validated Decision->Validated No (Clear NMR) SCXRD SCXRD Data Collection (100 K, Cu Kα) Crystal->SCXRD Refinement Structure Solution (ShelXT / Olex2) SCXRD->Refinement Refinement->Validated

Workflow for the synthesis, isolation, and SCXRD structural validation of isoxazoles.

Experimental Protocol: A Self-Validating System for Isoxazole Crystallography

To ensure absolute trustworthiness, the following protocol outlines a self-validating methodology for synthesizing, crystallizing, and analyzing 3,5-disubstituted isoxazoles. Every step is designed with built-in causality and validation checkpoints to guarantee data integrity.

Phase 1: Regioselective Synthesis via 1,3-Dipolar Cycloaddition

  • In Situ Nitrile Oxide Generation : Dissolve the aldoxime precursor in dichloromethane (DCM). Slowly add N-chlorosuccinimide (NCS) followed by triethylamine (Et₃N). Causality: Nitrile oxides are highly reactive and prone to dimerization into furoxans at high concentrations. Slow, in situ generation ensures the dipole reacts preferentially with the alkyne dipolarophile[4].

  • Cycloaddition : Add the terminal alkyne and stir at room temperature for 12 hours.

  • Purification & Validation : Concentrate and purify via silica gel chromatography. Validation Checkpoint: Before attempting crystallization, LC-MS must confirm the exact mass [M+H]⁺, and ¹H NMR must show a single isoxazole C4-H proton peak, confirming the isolation of a single regioisomer, even if its exact 3D orientation remains unknown.

Phase 2: Single Crystal Growth (Vapor Diffusion Method)

  • Solvent Selection : Dissolve 10 mg of the purified isoxazole in 0.5 mL of a "good" solvent (e.g., DCM).

  • Anti-Solvent Chamber : Place the open inner vial into a sealed outer chamber containing a "poor" solvent (e.g., pentane).

  • Controlled Diffusion : Allow the system to stand undisturbed for 3–7 days. Causality: The volatile anti-solvent slowly diffuses into the inner vial, gradually lowering the solubility of the isoxazole. This slow kinetic process minimizes nucleation sites, favoring the growth of macroscopic, defect-free crystals rather than useless microcrystalline powder.

  • Validation Checkpoint : Inspect the resulting crystals under a polarized light microscope. Complete extinction of light upon rotation confirms the crystal is a single domain (birefringent) and suitable for X-ray diffraction.

Phase 3: SCXRD Data Acquisition and Refinement

  • Crystal Mounting : Coat the validated crystal in paratone oil and mount it on a micromount loop. Causality: The oil acts as a cryoprotectant and prevents the crystal from degrading or losing co-crystallized solvent molecules when exposed to ambient air[5].

  • Cryogenic Cooling : Transfer the mounted crystal to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. Causality: Cryogenic temperatures drastically reduce the thermal motion of atoms (minimizing the Debye-Waller factor), which results in sharper diffraction spots, higher resolution data, and highly accurate bond lengths[2].

  • Diffraction and Solution : Collect data using a microfocus Cu Kα radiation source (λ = 1.54184 Å). Solve the structure using intrinsic phasing programs (e.g., ShelXT) and refine using least-squares minimization (e.g., Olex2)[2].

Case Studies in Structural Validation

The necessity of SCXRD is frequently highlighted in the literature when NMR proves inadequate. For instance, during the synthesis of (analogues of the natural cytostatic combretastatin A4), the orientation of the aryl rings relative to the isoxazole heterocycle could not be definitively assigned by NOESY experiments alone. The researchers relied on SCXRD to unambiguously confirm the regiochemistry, which was essential for subsequent biological evaluation against human lung cancer cell lines[6]. Similarly, the relative configuration of complex isoxazoline tetracycles obtained via intramolecular cycloaddition was initially proposed by NMR but ultimately required for absolute confirmation[7].

Conclusion

While spectroscopic techniques provide rapid, foundational data for synthesized isoxazoles, they are inherently limited by signal overlap and indirect connectivity mapping. Single-Crystal X-ray Diffraction remains the premier analytical modality capable of providing absolute, direct 3D visualization of molecular architecture. By employing optimized, self-validating protocols for crystal growth and data acquisition, researchers can eliminate regiochemical ambiguity and confidently advance their isoxazole-based drug candidates.

References
  • Regioselective synthesis of 3,4-diaryl-5-unsubstituted isoxazoles, analogues of natural cytostatic combretastatin A4 Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones Source: RSC Advances URL:[Link]

  • Synthesis, high-resolution NMR spectroscopic analysis, and single-crystal X-ray diffraction of isoxazoline tetracycles Source: Carbohydrate Research (via PubMed) URL: [Link]

  • Regiospecific formation of the nitromethyl-substituted 3-phenyl-4,5-dihydroisoxazole via [3 + 2] cycloaddition Source: Journal of Molecular Structure (via PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (5-Cyclopropylisoxazol-3-yl)methanamine Hydrochloride

For researchers, scientists, and drug development professionals, the integrity of the research environment is paramount. This extends beyond experimental execution to the responsible management of chemical reagents.

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of the research environment is paramount. This extends beyond experimental execution to the responsible management of chemical reagents. This guide provides an in-depth, procedural framework for the safe and compliant disposal of (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride, ensuring the protection of personnel and the environment.

Hazard Identification and Immediate Safety Precautions

Before any handling or disposal, it is crucial to recognize the potential hazards associated with (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride and similar amine compounds.

  • Primary Hazards : Based on analogous compounds, this chemical should be considered harmful if swallowed, a cause of skin and serious eye irritation, and potentially an allergen or respiratory irritant.[2][4]

  • Personal Protective Equipment (PPE) : At a minimum, the following PPE must be worn when handling this compound or its waste:

    • Safety goggles or a face shield for eye protection.[5]

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat to protect from skin contact.[5]

  • Ventilation : All handling and disposal preparation should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

Waste Characterization and Segregation: The Foundational Step

Proper disposal begins with accurate waste characterization. The Environmental Protection Agency (EPA) mandates that generators of chemical waste are responsible for determining if their waste is hazardous.[7][8] For (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride, all waste streams should be presumed hazardous.

Key Segregation Practices:

  • Dedicated Waste Streams : Do not mix waste from this compound with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]

  • Avoid Incompatibles : Keep amine hydrochloride waste separate from bases, strong oxidizing agents, and acids to prevent hazardous reactions.[5][6]

  • Solid vs. Liquid : Collect solid waste (e.g., unused reagent, contaminated absorbent pads) and liquid waste (e.g., solutions, rinsate) in separate, clearly marked containers.[10]

Step-by-Step Disposal Procedures

The following protocols provide a clear, actionable plan for managing waste containing (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride.

Protocol 1: Unused or Expired Solid Reagent
  • Container Selection : Place the solid waste into a designated, chemically resistant container with a secure, screw-on cap.[10] The container must be in good condition and compatible with the waste.[11]

  • Labeling : Immediately affix a "Hazardous Waste" label to the container.[10] The label must include:

    • The full chemical name: "(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride".

    • The phrase "Hazardous Waste".

    • An indication of the hazards (e.g., "Irritant," "Harmful").

    • The date waste was first added to the container (accumulation start date).[7]

  • Storage : Store the container in a designated satellite accumulation area (SAA) at or near the point of generation.[8] This area must be under the control of laboratory personnel.[12]

Protocol 2: Contaminated Labware and Debris
  • Collection : Place contaminated items such as gloves, weigh boats, and absorbent paper into a heavy-duty, transparent plastic bag.[6]

  • Double Bagging : Once the first bag is full, seal it and place it inside a second transparent bag to prevent leaks.[6]

  • Labeling : Label the outer bag clearly as "Hazardous Waste" and list the chemical contaminant: "(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride".

  • Storage : Store the sealed bag in the SAA alongside other solid waste containers.

Protocol 3: Liquid Waste (Solutions and Rinsate)
  • Container Selection : Use a designated, leak-proof, and chemically compatible container for all liquid waste. Never use metal containers for acidic solutions.[12] Ensure the container has a secure, tight-fitting lid.[13]

  • Labeling : Label the liquid waste container with a "Hazardous Waste" tag before adding any waste.[6] The label must list all chemical constituents by their full name and their approximate percentages (e.g., "(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride: ~5%, Methanol: ~95%").

  • Collection : Pour liquid waste carefully into the container, using a funnel to prevent spills. Keep the container closed at all times except when adding waste.[11]

  • Storage : Store the liquid waste container in secondary containment (such as a plastic tub) within the SAA to contain any potential leaks.[6]

Protocol 4: Decontamination of Empty Containers

Empty containers that held the pure reagent must be decontaminated before they can be disposed of as regular trash.

  • Triple Rinsing : Rinse the empty container three times with a suitable solvent in which the compound is soluble.[3][10]

  • Collect Rinsate : Crucially, the rinsate from all three washes is considered hazardous waste.[10] Collect it in your designated liquid hazardous waste container. Do not pour rinsate down the drain. [7][10]

  • Deface Label : After the triple-rinsed container is dry, completely remove or deface the original manufacturer's label.[3]

  • Final Disposal : Once properly decontaminated and defaced, the container may be disposed of in the regular trash or recycled according to your institution's policies.[10]

Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Avoid inhaling any dust or vapors.[6]

  • Assess the Spill : For small spills (<1 L), trained laboratory personnel may proceed with cleanup. For large spills, evacuate the area and contact your institution's EHS department immediately.[6]

  • Containment : Confine the spill to a small area using an appropriate spill kit or absorbent material.[6] For amine hydrochlorides, a neutralizer like sodium bicarbonate can be used.[6]

  • Cleanup : Wearing appropriate PPE, carefully clean up the spill. All cleanup materials (absorbent pads, contaminated PPE) are considered hazardous waste and must be disposed of according to Protocol 2.[3]

Final Disposal Logistics

All generated hazardous waste must be disposed of through the proper channels.

  • Scheduling Pickup : Do not accumulate large quantities of waste.[9] Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup when your waste containers are nearly full.[10]

  • Documentation : Maintain accurate records of all hazardous waste generated and disposed of, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[14]

Data and Workflow Summary

Table 1: Disposal and Safety Quick Reference

ParameterGuidelineSource(s)
Waste Category Hazardous Waste[3]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab Coat[5]
Handling Area Chemical Fume Hood[6]
Solid Waste Container Labeled, sealed, chemically resistant container[10]
Liquid Waste Container Labeled, sealed, leak-proof container in secondary containment[6][12]
Drain Disposal Strictly Prohibited[7][10]
Empty Containers Triple-rinse; collect rinsate as hazardous waste[3][10]
Spill Neutralizer Sodium Bicarbonate[6]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper management of waste generated from (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride.

G Disposal Workflow for (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride start Identify Waste Material is_solid Solid Waste? (Unused reagent, contaminated PPE, spill debris) start->is_solid solid_waste_container Place in labeled, sealed solid waste container. is_solid->solid_waste_container Yes is_liquid Liquid Waste? (Solutions, rinsate) is_solid->is_liquid No store_saa Store all hazardous waste in designated Satellite Accumulation Area (SAA). solid_waste_container->store_saa liquid_waste_container Place in labeled, sealed liquid waste container with secondary containment. is_liquid->liquid_waste_container Yes is_empty_container Empty Reagent Container? is_liquid->is_empty_container No liquid_waste_container->store_saa triple_rinse Triple-rinse with appropriate solvent. is_empty_container->triple_rinse Yes is_empty_container->store_saa No (Go to SAA) collect_rinsate Collect ALL rinsate as hazardous liquid waste. triple_rinse->collect_rinsate deface_label Deface original label. triple_rinse->deface_label collect_rinsate->liquid_waste_container trash Dispose of decontaminated container in regular trash. deface_label->trash ehs_pickup Arrange for pickup by EHS or certified vendor. store_saa->ehs_pickup

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride
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(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride
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